molecular formula C6H10O3 B117006 DL-Pantolactone CAS No. 79-50-5

DL-Pantolactone

カタログ番号: B117006
CAS番号: 79-50-5
分子量: 130.14 g/mol
InChIキー: SERHXTVXHNVDKA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DL-Pantolactone is a gamma-lactone.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-hydroxy-4,4-dimethyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERHXTVXHNVDKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861637
Record name 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to slightly yellow solid; [OECD SIDS] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name DL-Pantolactone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16362
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.06 [mmHg]
Record name DL-Pantolactone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16362
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

79-50-5, 52126-90-6
Record name (±)-Pantolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pantolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC135788
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135788
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC5926
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5926
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-dihydro-3-hydroxy-4,4-dimethylfuran-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.101
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PANTOLACTONE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IID733HD2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Dual Facets of DL-Pantolactone: A Technical Guide to its Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Pantolactone, a racemic mixture of D- and L-pantolactone, occupies a unique position in biological systems. Primarily recognized as a crucial precursor in the biosynthesis of Vitamin B5 (D-pantothenic acid), its biological significance is foundational to cellular metabolism. The D-enantiomer is the biologically active form in this pathway, readily converted into pantothenic acid, a vital component of Coenzyme A. Beyond this established role, recent scientific inquiry has unveiled a novel therapeutic avenue, demonstrating that derivatives of D-pantolactone are potent inhibitors of Fatty Acid Synthase (FAS), a key enzyme implicated in cancer and metabolic disorders. This technical guide provides an in-depth exploration of these two core mechanisms of action, summarizing key quantitative data, detailing experimental protocols for investigation, and visualizing the associated biological pathways.

Introduction

This compound (C6H10O3) is a chiral gamma-lactone that serves as a key intermediate in various chemical syntheses.[1][2] In biological contexts, the racemic nature of this compound is of paramount importance, as enzymatic systems exhibit stereospecificity, primarily utilizing the D-enantiomer.[3] This guide will dissect the two primary mechanisms through which this compound exerts its biological effects: its role as a pro-vitamin and the emerging function of its derivatives in enzyme inhibition.

Mechanism of Action I: Precursor to Vitamin B5 Biosynthesis

The most well-documented biological function of this compound is the role of its D-isomer as a direct precursor to D-pantothenic acid (Vitamin B5).[4] This essential vitamin is a fundamental building block for the synthesis of Coenzyme A (CoA), a critical cofactor in numerous metabolic pathways, including the Krebs cycle and the synthesis and oxidation of fatty acids.

The conversion of D-pantolactone to D-pantothenic acid involves the enzymatic hydrolysis of the lactone ring to form D-pantoic acid, which is then condensed with β-alanine.

Enzymatic Resolution of this compound

Given that only the D-enantiomer is biologically active in Vitamin B5 synthesis, the enzymatic resolution of the racemic this compound is a critical process. This is often achieved through the use of lactonases that selectively hydrolyze D-pantolactone to D-pantoic acid, leaving the L-enantiomer intact.

Quantitative Data: Enzymatic Kinetic Resolution

The efficiency of enzymatic resolution is determined by factors such as substrate concentration, temperature, and pH. The following table summarizes key parameters from a study on the kinetic resolution of this compound using a recombinant D-lactonase (TSDL) from Thielavia sp..

ParameterValueConditions
Optimal Temperature30 °CReaction with 80 g/L this compound and 10 g/L wet cells of recombinant E. coli (TSDL), pH 7.0.
Optimal pH7.0Reaction at 30 °C with 80 g/L this compound and 10 g/L wet cells of recombinant E. coli (TSDL).
Substrate Concentration200 g/LReaction at 30 °C, pH 7.0, with 40 g/L wet cells of recombinant E. coli (TSDL).
Conversion Rate (at 12h)50%Preparative-scale reaction with 200 g/L this compound and 40 g/L wet cells of recombinant E. coli (TSDL) at 30 °C and pH 7.0.
Enantiomeric Excess (ee) of D-Pantoic Acid90%Preparative-scale reaction with 200 g/L this compound and 40 g/L wet cells of recombinant E. coli (TSDL) at 30 °C and pH 7.0.
Signaling Pathway: Vitamin B5 Biosynthesis

The conversion of D-pantolactone to Coenzyme A is a multi-step enzymatic pathway. The initial and key step involving D-pantolactone is its hydrolysis.

Vitamin_B5_Biosynthesis DL_Pantolactone This compound D_Pantolactone D-Pantolactone DL_Pantolactone->D_Pantolactone Separation L_Pantolactone L-Pantolactone DL_Pantolactone->L_Pantolactone Separation D_Pantoic_Acid D-Pantoic Acid D_Pantolactone->D_Pantoic_Acid Lactonase (Hydrolysis) Pantothenic_Acid Pantothenic Acid (Vitamin B5) D_Pantoic_Acid->Pantothenic_Acid CoA Coenzyme A Pantothenic_Acid->CoA Multi-step enzymatic reactions Beta_Alanine β-Alanine Beta_Alanine->Pantothenic_Acid

Caption: Conversion of D-Pantolactone to Coenzyme A.

Experimental Protocol: Whole-Cell Biocatalytic Kinetic Resolution of this compound

This protocol is adapted from the methodology for the kinetic resolution of this compound using recombinant E. coli expressing a D-lactonase.

1. Materials and Reagents:

  • This compound

  • Recombinant E. coli cells expressing D-lactonase (wet cell weight, WCW)

  • Deionized water

  • 5% NH3·H2O solution

  • High-Performance Liquid Chromatography (HPLC) system

2. Procedure:

  • Reaction Setup: Prepare a reaction mixture in a suitable vessel containing this compound at a concentration of 200 g/L and recombinant E. coli cells at 40 g (WCW) per liter.

  • Incubation: Maintain the reaction at 30 °C with stirring.

  • pH Control: Keep the pH of the reaction mixture at 7.0 ± 0.2 by the controlled addition of a 5% NH3·H2O solution.

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals.

  • Sample Preparation for Analysis: Centrifuge the samples to remove the cells.

  • Analysis: Determine the conversion of this compound and the optical purity of the produced D-pantoic acid using HPLC analysis.

Mechanism of Action II: Fatty Acid Synthase (FAS) Inhibition by D-Pantolactone Derivatives

Recent research has highlighted a significant and direct biological activity of derivatives of D-pantolactone as inhibitors of fatty acid synthase (FAS). FAS is a multi-enzyme complex that catalyzes the synthesis of long-chain fatty acids. Its upregulation is a characteristic feature of many cancers and metabolic diseases, making it a promising therapeutic target. While this compound itself is not reported to be a direct inhibitor, its D-enantiomer serves as a scaffold for the synthesis of potent FAS inhibitors.

Quantitative Data: In Vitro FAS Inhibitory Activity of D-Pantolactone Derivatives

The following table summarizes the FAS inhibitory activity of a series of synthesized D-pantolactone derivatives, with IC50 values indicating the concentration required to inhibit 50% of the enzyme's activity.

Compound IDModification on D-Pantolactone ScaffoldFAS IC50 (µM)
3c (E)-4-(4-chlorophenyl)-2-oxobut-3-en-1-yl15.34 ± 2.11
3d (E)-4-(2,4-dichlorophenyl)-2-oxobut-3-en-1-yl13.68 ± 1.52
3j (E)-2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-en-1-yl14.89 ± 1.87
3m (E)-4-(4-methoxyphenyl)-2-oxobut-3-en-1-yl16.25 ± 2.03
C75 (Reference) -13.86 ± 2.79

Data extracted from a study on D-pantolactone derivatives as novel FAS inhibitors.

Signaling Pathway: Downstream Effects of FAS Inhibition

The inhibition of FAS by D-pantolactone derivatives leads to a cascade of downstream cellular events, which can ultimately induce apoptosis in cancer cells.

FAS_Inhibition_Pathway D_Pantolactone_Derivative D-Pantolactone Derivative FAS Fatty Acid Synthase (FAS) D_Pantolactone_Derivative->FAS Inhibition Malonyl_CoA Malonyl-CoA Accumulation FAS->Malonyl_CoA Blockage of substrate binding Fatty_Acid_Synthesis Fatty Acid Synthesis FAS->Fatty_Acid_Synthesis Apoptosis Apoptosis Malonyl_CoA->Apoptosis Fatty_Acid_Synthesis->Apoptosis Depletion of endogenous ligands for nuclear receptors

Caption: Simplified signaling pathway of FAS inhibition.

Experimental Protocol: Fatty Acid Synthase (FAS) Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of D-pantolactone derivatives on FAS.

1. Materials and Reagents:

  • Purified FAS enzyme

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Test compounds (D-pantolactone derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer capable of reading absorbance at 340 nm

2. Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, and NADPH.

  • Inhibitor Addition: Add varying concentrations of the test compounds to the wells. Include a vehicle control (solvent only).

  • Enzyme Addition and Pre-incubation: Add the purified FAS enzyme to all wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

  • Initiation of Reaction: Start the reaction by adding malonyl-CoA to all wells.

  • Measurement of FAS Activity: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. Record measurements at regular intervals for a set period.

  • Data Analysis: Calculate the rate of NADPH oxidation for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Other Biological Considerations

Toxicology and Safety

Toxicological studies on this compound have indicated a low toxicity profile. The acute oral LD50 in rats is reported to be above 2000 mg/kg bw. It is not found to be a skin sensitizer (B1316253) in guinea pig maximization tests and shows no evidence of reproductive or developmental toxicity in sub-chronic oral studies in rats at doses up to 1000 mg/kg/day.

Direct Biological Effects of this compound

Beyond its role as a precursor, there is limited evidence for other direct biological activities of this compound itself. The primary metabolic fate of both enantiomers in most biological systems is hydrolysis to their respective pantoic acid forms. The biological significance appears to be largely dictated by the stereochemistry, with the D-form entering a key metabolic pathway and the L-form being biologically less active in this context.

Conclusion

The mechanism of action of this compound in biological systems is distinctly bifurcated, hinging on the stereochemistry of its constituent enantiomers. The D-isomer is a well-established and vital precursor in the biosynthesis of Vitamin B5 and, consequently, Coenzyme A, playing a fundamental role in cellular metabolism. In contrast, while the L-isomer is largely inert in this pathway, the D-pantolactone scaffold has emerged as a promising template for the development of potent Fatty Acid Synthase inhibitors with significant therapeutic potential in oncology and metabolic diseases. This guide has provided a comprehensive overview of these two primary mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring the multifaceted biological roles of this intriguing molecule. Future research should continue to explore the potential for direct biological activities of this compound and further optimize the therapeutic efficacy of its derivatives.

References

An In-depth Technical Guide to the Spectroscopic Data of DL-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for DL-Pantolactone, a key intermediate in the synthesis of pantothenic acid (Vitamin B5). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicitySolventReference
1.01sD₂O[1]
1.18sD₂O[1]
4.08sD₂O[1]
4.10dD₂O[1]
4.13dD₂O[1]
4.15sD₂O
4.37sD₂O

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)SolventReference
20.86D₂O
20.87D₂O
24.12D₂O
43.31D₂O
78.25D₂O
79.67D₂O
182.61D₂O

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group AssignmentReference
~3400O-H stretch (hydroxyl group)
~1770C=O stretch (lactone carbonyl)

Table 4: Mass Spectrometry Data for this compound

m/zIon TypeMethodReference
131.07[M+H]⁺LC-MS

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A standard protocol involves dissolving a precisely weighed sample of this compound (e.g., 1-5 mg) in a suitable deuterated solvent (e.g., 0.5-0.7 mL of D₂O or CDCl₃) within an NMR tube.

  • Instrumentation: Data acquisition is typically performed on a 400 MHz or 600 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • The instrument is tuned and matched to the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

    • A standard proton experiment (e.g., zgpr) is run at a controlled temperature, often 25°C.

    • The spectral width is set to encompass all expected proton signals (e.g., 0-12 ppm).

    • A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A standard carbon experiment (e.g., zgpg30) with proton decoupling is utilized.

    • The spectral width is set to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

    • A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet: A small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

    • Solution: The sample is dissolved in a suitable solvent (e.g., CCl₄ or CHCl₃) and placed in a liquid sample cell.

  • Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is commonly used.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or solvent) is collected.

    • The sample is placed in the beam path.

    • The sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber.

2.3 Mass Spectrometry (MS)

  • Sample Preparation:

    • For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is dissolved in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile (B52724) with 0.1% formic acid).

    • For Gas Chromatography-Mass Spectrometry (GC-MS), the sample may require derivatization to increase its volatility.

  • Instrumentation: A triple quadrupole mass spectrometer or a high-resolution mass spectrometer (e.g., Q-Exactive) is often used.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The sample is injected onto a C18 reverse-phase column and separated using a gradient elution program.

    • Ionization: Electrospray ionization (ESI) in positive ion mode is a common technique for this molecule.

    • Mass Analysis: The mass spectrometer is operated to detect the precursor ion ([M+H]⁺) and its characteristic product ions.

Signaling Pathways and Experimental Workflows

3.1 Biosynthesis of Coenzyme A

This compound is a precursor to pantothenic acid (Vitamin B5), which is essential for the synthesis of Coenzyme A. The following diagram illustrates this key metabolic pathway.

CoenzymeA_Biosynthesis Pantolactone This compound PantothenicAcid Pantothenic Acid (Vitamin B5) Pantolactone->PantothenicAcid Hydrolysis Phosphopantothenate 4'-Phosphopantothenate PantothenicAcid->Phosphopantothenate Pantothenate Kinase Phosphopantothenoylcysteine 4'-Phospho-N- pantothenoylcysteine Phosphopantothenate->Phosphopantothenoylcysteine Phosphopantothenoylcysteine Synthetase Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine Phosphopantothenoylcysteine Decarboxylase DephosphoCoA Dephospho-CoA Phosphopantetheine->DephosphoCoA Phosphopantetheine Adenylyltransferase CoA Coenzyme A DephosphoCoA->CoA Dephospho-CoA Kinase

Biosynthesis of Coenzyme A from this compound.

3.2 General Spectroscopic Analysis Workflow

The following diagram outlines a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr Grinding with KBr Sample->KBr Dilution Dilution in Mobile Phase Sample->Dilution NMR NMR (¹H, ¹³C) Dissolution->NMR IR FTIR KBr->IR MS LC-MS/MS Dilution->MS ProcessNMR Spectral Processing (Fourier Transform, Phasing) NMR->ProcessNMR ProcessIR Background Subtraction IR->ProcessIR ProcessMS Chromatogram Integration MS->ProcessMS Interpretation Structural Elucidation & Data Interpretation ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation

General workflow for spectroscopic analysis.

References

DL-Pantolactone as a Precursor for D-Pantothenic Acid Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-pantothenic acid, also known as Vitamin B5, is a vital nutrient and a precursor in the biosynthesis of coenzyme A (CoA), an essential cofactor for numerous metabolic reactions, including the synthesis and degradation of carbohydrates, proteins, and fats.[1][2][3] Given its importance, D-pantothenic acid finds extensive applications in the pharmaceutical, food, feed, and cosmetic industries.[4] The industrial synthesis of D-pantothenic acid predominantly relies on the chemical condensation of D-pantolactone with a salt of β-alanine.[4][5]

DL-pantolactone, a racemic mixture, is the key starting material for obtaining the biologically active D-enantiomer. The critical step in this synthesis is the resolution of this racemic mixture to isolate the desired D-pantolactone. This guide provides a comprehensive technical overview of the methodologies for utilizing this compound as a precursor for D-pantothenic acid synthesis, with a focus on enzymatic resolution techniques, experimental protocols, and process workflows.

Core Synthesis Pathway: From Racemic Mixture to Pure Enantiomer

The conversion of this compound to D-pantothenic acid involves two primary stages:

  • Resolution of this compound: The separation of the D-(-) and L-(+) enantiomers is paramount. While chemical resolution methods exist, enzymatic kinetic resolution is the preferred industrial approach due to its high stereoselectivity and milder reaction conditions.[6][7]

  • Condensation with β-alanine: The isolated D-pantolactone is then condensed with β-alanine or its salt to yield D-pantothenic acid.[2][5]

Methods for the Resolution of this compound

Chemical Resolution

Traditional chemical resolution involves the use of costly resolving agents like quinine (B1679958) or brucine (B1667951) to form diastereomeric salts, which can then be separated based on differences in solubility.[8][9] However, this method is often inefficient and less economical for large-scale production.[8]

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient and environmentally friendly method for obtaining optically pure D-pantolactone.[6] This process utilizes enzymes that selectively act on one of the enantiomers in the racemic mixture.

1. Hydrolysis of D-pantolactone:

This approach employs a D-lactonase (lactone hydrolase) that specifically hydrolyzes D-pantolactone to D-pantoic acid, leaving the L-pantolactone unreacted.[8][10] The resulting D-pantoic acid is then separated and subsequently converted back to D-pantolactone through chemical lactonization, typically by heating under acidic conditions.[8] The unreacted L-pantolactone can be racemized and recycled, improving the overall process economy.[11] Microorganisms such as those from the genera Fusarium, Gibberella, and Cylindrocarpon are known to produce effective D-lactonases.

2. Hydrolysis of L-pantolactone:

Alternatively, an L-lactonase can be used to hydrolyze L-pantolactone, which directly yields the desired D-pantolactone without the need for a subsequent lactonization step.[12]

Enzymatic Deracemization

A more advanced and sustainable approach is the deracemization of this compound, which can theoretically achieve a 100% conversion to the desired D-enantiomer.[5][13] This method often involves a multi-enzymatic cascade. For instance, a three-enzyme system can be employed where:[5][13]

  • An L-pantolactone dehydrogenase oxidizes L-pantolactone to ketopantolactone.

  • A reductase (e.g., conjugated polyketone reductase) asymmetrically reduces the ketopantolactone to D-pantolactone.

  • A third enzyme, such as glucose dehydrogenase, is used to regenerate the necessary cofactor (e.g., NADPH).

This process is considered greener as it avoids the separation of enantiomers and the racemization of the unwanted enantiomer.[5]

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of D-pantolactone and D-pantothenic acid.

Table 1: Enzymatic Kinetic Resolution of this compound

Microorganism/EnzymeSubstrate Conc. (g/L)Reaction Time (h)Conversion (%)Enantiomeric Excess (e.e.) of D-Pantoic Acid (%)Reference
Recombinant E. coli (TSDL D-lactonase)200125090[6]
Fusarium oxysporum7002490 (hydrolysis of D-form)Not specified
Immobilized Pichia pastoris (D-lactonase)2808>40Not specified[14]
Fusarium moniliforme SW-902Not specifiedNot specified25-45 (per cycle)Not specified[15]

Table 2: Multi-Enzymatic Deracemization of this compound

Enzyme CascadeSubstrate Conc. (M)Reaction Time (h)Product e.e. (%)Productivity (g/L/d)Reference
AmeLPLDH, ZpaCPR, BsGDH1.253698.6107.7[5][13]

Table 3: Biocatalytic Production of D-Pantothenic Acid

MicroorganismSubstratesReaction Time (h)Product Titer (g/L)Productivity (g/L/h)Reference
Engineered E. coliD-pantoic acid, β-alanine3297.13.0[4]
Engineered E. coli W3110 (fed-batch)GlucoseNot specified28.45Not specified[16]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of this compound with Immobilized Whole Cells

This protocol is based on the industrial kinetic resolution using immobilized Pichia pastoris cells harboring a recombinant D-lactonase.[14][17]

1. Materials and Reagents:

  • Immobilized Pichia pastoris cells expressing D-lactonase

  • This compound (DL-PL)

  • Calcium chloride (CaCl₂)

  • 15 M Ammonia (B1221849) solution (NH₃·H₂O)

  • Deionized water

  • 500 mL round-bottom flask

  • Stirrer and pH controller

2. Procedure:

  • Prepare a 100 mL substrate solution containing 280 g/L of this compound in deionized water.

  • Add the substrate solution, 70 g of the immobilized cells, and 0.5 g of CaCl₂ to the 500 mL round-bottom flask.

  • Incubate the mixture at 28°C with stirring.

  • Maintain the pH of the reaction at 7.0 ± 0.2 by the controlled addition of 15 M ammonia solution. The pH will naturally decrease as D-pantoic acid is formed.

  • Monitor the reaction progress by taking samples periodically and analyzing the conversion of this compound and the enantiomeric excess of D-pantoic acid by HPLC.

  • After approximately 8 hours, when the conversion reaches over 40%, stop the reaction.

  • Separate the immobilized cells by filtration for reuse in subsequent batches.

  • The filtrate, containing D-pantoic acid and unreacted L-pantolactone, is processed for separation and lactonization of the D-pantoic acid.

Protocol 2: Lactonization of D-Pantoic Acid

This protocol describes the conversion of D-pantoic acid back to D-pantolactone.[8]

1. Materials and Reagents:

  • Aqueous solution of D-pantoic acid (from Protocol 1)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

2. Procedure:

  • Separate the unreacted L-pantolactone from the aqueous D-pantoic acid solution by extraction with an organic solvent like ethyl acetate.[8]

  • Acidify the remaining aqueous solution containing D-pantoic acid with hydrochloric acid.

  • Heat the acidified solution to induce lactonization (intramolecular esterification).

  • After the reaction is complete, cool the solution.

  • Extract the resulting D-pantolactone with ethyl acetate.

  • The organic layers are combined, dried, and the solvent is evaporated to yield D-pantolactone.

Protocol 3: Synthesis of Calcium D-Pantothenate

This protocol details the final condensation step to produce Calcium D-pantothenate.[17]

1. Materials and Reagents:

  • D-pantolactone

  • β-alanine

  • Metallic calcium

  • Methanol

  • Stirred tank reactor

2. Procedure:

  • Prepare a solution of calcium β-alaninate. In a reactor, dissolve β-alanine in methanol.

  • Add metallic calcium to the solution with a molar ratio of β-alanine to calcium of approximately 2:1.02.

  • Heat the mixture to 75°C and reflux for 6 hours.

  • Filter the reaction mixture to obtain a clear solution of calcium β-alaninate.

  • To the filtrate, add D-pantolactone.

  • Stir the mixture and maintain the temperature at 75°C. Reflux for 16 hours.

  • Monitor the consumption of D-pantolactone by HPLC to determine the reaction endpoint.

  • Once the reaction is complete, filter the solution.

  • Concentrate and dry the filtrate to obtain the final product, Calcium D-pantothenate.

Protocol 4: Chiral HPLC Analysis of Pantolactone

This protocol provides a general method for the analytical separation of D- and L-pantolactone enantiomers.[18]

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column, such as a polysaccharide-based column (e.g., Chiralcel OD-H).

2. Mobile Phase and Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10, v/v). The ratio may require optimization for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

3. Procedure:

  • Prepare standards of D- and L-pantolactone of known concentrations.

  • Prepare the sample by dissolving it in the mobile phase.

  • Inject the standards and the sample onto the HPLC system.

  • Identify the peaks for D- and L-pantolactone based on the retention times of the standards.

  • Quantify the amount of each enantiomer and calculate the enantiomeric excess (e.e.).

Visualizations

The following diagrams illustrate the key pathways and workflows in the synthesis of D-pantothenic acid from this compound.

G cluster_0 This compound Resolution cluster_1 Condensation dl_pl This compound d_pa D-Pantoic Acid dl_pl->d_pa D-Lactonase (Enzymatic Hydrolysis) l_pl L-Pantolactone dl_pl->l_pl Remains d_pl D-Pantolactone d_pa->d_pl Lactonization (Acid, Heat) l_pl->dl_pl Racemization (Recycle) d_paa D-Pantothenic Acid (Vitamin B5) d_pl->d_paa beta_ala β-Alanine beta_ala->d_paa

Caption: Chemoenzymatic synthesis of D-pantothenic acid.

G dl_pl This compound (Racemic Mixture) enzyme Whole-Cell Biocatalyst (e.g., Pichia pastoris expressing D-Lactonase) dl_pl->enzyme separation Filtration enzyme->separation liquid_phase Aqueous Phase: D-Pantoic Acid + L-Pantolactone separation->liquid_phase solid_phase Solid Phase: Immobilized Cells (Recycled) separation->solid_phase extraction Solvent Extraction (e.g., Ethyl Acetate) liquid_phase->extraction l_pl_stream L-Pantolactone (for racemization/recycle) extraction->l_pl_stream d_pa_stream D-Pantoic Acid (aqueous) extraction->d_pa_stream lactonization Lactonization (Acidification + Heat) d_pa_stream->lactonization d_pl_product Pure D-Pantolactone lactonization->d_pl_product

Caption: Experimental workflow for enzymatic kinetic resolution.

G cluster_enzymes Enzyme Cascade cluster_cofactor Cofactor Regeneration l_pl L-Pantolactone kpl Ketopantolactone l_pl->kpl Oxidation d_pl D-Pantolactone kpl->d_pl Asymmetric Reduction l_pldh L-PL Dehydrogenase (AmeLPLDH) l_pldh->kpl cpr Reductase (ZpaCPR) cpr->d_pl nadp NADP+ nadp->l_pldh gdh Glucose Dehydrogenase (BsGDH) nadp->gdh nadph NADPH nadph->cpr nadph->gdh glucose Glucose gluconolactone Glucono-δ-lactone glucose->gluconolactone Oxidation

Caption: Multi-enzymatic cascade for deracemization.

Conclusion

This compound serves as a crucial and cost-effective precursor for the industrial synthesis of D-pantothenic acid. While chemical resolution methods exist, the industry has largely shifted towards more efficient, selective, and environmentally benign enzymatic processes. Kinetic resolution using D-lactonases is a well-established commercial technology, enabling the production of high-purity D-pantolactone. Furthermore, emerging techniques like multi-enzyme deracemization offer a promising path towards even more sustainable and atom-economical synthesis routes, potentially achieving near-quantitative conversion of the racemic starting material into the desired D-enantiomer. The continued development of novel biocatalysts and the optimization of reaction conditions are key to further enhancing the efficiency and cost-effectiveness of D-pantothenic acid production.

References

The Strategic Role of DL-Pantolactone as a Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a critical consideration in the development of pharmaceuticals and fine chemicals, as the stereochemistry of a molecule can profoundly influence its biological activity. DL-Pantolactone, a racemic mixture, serves as a readily available and cost-effective precursor to its enantiopure forms, (R)-(-)-pantolactone and (S)-(+)-pantolactone. These enantiomers are not only key intermediates in the synthesis of valuable products like D-pantothenic acid (Vitamin B5) but also versatile chiral auxiliaries in a variety of asymmetric transformations. This technical guide provides a comprehensive overview of the methodologies for resolving racemic this compound, its direct asymmetric synthesis, and its application as a chiral building block, complete with quantitative data, detailed experimental protocols, and workflow visualizations to support researchers in this field.

Introduction: The Importance of Pantolactone Enantiomers

(R)-pantolactone, also known as D-pantolactone, is a crucial intermediate in the industrial synthesis of D-calcium pantothenate (Vitamin B5) and D-panthenol, compounds widely used in the pharmaceutical, cosmetic, and food industries.[1][2] The global market for these products underscores the industrial significance of efficient access to enantiomerically pure D-pantolactone.[1] Beyond its role as a precursor, pantolactone's rigid bicyclic structure and stereodefined hydroxyl group make it an effective chiral auxiliary, capable of inducing high stereoselectivity in various chemical reactions.[1]

The primary challenge and area of intense research lie in the efficient separation of the racemic this compound or the direct stereoselective synthesis of the desired enantiomer. This guide will delve into the core methodologies employed to achieve these goals.

Resolution of Racemic this compound

The separation of enantiomers from a racemic mixture, or resolution, is the most established approach for producing enantiopure pantolactone. Both enzymatic and chemical methods are employed, with enzymatic kinetic resolution being particularly prominent on an industrial scale.[3]

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic substrate. In the case of this compound, D-lactonases (or lactonohydrolases) are commonly used to selectively hydrolyze D-pantolactone to D-pantoic acid, leaving L-pantolactone unreacted. The resulting D-pantoic acid can then be separated and re-lactonized to D-pantolactone, while the unreacted L-pantolactone can be racemized and recycled.

Key Enzymes and Microorganisms:

  • Fusarium oxysporum

  • Pichia pastoris (recombinant)

  • Recombinant D-lactonase (TSDL) expressed in E. coli

Quantitative Data on Enzymatic Resolution

Enzyme/MicroorganismSubstrate Conc.Temp. (°C)pHHydrolysis Rate (%)Enantiomeric Excess (ee) of ProductReference
Immobilized Pichia pastoris (recombinant D-lactonase)280 g/L287.0>40>90% (for D-PL)
Immobilized d-lactonohydrolase20%407.036.890% (for D-pantoic acid)
E. coli (TSDL) whole cells40 g/L307.05095% (for D-pantoic acid)

Experimental Protocol: Industrial Scale Kinetic Resolution with Immobilized Cells

  • Immobilization: Whole cells of Pichia pastoris harboring recombinant D-lactonase are entrapped in calcium alginate gels.

  • Reaction Setup: A 50-ton stirred tank reactor is charged with 7.5 tons of this compound, 130 kg of CaCl₂, and water to a final volume. 7 tons of the immobilized cell biocatalyst are added.

  • Hydrolysis: The mixture is stirred at 100 rpm and maintained at 28°C. The pH is controlled at 7.0 ± 0.2 using 15 M NH₃·H₂O.

  • Monitoring: The reaction is monitored until the hydrolysis conversion of this compound exceeds 40%, which typically takes 11-12 hours.

  • Workup: The mixture is filtered to recover the immobilized cells for reuse.

  • Lactonization and Purification: The filtrate containing D-pantoic acid is acidified and heated to induce lactonization. The resulting D-pantolactone is purified by extraction with ethyl acetate (B1210297) and vacuum distillation, yielding the final product with an enantiomeric excess >90%.

Workflow for Enzymatic Kinetic Resolution

G cluster_resolution Enzymatic Kinetic Resolution cluster_separation Separation & Processing cluster_final Final Products & Recycling dl_pl This compound (Racemic Mixture) hydrolysis Selective Hydrolysis dl_pl->hydrolysis enzyme Stereoselective Enzyme (e.g., D-Lactonase) enzyme->hydrolysis l_pl L-Pantolactone (Unreacted) hydrolysis->l_pl d_pa D-Pantoic Acid (Product) hydrolysis->d_pa racemization Racemization l_pl->racemization Recycle lactonization Chemical Lactonization d_pa->lactonization racemization->dl_pl Recycle d_pl D-Pantolactone (Enantiopure) lactonization->d_pl

Caption: Workflow of enzymatic kinetic resolution of this compound.

Multi-Enzymatic Deracemization

A more advanced and sustainable approach is deracemization, which converts the unwanted enantiomer into the desired one, potentially achieving a theoretical yield of 100%. A three-enzyme cascade has been developed for the deracemization of this compound to D-pantolactone.

  • L-pantolactone dehydrogenase (LPLDH): Oxidizes L-pantolactone to ketopantolactone.

  • Conjugated polyketone reductase (CPR): Asymmetrically reduces ketopantolactone to D-pantolactone.

  • Glucose dehydrogenase (GDH): Regenerates the necessary NADPH cofactor.

Quantitative Data on Deracemization

Substrate Conc.Reaction Time (h)Product ee (%)Productivity (g/L·d)Reference
1.25 M3698.6107.7

Experimental Protocol: Whole-Cell Deracemization

  • Catalyst: E. coli cells co-expressing LPLDH, CPR, and GDH are used as a whole-cell biocatalyst.

  • Reaction Mixture: The initial reaction mixture (10 mL) contains 1.25 M this compound, 2.5 M glucose, 200 g/L wet cells, and 50 mM PBS buffer (pH 6.0).

  • Reaction Conditions: The reaction is carried out at 30°C and 400 rpm. The pH is kept constant using an auto-titration system.

  • Catalyst Supplementation: After 24 hours, an additional 100 g/L of wet E. coli cells expressing GDH are added.

  • Completion: The reaction proceeds for another 12 hours (36 hours total).

  • Analysis: The reaction is terminated, and the product mixture is analyzed to determine conversion and enantiomeric excess.

Logical Flow of Multi-Enzyme Deracemization

G cluster_cofactor Cofactor Regeneration dl_pl This compound l_pl L-Pantolactone dl_pl->l_pl d_pl_start D-Pantolactone dl_pl->d_pl_start lpldh LPLDH l_pl->lpldh d_pl_final D-Pantolactone (Product) kpl Ketopantolactone cpr CPR kpl->cpr lpldh->kpl nadp NADP+ lpldh->nadp cpr->d_pl_final nadph NADPH nadp->nadph regenerated nadph->cpr nadph->nadp consumed gdh GDH gdh->nadp gluconate Gluconate gdh->gluconate glucose Glucose glucose->gdh

Caption: Multi-enzyme cascade for the deracemization of this compound.

Chemical Resolution

Chemical resolution involves the reaction of racemic pantolactone (after hydrolysis to pantoic acid) with a chiral resolving agent, typically an optically active amine, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired diastereomer is then isolated and converted back to the enantiopure pantolactone.

Common Chiral Resolving Agents:

  • Quinine

  • (+)-3-aminomethylpinane and (-)-3-aminomethylpinane

Asymmetric Synthesis of Pantolactone

As an alternative to resolving a racemic mixture, asymmetric synthesis aims to create the desired enantiomer directly from achiral starting materials. This approach can be more atom-economical.

Asymmetric Aldol (B89426) Reaction

The asymmetric aldol reaction between isobutyraldehyde (B47883) and a glyoxylate (B1226380) ester, catalyzed by a chiral organocatalyst, can produce precursors to pantolactone with high enantioselectivity. For example, a novel L-histidine-modified ionic liquid has been shown to be an effective and recyclable catalyst for this transformation.

Quantitative Data on Asymmetric Aldol Route

CatalystProductPurity (%)Yield (%)Enantiomeric Excess (ee) (%)
[EMIm][His] + Cu-/SiO₂D-pantolactone>999393

Experimental Protocol: Asymmetric Aldol and Hydrogenation

  • Aldol Reaction: The asymmetric aldol reaction is performed using an L-histidine-modified ionic liquid catalyst ([EMIm][His]) in CH₂Cl₂ to produce the condensation product, (D)-3-formyl-2-hydroxy-3-ethyl butyrate, with high enantioselectivity.

  • Catalyst Recovery: The ionic liquid catalyst is recovered and can be reused for multiple cycles.

  • Hydrogenation: The aldol product is then hydrogenated using a Cu-/SiO₂ catalyst.

  • Purification: The resulting D-pantolactone is purified to yield the final product with >99% purity and 93% ee.

Pantolactone as a Chiral Auxiliary

Enantiopure pantolactone, particularly (R)-pantolactone, is frequently used as a chiral auxiliary. In this role, it is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the transformation, the auxiliary is cleaved and can be recovered. Acrylates of (R)-pantolactone have been extensively studied for their ability to direct cycloaddition reactions, such as the Diels-Alder reaction, with high facial-diastereoselectivity, often in the presence of a Lewis acid like TiCl₄.

Workflow for Pantolactone as a Chiral Auxiliary

G prochiral Prochiral Substrate (e.g., Acryloyl Chloride) chiral_substrate Chiral-Auxiliary Adduct (e.g., Pantolactone Acrylate) prochiral->chiral_substrate pantolactone (R)-Pantolactone (Chiral Auxiliary) pantolactone->chiral_substrate reaction Asymmetric Reaction (e.g., Diels-Alder) chiral_substrate->reaction reagent Reagent (e.g., Diene) reagent->reaction diastereomer Diastereomerically Enriched Product reaction->diastereomer cleavage Auxiliary Cleavage diastereomer->cleavage cleavage->pantolactone Recovered for Reuse final_product Enantiopure Final Product cleavage->final_product

Caption: Use of (R)-Pantolactone as a chiral auxiliary in asymmetric synthesis.

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis. The industrial-scale enzymatic resolution of its racemic form provides efficient access to the economically vital D-enantiomer. Concurrently, advancements in multi-enzyme deracemization and direct asymmetric synthesis offer more sustainable and atom-economical alternatives. Furthermore, the application of enantiopure pantolactone as a robust chiral auxiliary highlights its versatility and value to the synthetic chemist. The methodologies and data presented in this guide offer a technical foundation for researchers and professionals engaged in the synthesis of chiral molecules, enabling the development of more efficient, selective, and sustainable chemical processes.

References

In-Depth Technical Guide to the Hydrolysis Kinetics of DL-Pantolactone to Pantoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis kinetics of DL-pantolactone, the precursor to pantoic acid, a key component in the synthesis of Vitamin B5 (pantothenic acid). Understanding the stability and degradation pathways of this compound in aqueous solutions is critical for optimizing drug formulation, ensuring shelf-life stability, and controlling manufacturing processes. This document details the experimental protocols for studying these kinetics and presents available quantitative data.

Introduction: The Significance of this compound Hydrolysis

This compound is a racemic mixture of D- and L-pantolactone. The D-enantiomer is the biologically active precursor to D-pantoic acid, which is subsequently converted to pantothenic acid. The hydrolysis of the lactone ring in this compound to form pantoic acid is a crucial reaction that can be influenced by various factors, primarily pH and temperature. In pharmaceutical and chemical manufacturing, controlling this hydrolysis is essential to prevent the degradation of the desired lactone form and to ensure the efficiency of subsequent synthesis steps.

The hydrolysis reaction involves the cleavage of the ester bond within the cyclic lactone structure by water, leading to the formation of the corresponding hydroxy acid, pantoic acid. This reaction can occur under acidic, neutral, and basic conditions, with the rate of hydrolysis being significantly dependent on the pH of the solution.

Chemical Reaction Pathway

The hydrolysis of this compound is a reversible reaction that results in the formation of pantoic acid. The equilibrium between the lactone and the open-chain hydroxy acid is influenced by the reaction conditions.

Hydrolysis_Pathway DL_Pantolactone This compound Pantoic_Acid Pantoic Acid DL_Pantolactone->Pantoic_Acid + H₂O (Hydrolysis) Pantoic_Acid->DL_Pantolactone - H₂O (Lactonization)

Caption: General reaction scheme for the hydrolysis of this compound to Pantoic Acid.

Quantitative Data on Hydrolysis Kinetics

While extensive data exists for the enzymatic resolution of this compound, specific quantitative data for its non-enzymatic hydrolysis is less abundant in publicly available literature. The stability of lactones is known to be highly dependent on the pH of the aqueous solution and the temperature. A related compound, ketopantolactone, is known to be susceptible to spontaneous hydrolysis at neutral pH.

General observations indicate that the hydrolysis of this compound is catalyzed by both acids and bases. Therefore, the rate of hydrolysis is expected to be slowest in the neutral pH range and to increase significantly in both acidic and basic conditions.

Further research is required to obtain specific rate constants (k), activation energies (Ea), and a detailed pH-rate profile for the non-enzymatic hydrolysis of this compound.

Experimental Protocols for Studying Hydrolysis Kinetics

To determine the kinetic parameters for the hydrolysis of this compound, a series of experiments can be conducted under controlled conditions. The following outlines a general experimental workflow and specific analytical methodologies.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the hydrolysis kinetics of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare Buffer Solutions (Varying pH) D Initiate Reaction: Mix Stock with Buffer A->D B Prepare this compound Stock Solution B->D C Incubate at Constant Temperature E Collect Aliquots at Timed Intervals C->E D->C F Quench Reaction E->F G Analyze Samples (e.g., HPLC, GC) F->G H Determine Concentrations of Pantolactone & Pantoic Acid G->H I Plot Concentration vs. Time H->I J Calculate Rate Constants (k) I->J K Determine pH-Rate Profile and Activation Energy (Ea) J->K

Caption: A generalized workflow for studying the hydrolysis kinetics of this compound.

Detailed Methodologies

4.2.1. Materials and Reagents

  • This compound (high purity)

  • Pantoic acid (as a reference standard)

  • Buffer solutions of various pH values (e.g., citrate, phosphate (B84403), borate (B1201080) buffers)

  • Acids (e.g., HCl, H₂SO₄) and bases (e.g., NaOH) for pH adjustment

  • High-purity water

  • Solvents for extraction and analysis (e.g., ethyl acetate, methanol (B129727), acetonitrile)

  • Quenching agent (e.g., a strong acid or base to rapidly shift the pH and stop the reaction)

4.2.2. General Kinetic Run Procedure

  • Preparation of Reaction Mixtures: Prepare a series of buffer solutions with precisely known pH values. A stock solution of this compound in a suitable non-aqueous solvent (to prevent premature hydrolysis) or freshly prepared in water should be made.

  • Temperature Control: Place the buffer solutions in a constant temperature water bath or incubator to equilibrate to the desired reaction temperature (e.g., 25°C, 37°C, 50°C).

  • Initiation of Reaction: To initiate the hydrolysis reaction, add a known volume of the this compound stock solution to the pre-heated buffer solution. The final concentration of pantolactone should be such that it can be accurately measured by the chosen analytical method.

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop the hydrolysis. This can be achieved by rapidly changing the pH to a value where the reaction rate is negligible (e.g., by adding a small volume of concentrated acid or base).

  • Sample Preparation for Analysis: Depending on the analytical method, the quenched samples may require further preparation, such as extraction of the remaining pantolactone and/or pantoic acid into an organic solvent.

4.2.3. Analytical Methods for Monitoring the Reaction

The concentrations of this compound and the resulting pantoic acid can be monitored using various analytical techniques. The choice of method will depend on the required sensitivity, selectivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reverse-phase column (e.g., C18) is typically suitable.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The pH of the mobile phase should be controlled to ensure good peak shape and separation.

    • Detection: UV detection is commonly used, as the ester group in pantolactone and the carboxylic acid group in pantoic acid absorb UV light. The wavelength for detection should be optimized for maximum sensitivity. A typical wavelength for detection is around 230 nm.

    • Quantification: Calibration curves for both this compound and pantoic acid should be prepared using standards of known concentrations to enable accurate quantification.

  • Gas Chromatography (GC):

    • Derivatization: Pantoic acid is not volatile and requires derivatization before GC analysis. Silylation is a common derivatization method. Pantolactone is volatile and can often be analyzed directly.

    • Column: A chiral capillary column can be used to separate the D- and L-enantiomers of pantolactone if required.

    • Detector: A Flame Ionization Detector (FID) is commonly used.

    • Quantification: Similar to HPLC, calibration curves with derivatized standards are necessary for accurate quantification.

Data Analysis

5.1. Determination of Rate Constants

The rate of hydrolysis can be determined by plotting the concentration of this compound versus time. For a first-order reaction, the natural logarithm of the pantolactone concentration versus time will yield a straight line, the slope of which is the negative of the observed rate constant (k_obs).

5.2. pH-Rate Profile

By determining the rate constants at various pH values, a pH-rate profile can be constructed. This is typically a plot of log(k_obs) versus pH. The shape of this profile provides insights into the reaction mechanism, indicating the regions of acid-catalysis, base-catalysis, and pH-independent hydrolysis.

5.3. Determination of Activation Energy

To determine the activation energy (Ea) of the hydrolysis reaction, kinetic runs are performed at several different temperatures while keeping the pH constant. The Arrhenius equation describes the relationship between the rate constant and temperature:

k = A * exp(-Ea / RT)

where:

  • k is the rate constant

  • A is the pre-exponential factor

  • Ea is the activation energy

  • R is the ideal gas constant

  • T is the absolute temperature in Kelvin

A plot of ln(k) versus 1/T (an Arrhenius plot) will yield a straight line with a slope of -Ea/R, from which the activation energy can be calculated.

Logical Relationships in Kinetic Analysis

The following diagram illustrates the logical flow from experimental design to the determination of key kinetic parameters.

Logical_Relationships cluster_exp Experimental Variables cluster_data Data Acquisition cluster_analysis Kinetic Analysis cluster_results Derived Parameters pH pH Variation Conc_Time Concentration vs. Time Data pH->Conc_Time Temp Temperature Variation Temp->Conc_Time Rate_Const Rate Constants (k) Conc_Time->Rate_Const pH_Profile pH-Rate Profile Rate_Const->pH_Profile Arrhenius Arrhenius Plot Rate_Const->Arrhenius Mechanism Reaction Mechanism Insights pH_Profile->Mechanism Activation_Energy Activation Energy (Ea) Arrhenius->Activation_Energy

Caption: Logical flow from experimental design to kinetic parameter determination.

Conclusion

The hydrolysis of this compound to pantoic acid is a fundamental reaction with significant implications for the pharmaceutical and chemical industries. A thorough understanding of its kinetics, particularly the influence of pH and temperature, is essential for process control and product stability. This guide provides a framework for the systematic investigation of these kinetics, from experimental design and execution to data analysis. While specific quantitative data for the non-enzymatic hydrolysis remains an area for further investigation, the methodologies outlined here provide a clear path for researchers to obtain these critical parameters.

A Comprehensive Technical Guide to the Thermodynamic Properties and Stability of DL-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Pantolactone, a racemic mixture of D- and L-pantolactone, is a key intermediate in the synthesis of pantothenic acid (Vitamin B5) and its derivatives, which are widely used in the pharmaceutical and cosmetic industries. A thorough understanding of its thermodynamic properties and stability is crucial for optimizing manufacturing processes, ensuring formulation stability, and meeting regulatory requirements. This technical guide provides an in-depth overview of the thermodynamic characteristics and stability profile of this compound, including its physical and chemical properties, thermal behavior, and degradation pathways. Detailed experimental protocols for stability testing are also presented, along with graphical representations of key processes to facilitate comprehension.

Introduction

This compound (CAS 79-50-5), chemically known as (±)-dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone, is a white crystalline powder.[1] Its hygroscopic nature and susceptibility to hydrolysis necessitate careful handling and storage conditions.[2] This guide aims to consolidate the available scientific information on the thermodynamic and stability aspects of this compound to support research, development, and quality control activities.

Physicochemical and Thermodynamic Properties

The fundamental physicochemical and thermodynamic properties of this compound are summarized in the tables below. These parameters are critical for predicting its behavior in various formulation and processing conditions.

Table 1: General and Physicochemical Properties of this compound
PropertyValueReferences
Chemical Formula C₆H₁₀O₃[3]
Molecular Weight 130.14 g/mol [3]
Appearance White to pale yellow solid/crystalline powder[4]
Melting Point 74 - 78 °C[3]
Boiling Point 247 °C[3]
Solubility in Water > 500 g/L (very soluble)[3]
log Kow -0.69[3]
pKa >13[3]
Hygroscopicity Hygroscopic[2]
Table 2: Thermal Properties of this compound
Thermal PropertyValue/ObservationMethodReferences
Melting Point 74 - 78 °CCapillary Method / DSC[3]
Thermal Stability Stable under recommended storage conditions.TGA (inferred)
Decomposition Thermal decomposition products include carbon oxides.TGA (inferred)

Stability Profile

The stability of this compound is influenced by several factors, primarily pH, temperature, and the presence of enzymes. Understanding these factors is essential for preventing degradation and ensuring the quality of the final product.

Hydrolytic Stability

Hydrolysis is the primary degradation pathway for this compound, where the lactone ring is opened to form pantoic acid (2,4-dihydroxy-3,3-dimethylbutanoic acid).[3][6] The rate of hydrolysis is highly dependent on the pH of the solution.

Table 3: pH-Dependent Hydrolysis of this compound at 25 °C
pHHalf-life (t½)StabilityReferences
41 - 3 yearsStable[3]
7~30 daysModerately Stable[3]
96 - 20 daysProne to moderate hydrolysis[3]

The hydrolysis reaction is significantly accelerated at higher temperatures. A study conducted at 50 °C showed half-lives of 144, 3.7, and 1 day at pH 4, 7, and 9, respectively.[3]

DL_Pantolactone This compound Pantoic_Acid Pantoic Acid (2,4-dihydroxy-3,3-dimethylbutanoic acid) DL_Pantolactone->Pantoic_Acid Hydrolysis (pH and Temperature Dependent) H2O H₂O H2O->DL_Pantolactone

Figure 1. Hydrolysis degradation pathway of this compound.

Enzymatic Stability and Transformation

This compound can be a substrate for certain enzymes, leading to its transformation. This is particularly relevant in biological systems and for biocatalytic applications.

  • Enzymatic Hydrolysis: Specific enzymes, such as lactonohydrolase from Fusarium oxysporum, can catalyze the hydrolysis of this compound to pantoic acid.[6]

  • Kinetic Resolution: D-lactonase can selectively hydrolyze the D-enantiomer of this compound to D-pantoic acid, leaving L-pantolactone largely unreacted.[7][8] This enzymatic kinetic resolution is a common industrial method for producing optically pure D-pantolactone.[9]

  • Deracemization: A multi-enzymatic cascade can be employed for the deracemization of this compound to yield D-pantolactone with high optical purity.[10][11] This process involves the oxidation of L-pantolactone to an intermediate, followed by its stereoselective reduction to D-pantolactone.[10]

cluster_0 This compound (Racemic Mixture) D_PL D-Pantolactone D_PA D-Pantoic Acid D_PL->D_PA Selective Hydrolysis L_PL L-Pantolactone L_PL_unreacted L-Pantolactone (Unreacted) L_PL->L_PL_unreacted Remains D_Lactonase D-Lactonase D_Lactonase->D_PL

Figure 2. Enzymatic kinetic resolution of this compound.

Experimental Protocols for Stability Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[12] The following protocols are based on general guidelines for forced degradation studies and should be adapted based on the specific formulation and analytical capabilities.[4][13]

General Workflow for Forced Degradation Study

start Start: this compound Sample stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Various Time Points stress->sampling analysis Analyze Samples (e.g., HPLC, LC-MS) sampling->analysis characterization Characterize Degradation Products analysis->characterization method_validation Validate Stability-Indicating Method analysis->method_validation end End: Stability Profile Established characterization->end method_validation->end

Figure 3. General workflow for a forced degradation study of this compound.

Protocol for Hydrolytic Degradation Study

Objective: To evaluate the stability of this compound in acidic and basic conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (B78521) (0.1 M and 1 M)

  • Volumetric flasks

  • Water bath or incubator

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)[14][15][16]

Procedure:

  • Sample Preparation: Prepare solutions of this compound of a known concentration (e.g., 1 mg/mL) in 0.1 M HCl, 1 M HCl, 0.1 M NaOH, and 1 M NaOH. Also, prepare a solution in purified water as a control.

  • Stress Conditions:

    • Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).[12]

    • Withdraw aliquots at specified time intervals.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of this compound remaining and to detect the formation of pantoic acid and other degradation products.[14][15][16]

  • Data Analysis: Calculate the percentage degradation of this compound at each time point and determine the degradation kinetics.

Protocol for Oxidative Degradation Study

Objective: To assess the susceptibility of this compound to oxidation.

Materials:

  • This compound

  • Hydrogen peroxide (e.g., 3% solution)

  • Volumetric flasks

  • HPLC system

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a 3% hydrogen peroxide solution.

  • Stress Conditions: Store the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

  • Sample Analysis: Analyze the sample by HPLC to determine the extent of degradation.

Protocol for Thermal Degradation Study

Objective: To evaluate the stability of solid this compound at elevated temperatures.

Materials:

  • This compound (solid)

  • Oven

  • DSC and TGA instruments[5]

  • HPLC system

Procedure:

  • Solid State Stress: Place a known amount of solid this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.

  • Thermal Analysis:

    • DSC: Perform a DSC scan on the solid sample to observe any changes in the melting point or the appearance of new thermal events.

    • TGA: Conduct a TGA analysis to determine the onset of thermal decomposition and the weight loss profile.

  • Chemical Analysis: Dissolve the heat-stressed solid sample and analyze by HPLC to quantify any degradation.

Protocol for Photostability Study

Objective: To assess the stability of this compound upon exposure to light.

Materials:

  • This compound (solid and in solution)

  • Photostability chamber with controlled light exposure (UV and visible light)

  • Quartz cuvettes or other suitable transparent containers

  • Control samples wrapped in aluminum foil

  • HPLC system

Procedure:

  • Sample Exposure: Expose both solid and solution samples of this compound to light in a photostability chamber according to ICH Q1B guidelines. Keep control samples in the dark.

  • Sample Analysis: After the exposure period, analyze both the exposed and control samples by HPLC to determine the extent of photodegradation.

Conclusion

This compound is a stable compound under acidic and dry heat conditions but is susceptible to hydrolysis, particularly under neutral to basic conditions and at elevated temperatures. Its primary degradation product is pantoic acid. The provided experimental protocols for forced degradation studies offer a framework for comprehensively evaluating its stability profile. A thorough understanding of these thermodynamic properties and stability characteristics is paramount for the successful development of robust and effective pharmaceutical and cosmetic formulations containing this compound and its derivatives. Further studies involving detailed DSC and TGA analysis would provide a more complete picture of its thermal behavior.

References

Comprehensive literature review of DL-Pantolactone synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the synthetic methods for producing racemic α-hydroxy-β,β-dimethyl-γ-butyrolactone, commonly known as DL-pantolactone. As a crucial intermediate in the synthesis of pantothenic acid (Vitamin B5) and its derivatives, efficient and scalable methods for its production are of significant interest to the pharmaceutical and chemical industries. This review covers the predominant chemical synthesis routes, including detailed experimental protocols, quantitative data for process optimization, and a discussion of alternative and emerging synthetic strategies.

Classical Chemical Synthesis: The Isobutyraldehyde (B47883) and Formaldehyde (B43269) Route

The most established and widely practiced method for synthesizing this compound commences with the aldol (B89426) condensation of isobutyraldehyde and formaldehyde. This multi-step process, outlined below, has been the subject of extensive optimization for both batch and continuous production.

Reaction Pathway

The classical synthesis proceeds through three key stages:

  • Aldol Condensation: Isobutyraldehyde reacts with formaldehyde in the presence of a base catalyst to form 3-hydroxy-2,2-dimethylpropanal, also known as hydroxypivaldehyde.

  • Cyanohydrin Formation: The intermediate aldehyde then reacts with a cyanide source, typically hydrogen cyanide or a salt like sodium or potassium cyanide, to form the corresponding cyanohydrin, 2,4-dihydroxy-3,3-dimethylbutanenitrile.

  • Hydrolysis and Lactonization: Finally, the cyanohydrin undergoes acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid, followed by intramolecular esterification (lactonization) to yield this compound.

A schematic of this well-established synthetic pathway is presented below.

G cluster_0 Aldol Condensation cluster_1 Cyanohydrin Formation cluster_2 Hydrolysis & Lactonization isobutyraldehyde Isobutyraldehyde hydroxypivaldehyde Hydroxypivaldehyde isobutyraldehyde->hydroxypivaldehyde + Formaldehyde (Base catalyst) formaldehyde Formaldehyde formaldehyde->hydroxypivaldehyde cyanohydrin 2,4-dihydroxy-3,3-dimethylbutanenitrile hydroxypivaldehyde->cyanohydrin + HCN cyanide HCN / NaCN cyanide->cyanohydrin pantolactone This compound cyanohydrin->pantolactone Acid hydrolysis & cyclization acid Acid (e.g., HCl) acid->pantolactone G diethyl_oxalate Diethyl Oxalate ketopantolactone Ketopantolactone diethyl_oxalate->ketopantolactone isobutyraldehyde Isobutyraldehyde isobutyraldehyde->ketopantolactone formaldehyde Formaldehyde formaldehyde->ketopantolactone pantolactone This compound ketopantolactone->pantolactone Reduction reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->pantolactone

The Stereospecific Significance of Pantolactone Enantiomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Differential Biological Activities and Therapeutic Potential of D- and L-Pantolactone

This technical guide provides a comprehensive overview of the distinct biological roles of the enantiomers of pantolactone, (R)-(-)-pantolactone (D-pantolactone) and (S)-(+)-pantolactone (L-pantolactone). With a focus on their stereospecific interactions, this document delves into their established functions and emerging therapeutic applications, particularly for professionals in research, science, and drug development.

Introduction: The Critical Role of Chirality

Pantolactone, a chiral γ-lactone, serves as a pivotal precursor in the synthesis of pantothenic acid (Vitamin B5). The stereochemistry of this molecule is paramount, as only the D-enantiomer is biologically active in the formation of Vitamin B5, an essential nutrient for the synthesis of Coenzyme A (CoA). Beyond this foundational role, recent research has illuminated a novel therapeutic avenue for D-pantolactone derivatives as potent inhibitors of fatty acid synthase (FAS), a key enzyme implicated in various metabolic diseases and cancers. This guide will explore the biological significance of both enantiomers, present quantitative data on their activities, detail relevant experimental protocols, and visualize the associated signaling pathways.

D-Pantolactone: The Biologically Active Enantiomer

The biological significance of D-pantolactone is well-established and continues to expand. Its primary role as a precursor to Vitamin B5 is fundamental to cellular metabolism. More recently, its derivatives have emerged as a promising class of therapeutic agents.

Precursor to Vitamin B5 (Pantothenic Acid)

D-pantolactone is an indispensable building block in the biosynthesis of D-pantothenic acid.[1] This process involves the condensation of D-pantoic acid (derived from D-pantolactone) with β-alanine.[2] The resulting D-pantothenic acid is a vital component of Coenzyme A, a critical cofactor in numerous metabolic pathways, including the Krebs cycle and the synthesis and oxidation of fatty acids.[1][2] The stereospecificity of this pathway is absolute; L-pantolactone cannot be utilized for the synthesis of biologically active pantothenic acid.

Inhibition of Fatty Acid Synthase (FAS)

Recent advancements have identified derivatives of D-pantolactone as potent inhibitors of fatty acid synthase (FAS).[1] FAS is a key enzyme responsible for the de novo synthesis of long-chain fatty acids. Its upregulation is a characteristic feature of many cancers and metabolic disorders, making it an attractive therapeutic target.[1] A novel series of FAS inhibitors incorporating the D-(-)-pantolactone moiety has been synthesized and shown to exhibit significant inhibitory activity.[3]

L-Pantolactone: The Inactive Enantiomer in Key Biological Pathways

In stark contrast to its D-counterpart, L-pantolactone is biologically inactive in the context of Vitamin B5 synthesis.[2] While it can be used as a starting material in the chemical synthesis of racemic pantolactone, it must be separated from the D-enantiomer for biological applications related to pantothenic acid.[4] Current research on the therapeutic effects of pantolactone derivatives has predominantly focused on the D-enantiomer, with a notable absence of studies investigating the FAS inhibitory activity of L-pantolactone derivatives. This strongly suggests that the biological activity in this context is also stereospecific to the D-form.

Quantitative Data: A Comparative Overview

The differential biological activity of the pantolactone enantiomers is most evident in their quantitative assessment. The following table summarizes the available data on the inhibitory activity of D-pantolactone derivatives against fatty acid synthase. To date, there is a lack of published data on the FAS inhibitory activity of L-pantolactone derivatives.

Compound ClassEnantiomerTargetAssayIC50 (μM)Reference
D-pantolactone derivativesD-(-)-pantolactoneMouse Fatty Acid SynthaseEnzymatic Assay13.68 ± 1.52 - 33.19 ± 1.39[3]

Signaling Pathways

Vitamin B5 Synthesis and Coenzyme A Formation

The synthesis of pantothenic acid from D-pantolactone is a direct enzymatic pathway leading to the formation of Coenzyme A.

Vitamin B5 Synthesis Biosynthesis of Pantothenic Acid and Coenzyme A D_pantolactone D-Pantolactone Pantoic_Acid D-Pantoic Acid D_pantolactone->Pantoic_Acid Hydrolysis Pantothenic_Acid Pantothenic Acid (Vitamin B5) Pantoic_Acid->Pantothenic_Acid + β-alanine (Pantothenate Synthetase) CoA Coenzyme A Pantothenic_Acid->CoA Multi-step enzymatic synthesis

Biosynthesis of Pantothenic Acid from D-Pantolactone.
Downstream Effects of Fatty Acid Synthase (FAS) Inhibition

Inhibition of FAS by D-pantolactone derivatives triggers a cascade of downstream signaling events, primarily impacting the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[5][6]

FAS Inhibition Pathway Downstream Signaling of FAS Inhibition by D-Pantolactone Derivatives D_panto_deriv D-Pantolactone Derivatives FAS Fatty Acid Synthase (FAS) D_panto_deriv->FAS Inhibition Palmitate De novo Palmitate Synthesis FAS->Palmitate Apoptosis Apoptosis FAS->Apoptosis Induction PI3K PI3K Palmitate->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Simplified signaling cascade following FAS inhibition.

Experimental Protocols

Enzymatic Assay for Fatty Acid Synthase (FAS) Inhibition

This protocol outlines a common method for determining the inhibitory activity of pantolactone derivatives on FAS.

Materials:

  • Purified fatty acid synthase

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0, containing EDTA and DTT)

  • Pantolactone derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, acetyl-CoA, and the pantolactone derivative at various concentrations.

  • Initiate the reaction by adding malonyl-CoA and purified FAS.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • The rate of NADPH oxidation is proportional to the FAS activity.

  • Calculate the percentage of inhibition for each concentration of the pantolactone derivative compared to a control reaction without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

In Vitro Synthesis of Pantothenic Acid

This protocol describes the enzymatic synthesis of pantothenic acid from D-pantolactone.

Materials:

  • D-pantolactone

  • β-alanine

  • ATP (Adenosine triphosphate)

  • Pantothenate synthetase

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0, containing MgCl2)

  • Method for quantifying pantothenic acid (e.g., HPLC or a microbiological assay)[7][8]

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, D-pantolactone, β-alanine, and ATP.

  • Initiate the reaction by adding pantothenate synthetase.

  • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

  • Terminate the reaction (e.g., by heat inactivation or addition of acid).

  • Quantify the amount of pantothenic acid synthesized using a suitable analytical method.

Chiral Separation of Pantolactone Enantiomers by HPLC

This protocol provides a general method for the analytical separation of D- and L-pantolactone.

Materials:

  • Racemic pantolactone standard

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based)

  • Mobile phase (e.g., a mixture of n-hexane and isopropanol)

Procedure:

  • Dissolve the racemic pantolactone in the mobile phase.

  • Inject the sample onto the chiral HPLC column.

  • Elute the enantiomers with the mobile phase at a constant flow rate.

  • Detect the separated enantiomers using a UV detector at an appropriate wavelength (e.g., 220 nm).

  • The retention times of the two peaks will correspond to the D- and L-enantiomers.

ExperimentalWorkflow General Experimental Workflow for Pantolactone Analysis cluster_synthesis Synthesis & Preparation cluster_analysis Biological & Analytical Characterization Synthesis Synthesis of Pantolactone Derivatives FAS_Assay FAS Inhibition Assay Synthesis->FAS_Assay Resolution Chiral Resolution of DL-Pantolactone Panto_Synth Pantothenic Acid Synthesis Assay Resolution->Panto_Synth Chiral_Sep Chiral HPLC/GC Separation Resolution->Chiral_Sep FAS_Assay->Chiral_Sep Verify Enantiomeric Purity

Workflow for pantolactone synthesis and analysis.

Conclusion

The biological significance of pantolactone is fundamentally dictated by its stereochemistry. D-pantolactone is the biologically active enantiomer, serving as an essential precursor to Vitamin B5 and as a scaffold for the development of novel fatty acid synthase inhibitors. In contrast, L-pantolactone is largely biologically inactive in these key pathways. This stereospecificity underscores the critical importance of chiral separation and the use of enantiomerically pure compounds in research and drug development. The expanding role of D-pantolactone derivatives as therapeutic agents highlights the potential for developing new treatments for metabolic diseases and cancer. Future research should continue to explore the full therapeutic scope of D-pantolactone and its derivatives, while also considering any potential, yet undiscovered, biological roles of L-pantolactone.

References

DL-Pantolactone CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-Pantolactone, a versatile chiral intermediate with significant applications in the pharmaceutical and chemical industries. This document details its chemical identity, physicochemical properties, synthesis, and chiral resolution. Furthermore, it delves into its critical role as a chiral building block in asymmetric synthesis and explores the emerging biological significance of its derivatives as potential therapeutic agents.

Core Data: Chemical Identity and Physicochemical Properties

This compound, the racemic mixture of (R)-(-)- and (S)-(+)-pantolactone, is a pivotal precursor in the synthesis of pantothenic acid (Vitamin B5) and its derivatives.[1][2] Its chemical and physical characteristics are fundamental to its application in various synthetic protocols.

Identifier Value Reference
Chemical Name (±)-Dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone[3][4]
Synonyms DL-Pantoyl lactone, rac-pantolactone[3][4]
CAS Number 79-50-5[3][4][5][6]
Molecular Formula C₆H₁₀O₃[3][4][5][6]
Molecular Weight 130.14 g/mol [4][5][6]
Appearance White crystalline powder[1][3]
Melting Point 74-78 °C[4][5]
Boiling Point 121 °C @ 11 mmHg[5]
Water Solubility 1 g / 10 mL[5]
pKa 13.12 ± 0.40 (Predicted)[5]

Synthesis and Chiral Resolution

The industrial production of enantiomerically pure pantolactone, particularly the D-(-)-enantiomer, is a critical process for the synthesis of D-pantothenic acid.[6][7] The process begins with the synthesis of the racemic mixture, this compound, followed by a highly selective chiral resolution step.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process commencing from isobutyraldehyde (B47883) and formaldehyde (B43269).[8][9]

Experimental Protocol: Synthesis of this compound

  • Aldol Condensation: Isobutyraldehyde is reacted with formaldehyde in the presence of a base catalyst (e.g., potassium carbonate) to form 3-hydroxy-2,2-dimethylpropanal.[8]

  • Cyanohydrin Formation: The resulting aldehyde is then reacted with a cyanide source, such as sodium cyanide, often in the presence of a promoter like calcium chloride, to form the cyanohydrin intermediate, 2,4-dihydroxy-3,3-dimethylbutyronitrile.[8][9][10]

  • Hydrolysis and Lactonization: The cyanohydrin is subsequently subjected to acidic hydrolysis. The strong acid catalyzes the hydrolysis of the nitrile group to a carboxylic acid and promotes the intramolecular cyclization (lactonization) to yield this compound.[8][9] The crude product is then typically purified by vacuum distillation or recrystallization.[9]

G General Synthesis of this compound cluster_start Starting Materials Isobutyraldehyde Isobutyraldehyde Aldol Condensation Aldol Condensation Isobutyraldehyde->Aldol Condensation Formaldehyde Formaldehyde Formaldehyde->Aldol Condensation 3-Hydroxy-2,2-dimethylpropanal 3-Hydroxy-2,2-dimethylpropanal Aldol Condensation->3-Hydroxy-2,2-dimethylpropanal Base Catalyst Cyanohydrin Formation Cyanohydrin Formation Cyanohydrin Intermediate Cyanohydrin Intermediate Cyanohydrin Formation->Cyanohydrin Intermediate Hydrolysis & Lactonization Hydrolysis & Lactonization This compound This compound Hydrolysis & Lactonization->this compound 3-Hydroxy-2,2-dimethylpropanal->Cyanohydrin Formation NaCN / CaCl2 Cyanohydrin Intermediate->Hydrolysis & Lactonization Strong Acid, Heat

Caption: Synthetic workflow for this compound.

Chiral Resolution of this compound

The separation of the racemic mixture into its constituent enantiomers is most efficiently achieved via enzymatic kinetic resolution. This method leverages the high stereoselectivity of enzymes, typically a D-lactonase, to selectively hydrolyze one enantiomer.

Experimental Protocol: Enzymatic Kinetic Resolution of this compound

  • Biocatalyst Preparation: Whole cells of a microorganism expressing a D-lactonase (e.g., recombinant Pichia pastoris or Escherichia coli) are cultured and harvested. For industrial applications, these cells are often immobilized in a matrix like calcium alginate to enhance stability and reusability.[7][9]

  • Enzymatic Hydrolysis: The immobilized biocatalyst is added to an aqueous solution of this compound. The reaction is conducted in a stirred tank reactor at a controlled temperature (e.g., 28-30°C) and pH (e.g., 7.0).[4][7][11] The D-lactonase selectively hydrolyzes D-(+)-pantolactone to D-pantoic acid, leaving the L-(-)-pantolactone unreacted.

  • Monitoring and Separation: The reaction progress is monitored by HPLC to achieve approximately 50% conversion.[4] Upon completion, the biocatalyst is filtered off for reuse.

  • Product Isolation: The aqueous solution now contains D-pantoic acid and L-(-)-pantolactone. The unreacted L-pantolactone can be extracted with an organic solvent. The D-pantoic acid remaining in the aqueous phase is then re-lactonized back to D-(+)-pantolactone by acidification and heating.[6][7]

G Enzymatic Resolution of this compound DL-Pantolactone_Solution This compound in Aqueous Buffer (pH 7.0) Enzymatic_Hydrolysis Enzymatic Hydrolysis DL-Pantolactone_Solution->Enzymatic_Hydrolysis Immobilized D-Lactonase Mixture Mixture: D-Pantoic Acid & L-(-)-Pantolactone Enzymatic_Hydrolysis->Mixture Separation Separation Mixture->Separation L_Pantolactone L-(-)-Pantolactone Separation->L_Pantolactone Extraction D_Pantoic_Acid D-Pantoic Acid Separation->D_Pantoic_Acid Aqueous Phase Lactonization Acidification & Heat D_Pantoic_Acid->Lactonization D_Pantolactone D-(+)-Pantolactone (Desired Product) Lactonization->D_Pantolactone

Caption: Workflow for chiral resolution.

Applications in Drug Development and Asymmetric Synthesis

While the primary use of D-pantolactone is as a precursor to Vitamin B5, its utility extends to being a valuable chiral auxiliary in asymmetric synthesis, guiding the stereochemical outcome of reactions to produce enantiomerically pure compounds.

Pantolactone as a Chiral Auxiliary

In asymmetric synthesis, a chiral auxiliary is temporarily incorporated into a substrate to direct the formation of a new stereocenter. The D-enantiomer of pantolactone is often used for this purpose. For instance, in asymmetric Diels-Alder reactions, an acrylate (B77674) ester of (R)-pantolactone can be used as the dienophile. The bulky, stereodefined structure of the pantolactone moiety sterically hinders one face of the dienophile, leading to a highly diastereoselective cycloaddition with a diene. Following the reaction, the chiral auxiliary can be cleaved and recovered.

Biological Activity of Pantolactone Derivatives: FAS Inhibition

Recent research has uncovered a significant biological activity for derivatives of D-(-)-pantolactone as inhibitors of Fatty Acid Synthase (FAS).[3][12] FAS is a key enzyme in de novo lipogenesis and is often overexpressed in various cancer cells, making it an attractive therapeutic target.[8][12][13] Inhibition of FAS in cancer cells can lead to a depletion of necessary lipids for membrane formation and can disrupt signaling pathways, ultimately inducing apoptosis.[8][13]

The inhibition of FAS by these derivatives disrupts critical downstream signaling pathways that promote cancer cell proliferation and survival. Key affected pathways include the PI3K/AKT/mTOR and the β-catenin/C-myc signaling cascades.[4][6]

G FAS Inhibition Signaling Pathway cluster_downstream Downstream Effects of FAS Inhibition Pantolactone_Derivative D-Pantolactone Derivative FAS Fatty Acid Synthase (FAS) Pantolactone_Derivative->FAS Inhibits Lipid_Synthesis De Novo Lipid Synthesis FAS->Lipid_Synthesis Catalyzes PI3K_AKT PI3K/AKT/mTOR Pathway FAS->PI3K_AKT Inhibition leads to downregulation of Beta_Catenin β-catenin/C-myc Pathway FAS->Beta_Catenin Inhibition leads to downregulation of Proliferation Cell Proliferation & Survival Lipid_Synthesis->Proliferation Supports PI3K_AKT->Proliferation Promotes Beta_Catenin->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibition of Proliferation Leads to

Caption: Downstream effects of FAS inhibition.

Conclusion

This compound is a compound of significant industrial and academic interest. Its straightforward synthesis and efficient enzymatic resolution provide access to enantiomerically pure forms, which are indispensable for the production of Vitamin B5 and for use as chiral auxiliaries in complex organic synthesis. The recent discovery of the potent biological activity of its derivatives as Fatty Acid Synthase inhibitors has opened new and exciting avenues for drug development, particularly in the field of oncology. This guide provides the core technical information required for researchers and scientists to effectively utilize and innovate with this versatile molecule.

References

Methodological & Application

Enzymatic Resolution of DL-Pantolactone: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Detailed Guide for the Enantioselective Synthesis of D-Pantolactone

This document provides detailed application notes and protocols for the enzymatic resolution of DL-pantolactone, a critical process for obtaining the optically pure D-pantolactone required for the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives.[1][2][3] These protocols are intended for researchers, scientists, and professionals in the field of drug development and biotechnology.

The enzymatic kinetic resolution of racemic this compound offers a highly efficient and environmentally friendly alternative to chemical resolution methods.[4] This process typically involves the stereospecific hydrolysis of one of the enantiomers, leaving the desired enantiomer unreacted and in high optical purity.

I. Overview of Enzymatic Resolution

The primary method for the enzymatic resolution of this compound is through kinetic resolution, where an enzyme selectively catalyzes the hydrolysis of one enantiomer over the other. D-lactonases are commonly employed to specifically hydrolyze D-pantolactone to D-pantoic acid, leaving L-pantolactone untouched.[1] The resulting D-pantoic acid can then be separated and re-lactonized to yield pure D-pantolactone.[1] Alternatively, enzymes that selectively act on L-pantolactone can be used, which would directly yield D-pantolactone.[5]

A more advanced approach involves the deracemization of this compound using a multi-enzyme cascade system. This method can theoretically convert the entire racemic mixture into the desired D-enantiomer, offering a much higher yield.[6][7]

II. Data Presentation: Comparative Performance of Biocatalysts

The following tables summarize the quantitative data from various studies on the enzymatic resolution of this compound, providing a clear comparison of different biocatalysts and reaction conditions.

Table 1: Whole-Cell Biocatalysts for this compound Resolution

BiocatalystSubstrate Conc. (g/L)Temp. (°C)pHConversion (%)Enantiomeric Excess (e.e.) of D-Pantoic Acid (%)Reaction Time (h)Reference
Immobilized Pichia pastoris (recombinant D-lactonase)280287.0>40>9011-12[1][8]
Fusarium oxysporum135407.041908[9]
Recombinant E. coli (TSDL)200307.0509012[3]

Table 2: Multi-Enzymatic Cascade for this compound Deracemization

Biocatalyst SystemSubstrate Conc. (M)Temp. (°C)pHEnantiomeric Excess (e.e.) of D-Pantolactone (%)Reaction Time (h)Reference
Co-expressed E. coli (AmeLPLDH, ZpaCPR, BsGDH)1.25--98.636[6]
Note: Temperature and pH conditions for the multi-enzymatic cascade were optimized but not specified in the abstract.
III. Experimental Protocols

This section provides detailed methodologies for key experiments in the enzymatic resolution of this compound.

This protocol is adapted from an industrial process for the kinetic resolution of this compound using immobilized recombinant Pichia pastoris cells expressing D-lactonase.[1][8]

1. Cell Immobilization:

  • Prepare a cell suspension of P. pastoris.

  • To a sodium alginate solution (e.g., 10 g in 1000 mL water), add the cell suspension and stir.[1][8]

  • Cross-link the mixture by adding glutaraldehyde (B144438) (e.g., 40 g of 50% solution) and stirring at 4°C for 10 hours.[1][8]

  • Centrifuge the mixture to obtain the precipitate, wash with water, and resuspend to get the immobilized cell suspension.[1][8]

2. Enzymatic Resolution:

  • In a suitable reactor, add the substrate solution of this compound (e.g., 280 g/L), the immobilized cell suspension, and a stabilizer like CaCl2 (e.g., 0.5 g).[1]

  • Maintain the reaction temperature at 28°C and the pH at 7.0 using a suitable base (e.g., 15 M NH3·H2O).[8]

  • Stir the reaction mixture (e.g., 100 rpm).[8]

  • Monitor the reaction progress by analyzing samples for the conversion of this compound and the enantiomeric excess of the produced D-pantoic acid. The reaction is typically stopped after 11-12 hours when the hydrolysis conversion is greater than 40%.[1][8]

3. Product Isolation and Analysis:

  • Filter the reaction mixture to separate the immobilized biocatalyst.[8]

  • The resulting D-pantoic acid can be chemically lactonized to D-pantolactone by adding concentrated sulfuric acid.[8]

  • The enantiomeric excess of D-pantoic acid and the concentration of pantolactone can be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[3][10]

This protocol describes the use of recombinant E. coli cells expressing a novel D-lactonase (TSDL) for the kinetic resolution of this compound.[2][3]

1. Biocatalyst Preparation:

  • Cultivate the recombinant E. coli (TSDL) strain under appropriate conditions to induce the expression of D-lactonase.

  • Harvest the cells by centrifugation and wash them to obtain wet cells.

2. Enzymatic Resolution:

  • In a reaction vessel, suspend the wet cells of recombinant E. coli (TSDL) in water.

  • Add the this compound substrate to the desired concentration (e.g., 80 g/L).[3]

  • Maintain the reaction temperature at 30°C and the pH at 7.0 using a suitable base (e.g., 5% NH3·H2O).[3]

  • Monitor the reaction by taking samples at regular intervals.

3. Sample Analysis:

  • Remove the cells from the samples by centrifugation.[3]

  • Analyze the supernatant for the conversion of this compound and the optical purity of D-pantoic acid using chiral HPLC.[3]

The separation and quantification of pantolactone enantiomers are crucial for determining the success of the resolution.

  • Column: A chiral stationary phase column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Chiralpak AD), is commonly used.[10]

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) is a typical mobile phase. The exact ratio may need optimization for baseline separation.[10]

  • Flow Rate: A flow rate of 1.0 mL/min is generally used.[10]

  • Detection: UV detection at 220 nm is suitable for pantolactone.[10]

  • Quantification: Create external calibration curves using certified reference standards of D- and L-pantolactone for accurate quantification.[10]

IV. Visualizations

The following diagrams illustrate the key processes involved in the enzymatic resolution of this compound.

Enzymatic_Resolution_Workflow cluster_preparation Biocatalyst Preparation cluster_reaction Enzymatic Reaction cluster_separation Separation & Analysis This compound This compound Reactor Reactor This compound->Reactor Enzyme Enzyme Immobilization Immobilization Enzyme->Immobilization Immobilized_Enzyme Immobilized_Enzyme Immobilization->Immobilized_Enzyme Immobilized_Enzyme->Reactor Separation Separation Reactor->Separation L-Pantolactone L-Pantolactone Separation->L-Pantolactone D-Pantoic_Acid D-Pantoic_Acid Separation->D-Pantoic_Acid HPLC_Analysis HPLC_Analysis L-Pantolactone->HPLC_Analysis D-Pantoic_Acid->HPLC_Analysis

Caption: Experimental workflow for enzymatic resolution of this compound.

Enzymatic_Reaction_Mechanism DL_Pantolactone This compound (Racemic Mixture) D_Lactonase D-Lactonase DL_Pantolactone->D_Lactonase Substrate Binding D_Pantoic_Acid D-Pantoic Acid D_Lactonase->D_Pantoic_Acid Stereospecific Hydrolysis L_Pantolactone L-Pantolactone (Unreacted) D_Lactonase->L_Pantolactone Enantiomer Released

Caption: D-Lactonase catalyzed kinetic resolution of this compound.

Deracemization_Pathway cluster_cofactor Cofactor Regeneration L_Pantolactone L-Pantolactone Ketopantolactone Ketopantolactone L_Pantolactone->Ketopantolactone AmeLPLDH (Oxidation) D_Pantolactone D-Pantolactone Ketopantolactone->D_Pantolactone ZpaCPR (Reduction) BsGDH BsGDH Gluconic_Acid Gluconic Acid BsGDH->Gluconic_Acid Glucose Glucose Glucose->BsGDH

References

Application Note: High-Performance Liquid Chromatography Method for Chiral Separation of Pantolactone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of pantolactone enantiomers. Pantolactone is a key chiral intermediate in the synthesis of pantothenic acid (Vitamin B5) and its derivatives, such as panthenol. The control of its enantiomeric purity is crucial for the efficacy and safety of the final pharmaceutical products. This document provides a detailed protocol for the separation using a polysaccharide-based chiral stationary phase, along with comparative data on various columns and mobile phase compositions. This guide is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

Chirality is a critical aspect in the pharmaceutical industry, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1] Pantolactone possesses a single chiral center, resulting in two enantiomers: (R)-(+)-pantolactone and (S)-(-)-pantolactone. The (R)-enantiomer is the biologically active precursor to D-pantothenic acid and dexpanthenol. Therefore, a reliable and efficient analytical method to separate and quantify these enantiomers is essential. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the most widely used technique for the separation of enantiomers due to its accuracy, specificity, and versatility.[2] Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated broad applicability and high success rates for resolving a wide range of chiral compounds.[1][3]

This application note presents a validated HPLC method for the baseline separation of pantolactone enantiomers, focusing on the use of amylose and cellulose-based CSPs in normal phase mode.

Data Presentation

The choice of the chiral stationary phase is the most critical factor in achieving enantiomeric separation.[1] The following tables summarize the quantitative data for the chiral separation of pantolactone enantiomers on various polysaccharide-based CSPs.

Table 1: Comparative Performance of Different Chiral Stationary Phases for Pantolactone Enantiomer Separation

Chiral Stationary Phase (CSP)Mobile PhaseRetention Time (min)Separation Factor (α)Resolution (Rs)
CHIRALPAK® IC (Amylose tris(3,5-dichlorophenylcarbamate))n-hexane / 2-propanol (90/10)Enantiomer 1: 22.8Enantiomer 2: 27.31.234.40
Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))n-hexane / 2-propanol (90/10)Enantiomer 1: 17.1Enantiomer 2: 18.51.10-
Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate))n-hexane / 2-propanol (90/10)Enantiomer 1: 12.3Enantiomer 2: 12.31.00-
Chiralpak® IE (Amylose tris(3,5-dichlorophenylcarbamate))n-hexane / 2-propanol (90/10)Enantiomer 1: 14.5Enantiomer 2: 15.51.08-

Data for CHIRALPAK® IC sourced from Daicel Corporation. Data for Chiralpak® IA, IB, and IE adapted from a study on polysaccharide-based sorbents. Note that resolution (Rs) was not provided for all columns in the cited source.

Experimental Protocols

This section provides a detailed methodology for the chiral separation of pantolactone enantiomers based on the optimal conditions identified.

Materials and Reagents
  • (R,S)-Pantolactone racemic standard

  • (R)-(+)-Pantolactone and (S)-(-)-Pantolactone enantiomeric standards (if available, for peak identification)

  • n-Hexane (HPLC grade)

  • 2-Propanol (IPA) (HPLC grade)

  • Methanol (HPLC grade, for sample dissolution if needed)

Instrumentation and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-VIS detector is suitable.

  • Chiral Column: CHIRALPAK® IC (amylose tris(3,5-dichlorophenylcarbamate)), 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane / 2-Propanol = 90 / 10 (v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation
  • Standard Stock Solution: Prepare a stock solution of racemic pantolactone at a concentration of 1.0 mg/mL in the mobile phase or a suitable solvent like 2-propanol.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 0.1 mg/mL).

  • Sample Preparation: Dissolve the sample containing pantolactone in the mobile phase to achieve a concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Analysis
  • Identify the peaks corresponding to the two enantiomers based on their retention times. If enantiomeric standards are available, inject them individually to confirm the elution order.

  • Calculate the separation factor (α) and resolution (Rs) to assess the quality of the separation.

    • Separation Factor (α): α = k'₂ / k'₁ (where k' is the retention factor of each enantiomer)

    • Resolution (Rs): Rs = 2(t_R₂ - t_R₁) / (w₁ + w₂) (where t_R is the retention time and w is the peak width at the base)

  • For quantitative analysis, construct a calibration curve using a series of standard solutions of known concentrations.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve & Filter) Injection Inject Sample (10 µL) SamplePrep->Injection StandardPrep Standard Preparation (1.0 mg/mL Stock) StandardPrep->Injection MobilePhasePrep Mobile Phase Preparation (n-Hexane/IPA 90:10) Separation Chiral Separation (CHIRALPAK IC, 25°C) MobilePhasePrep->Separation Injection->Separation Detection UV Detection (230 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Analysis Calculate α and Rs Chromatogram->Analysis Quantification Quantify Enantiomers Analysis->Quantification

Caption: Experimental workflow for the chiral HPLC separation of pantolactone.

Key Factors in Chiral Separation

logical_relationships cluster_main Chiral Separation Performance (Resolution & Selectivity) cluster_factors Influencing Factors Performance Performance CSP Chiral Stationary Phase (e.g., Amylose vs. Cellulose) CSP->Performance Primary Determinant MobilePhase Mobile Phase Composition (% Alcohol Modifier) MobilePhase->Performance Affects Retention & Selectivity Temperature Column Temperature Temperature->Performance Influences Kinetics FlowRate Flow Rate FlowRate->Performance Impacts Efficiency

Caption: Logical relationships of key factors affecting chiral HPLC separation.

References

Application Note and Protocol for GC-MS Quantification of DL-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Pantolactone is a racemic mixture of the D- and L-enantiomers of pantolactone. The D-isomer, D-Pantolactone, is a key intermediate in the synthesis of D-pantothenic acid (Vitamin B5), a vital component of Coenzyme A, which plays a crucial role in numerous metabolic pathways.[1] Accurate and robust quantification of this compound is essential for process monitoring in pharmaceutical production, quality control of cosmetic formulations, and in metabolic research. This application note provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2][3]

Due to the polar nature of the hydroxyl group in pantolactone, direct GC analysis can lead to poor peak shape and inaccurate quantification.[4] Therefore, a derivatization step is necessary to increase the volatility and thermal stability of the analyte.[4][5] This protocol employs silylation, a common and effective derivatization technique, to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[4]

Experimental Protocols

Materials and Reagents
  • This compound standard (≥97.0% purity)[6]

  • This compound-d6 (or other suitable internal standard)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[4]

  • Anhydrous Pyridine (B92270) or Acetonitrile (B52724) (GC grade)[4]

  • Anhydrous organic solvent for sample extraction (e.g., Dichloromethane, Hexane)[2][7]

  • Anhydrous Sodium Sulfate (B86663)

  • Nitrogen gas, high purity

  • 2 mL GC vials with PTFE-lined caps[4]

Sample Preparation

Proper sample preparation is critical to ensure accurate quantification and prevent the hydrolysis of the lactone ring.[4] All glassware should be oven-dried, and solvents must be anhydrous.

  • Liquid Samples (e.g., cosmetic formulations, reaction mixtures):

    • Accurately weigh 1 g of the liquid sample into a 15 mL centrifuge tube.

    • Add 5 mL of a suitable organic solvent (e.g., Dichloromethane).

    • Add a known amount of internal standard (e.g., this compound-d6).

    • Vortex for 2 minutes to ensure thorough mixing and extraction.

    • Add anhydrous sodium sulfate to remove any residual water.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[8]

  • Solid Samples:

    • Accurately weigh the homogenized solid sample.

    • Perform a solid-liquid extraction with a suitable anhydrous organic solvent.

    • Proceed with the steps outlined for liquid samples (addition of internal standard, drying, centrifugation, and evaporation).

Derivatization (Silylation)

Derivatization is essential for making this compound amenable to GC analysis by increasing its volatility.[4]

  • Reconstitute the dried sample extract in 100 µL of anhydrous pyridine or acetonitrile in a 2 mL reaction vial.[4]

  • Add 100 µL of BSTFA + 1% TMCS to the vial.[4]

  • Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.[4]

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.

GC Parameter Condition
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)[7]
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program Initial temperature 70°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.[9]
Transfer Line Temp 280°C
MS Parameter Condition
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ion (m/z) To be determined empirically for TMS-derivatized Pantolactone (a common fragment for TMS-ethers is m/z 73)
Qualifier Ions (m/z) To be determined empirically for TMS-derivatized Pantolactone

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. This includes calibration curve data, precision, and accuracy results.

Calibration Curve and Linearity

A calibration curve should be prepared using a series of standard solutions of derivatized this compound at different concentrations.

Analyte Linear Range (µg/mL) Correlation Coefficient (r²) Weighting
This compound1 - 100> 0.9951/x
Precision and Accuracy

Precision and accuracy should be evaluated using quality control (QC) samples at low, medium, and high concentrations.[10]

Quality Control Sample Nominal Conc. (µg/mL) Intra-day Precision (%CV) (n=6) Inter-day Precision (%CV) (n=18, 3 days) Intra-day Accuracy (% Bias) (n=6) Inter-day Accuracy (% Bias) (n=18, 3 days)
LQC3< 15%< 15%± 15%± 15%
MQC50< 15%< 15%± 15%± 15%
HQC80< 15%< 15%± 15%± 15%

Workflow and Pathway Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Extraction Solvent Extraction + Internal Standard Sample->Extraction Drying Drying with Na2SO4 Extraction->Drying Centrifugation Centrifugation Drying->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution in Anhydrous Solvent Evaporation->Reconstitution Dried Extract Silylation Add BSTFA + 1% TMCS Heat at 70°C for 30 min Reconstitution->Silylation Cooling Cool to Room Temperature Silylation->Cooling Injection GC Injection Cooling->Injection Derivatized Sample Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: GC-MS workflow for this compound quantification.

Conclusion

This application note provides a comprehensive and robust protocol for the quantification of this compound by GC-MS. The detailed steps for sample preparation, derivatization, and instrument analysis, along with the presented data tables and workflow diagram, offer a complete guide for researchers and scientists. Adherence to this protocol, particularly the anhydrous conditions, is crucial for achieving accurate and reproducible results. Method validation parameters such as linearity, precision, and accuracy should be established to ensure the reliability of the quantitative data.[3]

References

Application Notes: The Role of DL-Pantolactone in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DL-Pantolactone, a racemic mixture of D- and L-pantolactone, is a versatile and crucial chemical intermediate in the pharmaceutical industry.[1][2] As a cyclic ester, its chemical structure, dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone, serves as a foundational building block for synthesizing a range of valuable compounds.[1] The primary significance of this compound lies in its role as a precursor to the chiral molecule D-(-)-Pantolactone.[3] This specific enantiomer is the essential intermediate for the industrial synthesis of D-pantothenic acid (Vitamin B5) and its derivatives, such as Dexpanthenol, which are vital for various metabolic processes.[4] Beyond this primary application, the resolved enantiomers of pantolactone are also employed as efficient chiral auxiliaries in asymmetric synthesis to control the stereochemical outcome of reactions. Recent research has further expanded its utility, identifying D-pantolactone derivatives as potent inhibitors of enzymes like fatty acid synthase (FAS), opening new therapeutic avenues in oncology and metabolic diseases.

These notes provide an overview of the key applications of this compound, focusing on the synthesis of Vitamin B5, its role as a chiral auxiliary, and its emerging use in developing enzyme inhibitors, complete with detailed protocols for researchers and drug development professionals.

Application 1: Synthesis of D-Pantothenic Acid (Vitamin B5) and Derivatives

The most significant industrial application of this compound is in the production of D-pantothenic acid and its alcohol derivative, Dexpanthenol (Provitamin B5). Since only the D-enantiomer is biologically active, a critical step in the synthesis is the resolution of the racemic this compound mixture.

Workflow for D-Pantothenic Acid Synthesis

The overall process involves the stereoselective resolution of this compound to isolate the desired D-(-)-pantolactone, which is then condensed with a β-alanine derivative to form the final product.

G cluster_0 Racemic Starting Material cluster_1 Key Resolution Step cluster_2 Chiral Intermediate cluster_3 Final Synthesis A This compound B Chiral Resolution (e.g., Enzymatic Deracemization) A->B Input C D-(-)-Pantolactone B->C Desired Enantiomer D L-(+)-Pantolactone (unreacted/recycled) B->D Other Enantiomer E Condensation with β-alanine or derivative C->E F D-Pantothenic Acid (Vitamin B5) or Dexpanthenol E->F Final Product G A Prochiral Substrate (e.g., Acryloyl chloride) C Attach Auxiliary A->C B (R)-Pantolactone (Chiral Auxiliary) B->C D Chiral Intermediate (e.g., Acrylate ester of (R)-pantolactone) C->D E Diastereoselective Reaction (e.g., Diels-Alder with a diene) D->E F Chiral Adduct E->F High diastereoselectivity G Cleave Auxiliary F->G H Enantiomerically Pure Product G->H I Recovered (R)-Pantolactone G->I Recycle G A D-Pantolactone Derivatives B Fatty Acid Synthase (FAS) A->B inhibits C Inhibition of Lipogenesis B->C D Accumulation of Malonyl-CoA C->D E Alteration of Membrane Lipids C->E F Downstream Cellular Effects D->F E->F G Induction of Apoptosis (in Cancer Cells) F->G H Amelioration of Metabolic Dysregulation F->H

References

Application Notes: Synthesis of Coenzyme A Analogs from DL-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coenzyme A (CoA) is an essential cofactor in a myriad of metabolic pathways, including the Krebs cycle and fatty acid metabolism. Its analogs are invaluable tools for researchers in biochemistry, drug discovery, and chemical biology, enabling the study of enzyme mechanisms, the development of enzyme inhibitors, and the probing of metabolic pathways. DL-Pantolactone, a racemic mixture, serves as a cost-effective and readily available starting material for the synthesis of the pantothenate moiety, a core component of CoA. The D-enantiomer is the biologically active precursor to pantothenic acid (Vitamin B5). This document provides detailed protocols for the synthesis of N-substituted pantothenamides from this compound and their subsequent chemoenzymatic conversion into Coenzyme A analogs.

Principle

The synthesis of Coenzyme A analogs from this compound is a two-stage process:

  • Synthesis of N-Substituted Pantothenamides: This stage involves the chemical synthesis of a pantothenic acid analog by reacting this compound with a desired amine. This reaction opens the lactone ring to form an amide bond, resulting in an N-substituted pantothenamide. Since this compound is a racemate, this reaction will produce a racemic mixture of the N-substituted pantothenamide. For many applications, particularly those involving subsequent enzymatic steps, the D-enantiomer is the desired substrate. The enzymes in the CoA biosynthetic pathway are stereospecific and will selectively process the D-form.

  • Chemoenzymatic Synthesis of Coenzyme A Analogs: The synthesized N-substituted pantothenamide is then used as a substrate for a cascade of three enzymes from the CoA biosynthetic pathway:

    • Pantothenate Kinase (PanK): Phosphorylates the pantothenamide at the 4'-hydroxyl group.

    • Phosphopantetheine Adenylyltransferase (PPAT): Adenylylates the 4'-phosphopantothenamide to form dephospho-CoA analog.

    • Dephospho-CoA Kinase (DPCK): Phosphorylates the 3'-hydroxyl group of the adenosine (B11128) moiety to yield the final Coenzyme A analog.

This chemoenzymatic approach offers high specificity and efficiency in the construction of the complex CoA molecule.

Experimental Protocols

Protocol 1: Synthesis of N-Pentylpantothenamide from this compound

This protocol describes the synthesis of N-pentylpantothenamide, a common pantothenic acid analog, by the ring-opening of this compound with n-pentylamine.

Materials:

  • This compound

  • n-Pentylamine

  • Triethylamine (B128534) (TEA) or another suitable base

  • Methanol (or another suitable solvent)

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Silica (B1680970) gel for column chromatography

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Addition of Reagents: Add n-pentylamine (1.2 eq) and triethylamine (1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or under gentle reflux (e.g., 50-60 °C) and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure N-pentylpantothenamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Chemoenzymatic Synthesis of N-Pentyl-ethyldethia-Coenzyme A

This protocol details the conversion of N-pentylpantothenamide to its corresponding Coenzyme A analog using a cocktail of purified E. coli enzymes: PanK, PPAT, and DPCK.[1]

Materials:

  • N-Pentylpantothenamide (synthesized as per Protocol 1)

  • Purified E. coli Pantothenate Kinase (PanK)

  • Purified E. coli Phosphopantetheine Adenylyltransferase (PPAT)

  • Purified E. coli Dephospho-CoA Kinase (DPCK)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.6)

  • Centrifugal filters (e.g., Amicon Ultra, 10 kDa MWCO)

  • HPLC system for analysis and purification

Procedure:

  • Enzyme Preparation: The E. coli enzymes PanK, PPAT, and DPCK can be overexpressed as hexa-histidine-tagged proteins and purified using standard nickel-affinity chromatography.[1]

  • Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture:

    • Tris-HCl buffer (50 mM, pH 7.6)

    • ATP (5.0 mM)

    • MgCl₂ (10 mM)

    • N-Pentylpantothenamide (3.0 mM)

    • PanK (5 µg, ~278 nM)

    • PPAT (5 µg, ~500 nM)

    • DPCK (5 µg, ~454 nM)

    • Total volume: 500 µL

  • Reaction: Incubate the reaction mixture at 37 °C. The reaction progress can be monitored by HPLC by observing the depletion of the pantothenamide substrate and the appearance of the CoA analog product.

  • Enzyme Removal: After the reaction is complete (typically a few hours), remove the enzymes by ultrafiltration using a 10 kDa MWCO centrifugal filter.

  • Purification: Purify the CoA analog from the reaction mixture by reversed-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

Data Presentation

Table 1: Kinetic Parameters for PanK-mediated Phosphorylation of an N-Substituted Pantothenamide Analog

This table presents the kinetic parameters for the phosphorylation of compound 9f (an N-substituted pantothenamide with a modified pantoyl moiety) by E. coli PanK, as reported by Courchesne et al. (2011).[1]

SubstrateK_m_ (µM)k_cat_ (s⁻¹)
Pantothenic Acid (Natural Substrate)17 ± 21.07 ± 0.04
Compound 9f534 ± 1590.87 ± 0.04

Table 2: Yields of N-Substituted Pantothenamides

This table provides representative yields for the synthesis of various N-substituted pantothenamides as described in the literature. Note that the starting materials and specific reaction conditions may vary.

Pantothenamide AnalogStarting MaterialYield (%)Reference
N-PentylpantothenamideD-(-)-Pantolactone8-93Thomas et al. (2025)[2]
Geminal Dialkyl N-Substituted PantothenamidesModified Pantoyl Precursor41-79 (over 4 steps)Courchesne et al. (2011)[1]

Mandatory Visualization

experimental_workflow cluster_stage1 Stage 1: Chemical Synthesis cluster_stage2 Stage 2: Chemoenzymatic Synthesis This compound This compound Aminolysis Aminolysis This compound->Aminolysis Amine Amine Amine->Aminolysis N-Substituted Pantothenamide N-Substituted Pantothenamide Aminolysis->N-Substituted Pantothenamide Enzymatic Cascade Enzymatic Cascade N-Substituted Pantothenamide->Enzymatic Cascade CoA Analog CoA Analog Enzymatic Cascade->CoA Analog enzymatic_cascade N-Substituted Pantothenamide N-Substituted Pantothenamide PanK PanK N-Substituted Pantothenamide->PanK ATP -> ADP 4'-Phospho-pantothenamide 4'-Phospho-pantothenamide PanK->4'-Phospho-pantothenamide PPAT PPAT 4'-Phospho-pantothenamide->PPAT ATP -> PPi Dephospho-CoA Analog Dephospho-CoA Analog PPAT->Dephospho-CoA Analog DPCK DPCK Dephospho-CoA Analog->DPCK ATP -> ADP CoA Analog CoA Analog DPCK->CoA Analog aminolysis_reaction This compound This compound N-Substituted Pantothenamide N-Substituted Pantothenamide This compound->N-Substituted Pantothenamide + Amine R-NH2 Amine->N-Substituted Pantothenamide + Base Base Base->N-Substituted Pantothenamide Catalyst

References

Synthesis of DL-Pantolactone from Isobutyraldehyde: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of DL-Pantolactone, a crucial intermediate in the production of pantothenic acid (Vitamin B5) and its derivatives. The protocol details a step-by-step laboratory-scale procedure for the synthesis of racemic pantolactone from isobutyraldehyde (B47883) and formaldehyde (B43269). The synthesis involves a three-step process: a base-catalyzed aldol (B89426) condensation, formation of a cyanohydrin intermediate, and subsequent acid-catalyzed hydrolysis and lactonization. This guide includes detailed experimental procedures, a summary of quantitative data from various synthetic approaches, and a visual representation of the experimental workflow to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

This compound (α-hydroxy-β,β-dimethyl-γ-butyrolactone) is a key chiral precursor for the synthesis of D-pantothenic acid and its derivatives, which are widely used in the pharmaceutical, cosmetic, and food industries.[1] The chemical synthesis of the racemic mixture (this compound) is a fundamental process, often followed by chiral resolution to isolate the biologically active D-(-)-enantiomer. The most common and economically viable route to this compound begins with the readily available starting materials, isobutyraldehyde and formaldehyde.[2] This application note outlines a detailed protocol for this synthesis, providing researchers with a practical guide for laboratory-scale production.

Overall Reaction Scheme

The synthesis of this compound from isobutyraldehyde proceeds in three main stages:

  • Aldol Condensation: Isobutyraldehyde reacts with formaldehyde in the presence of a base catalyst to form α,α-dimethyl-β-hydroxypropionaldehyde (formisobutyraldol).[3]

  • Cyanohydrin Formation: The intermediate aldehyde then reacts with a cyanide source, such as sodium cyanide, to form the corresponding cyanohydrin.[2]

  • Hydrolysis and Lactonization: Finally, the cyanohydrin is subjected to acidic hydrolysis, which converts the nitrile group to a carboxylic acid, followed by intramolecular esterification (lactonization) to yield the stable five-membered ring of this compound.

Experimental Protocol

This protocol describes a representative laboratory-scale batch synthesis of this compound.

Materials:

  • Isobutyraldehyde (Reagent Grade)

  • Formaldehyde (37% solution in water, formalin)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Sodium Cyanide (NaCN)

  • Calcium Chloride (CaCl₂)

  • Hydrochloric Acid (HCl), concentrated (37%)

  • Methylene (B1212753) Chloride (DCM) or Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Round-bottom flasks

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and distillation

Procedure:

Step 1: Aldol Condensation to form α,α-dimethyl-β-hydroxypropionaldehyde

  • To a solution of potassium carbonate (a catalytic amount) in water, add a 37% aqueous solution of formaldehyde.

  • Cool the mixture in an ice bath to maintain a temperature between 20-30°C.

  • Slowly add isobutyraldehyde to the stirred mixture over a period of 1-2 hours, ensuring the temperature does not exceed 30°C.

  • After the addition is complete, continue stirring the mixture for an additional 2 hours at 25°C, followed by 1 hour at 35°C to ensure the reaction goes to completion.

Step 2: Cyanohydrin Formation

  • Cool the reaction mixture from Step 1 to 5-10°C using an ice bath.

  • In a separate beaker, prepare a solution of sodium cyanide in water.

  • Slowly add the sodium cyanide solution to the cooled reaction mixture over 1 hour. A solution of calcium chloride may also be added at this stage.

  • Stir the resulting mixture vigorously for 3 hours, maintaining the temperature between 5-10°C.

Step 3: Hydrolysis and Lactonization to this compound

  • Carefully neutralize the reaction mixture by the slow addition of concentrated hydrochloric acid while cooling in an ice bath.

  • Once neutralized, add an excess of concentrated hydrochloric acid.

  • Heat the acidic mixture to reflux for 1-2 hours to facilitate the hydrolysis of the cyanohydrin and subsequent lactonization.

Step 4: Extraction and Purification

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the this compound with an organic solvent such as methylene chloride or chloroform. Perform the extraction three times for optimal recovery.

  • Combine the organic layers and wash them with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ether/petroleum ether).

Quantitative Data Summary

The yield of this compound is highly dependent on the specific reaction conditions and whether the process is continuous or batch-wise. The following table summarizes yields reported in the literature for various synthetic approaches.

Catalyst SystemKey Reaction ConditionsReported Yield (%)Reference
Potassium Carbonate / Sodium CyanideBatch process; Aldol at 25-35°C; Cyanation at 5-10°C; HCl hydrolysis.86%
Sodium CyanideBatch process; Reaction at <20°C for 2h; HCl hydrolysis with 1h reflux.62.3%
Continuous Process with NaCNContinuous flow reactor; Residence time ~35 mins; HCl hydrolysis.75-80%

Visualizing the Workflow

To better illustrate the synthesis process, the following diagrams outline the key relationships and the experimental workflow.

Synthesis_Pathway Isobutyraldehyde Isobutyraldehyde Aldol_Intermediate α,α-dimethyl-β-hydroxypropionaldehyde Isobutyraldehyde->Aldol_Intermediate Formaldehyde Formaldehyde Formaldehyde->Aldol_Intermediate Cyanohydrin Formisobutyraldol Cyanohydrin Aldol_Intermediate->Cyanohydrin + NaCN/HCN DLPantolactone This compound Cyanohydrin->DLPantolactone + H⁺/H₂O, Heat Cyanohydrin->DLPantolactone Hydrolysis & Lactonization l1->Aldol_Intermediate Aldol Condensation (Base Catalyst) l2->Cyanohydrin Cyanohydrin Formation Experimental_Workflow Start Start: Reagents Aldol 1. Aldol Condensation (Isobutyraldehyde + Formaldehyde) Base Catalyst, 20-35°C Start->Aldol Cyanation 2. Cyanohydrin Formation Add NaCN solution 5-10°C Aldol->Cyanation Hydrolysis 3. Hydrolysis & Lactonization Add conc. HCl Reflux Cyanation->Hydrolysis Extraction 4. Work-up: Extraction (e.g., Methylene Chloride) Hydrolysis->Extraction Purification 5. Purification (Vacuum Distillation or Recrystallization) Extraction->Purification End Final Product: This compound Purification->End

References

Application Note: Crystallization Techniques for High-Purity DL-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-Pantolactone, a racemic mixture of D- and L-pantolactone, is a critical intermediate in the synthesis of various pharmaceuticals, most notably pantothenic acid (Vitamin B5) and its derivatives like panthenol.[1] The purity of this compound is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for obtaining high-purity, crystalline this compound through common laboratory and industrial purification techniques.

This compound is a white, crystalline powder, soluble in water, ethanol, and ether.[2] Achieving a high degree of purity involves the removal of unreacted starting materials, by-products from the synthesis, and any residual solvents. Crystallization is a powerful and widely used technique for this purpose, leveraging differences in solubility between the target compound and impurities.

Overview of Purification and Crystallization

The typical industrial synthesis of this compound involves the condensation of isobutyraldehyde (B47883) with formaldehyde, followed by cyanohydrin formation, hydrolysis, and lactonization.[3][4] This process yields a crude product that requires further purification. The general workflow involves:

  • Extraction: The crude reaction mixture is first extracted with an organic solvent like ethyl acetate, methylene (B1212753) chloride, or dichloromethane (B109758) to isolate the crude this compound.[4][5]

  • Washing & Drying: The organic extract is washed (e.g., with water and brine) and dried over an anhydrous salt (e.g., sodium sulfate) to remove water-soluble impurities and residual water.

  • Solvent Evaporation: The solvent is removed under reduced pressure to yield crude this compound.

  • Crystallization: The crude product is then subjected to crystallization to achieve high purity. Common methods include recrystallization from single or mixed solvent systems and vacuum distillation, which can be effective for larger quantities.[5]

Experimental Protocols

Protocol 2.1: Extraction of Crude this compound

This protocol outlines a general procedure for isolating crude this compound from a reaction mixture.

Materials:

  • This compound reaction mixture

  • Organic solvent (e.g., Ethyl Acetate or Dichloromethane)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous mixture with 2-3 volumes of the chosen organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash sequentially with one volume of deionized water and one volume of brine.

  • Dry the organic layer over anhydrous sodium sulfate for 15-20 minutes.

  • Filter to remove the drying agent.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil or semi-solid.

Protocol 2.2: Recrystallization from a Mixed Solvent System (Ether/Petroleum Ether)

This is a common and effective method for obtaining high-purity crystals.[4]

Materials:

  • Crude this compound

  • Diethyl ether (anhydrous)

  • Petroleum ether (or hexane)

  • Erlenmeyer flask

  • Heating mantle or water bath

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of diethyl ether (the "good" solvent) while gently warming to completely dissolve the crude product.

  • Once fully dissolved, slowly add petroleum ether (the "poor" solvent) dropwise until the solution becomes slightly turbid (cloudy).

  • If turbidity persists, add a few drops of diethyl ether to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to remove residual solvent. The final product should be a white crystalline solid.

Protocol 2.3: Purity Assessment

The purity of the final crystalline product should be verified using appropriate analytical techniques.

Methods:

  • High-Performance Liquid Chromatography (HPLC): A primary method for determining purity. A reversed-phase C18 column can be used with a mobile phase such as acetonitrile (B52724) and water (containing 0.1% TFA) and UV detection at 220 nm.[6]

  • Gas Chromatography (GC): Suitable for assessing purity and detecting volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and purification of this compound.

Table 1: Comparison of Reported Yields and Purities for this compound Synthesis

Process Description Reported Yield Reported Purity Reference
Process involving methylene chloride extraction 62.3% Pure [4]
Continuous process with after-treatment reactor 76% 90% [4]
Process using potassium carbonate catalyst 86% Not specified [4]

| Commercial Product Specification | N/A | > 97.0% |[7] |

Table 2: Recommended Solvents for this compound Crystallization

Solvent System Type Application Reference
Diethyl ether / Petroleum ether Mixed Solvent Recrystallization [4]
Diethyl ether / Hexane Mixed Solvent Recrystallization [5]
Toluene Single Solvent Recrystallization [5]
Benzene / Petroleum ether Mixed Solvent Recrystallization [8]

| Water, Ethanol, Chloroform | Single Solvent | High Solubility |[3][9] |

Table 3: Analytical Techniques for Purity Verification

Technique Purpose Typical Conditions Reference
HPLC Quantify purity and impurities C18 column, Acetonitrile/Water mobile phase, UV detection (220 nm) [5][6]
GC Assess purity and volatile impurities Chiral capillary column for enantiomeric purity if needed [5][10]
NMR Structural confirmation ¹H and ¹³C NMR in a suitable deuterated solvent [5][10]

| MS | Confirm molecular weight | Coupled with GC or LC for impurity identification |[5] |

Visualized Workflows

The following diagrams illustrate the key processes for obtaining high-purity this compound.

synthesis This compound Synthesis extraction Solvent Extraction synthesis->extraction washing Washing & Drying extraction->washing evaporation Solvent Evaporation washing->evaporation crude Crude This compound evaporation->crude crystallization Crystallization (Recrystallization/ Distillation) crude->crystallization filtration Filtration & Drying crystallization->filtration pure High-Purity Crystalline Product filtration->pure analysis Purity Analysis (HPLC, GC, NMR) pure->analysis

Caption: Overall workflow from synthesis to pure this compound.

start Start: Crude this compound dissolve 1. Dissolve in minimal hot 'good' solvent (e.g., Ether) start->dissolve add_poor 2. Add 'poor' solvent (e.g., Hexane) to turbidity dissolve->add_poor cool_slow 3. Slow cooling to room temp. add_poor->cool_slow cool_ice 4. Chill in ice bath cool_slow->cool_ice filter 5. Vacuum filtration cool_ice->filter wash 6. Wash with cold 'poor' solvent filter->wash dry 7. Dry under vacuum wash->dry end_node End: Pure Crystals dry->end_node

Caption: Detailed workflow for the recrystallization process.

References

Application Notes and Protocols for DL-Pantolactone as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Pantolactone, and more specifically its enantiopure forms (R)- and (S)-pantolactone, serves as a versatile and efficient chiral auxiliary in asymmetric synthesis. The rigid lactone framework provides a well-defined steric environment, enabling high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of (R)-pantolactone as a chiral auxiliary in key asymmetric transformations, including Diels-Alder reactions and aldol (B89426) additions. The protocols are designed to be readily applicable in a research and development setting.

Key Applications

(R)-Pantolactone is particularly effective as a chiral auxiliary in reactions involving the formation of new stereocenters at the α- and β-positions relative to a carbonyl group. Its utility has been demonstrated in:

  • Asymmetric Diels-Alder Reactions: Acrylate (B77674) derivatives of (R)-pantolactone undergo [4+2] cycloaddition reactions with dienes to afford chiral cyclohexene (B86901) derivatives with high diastereoselectivity.

  • Asymmetric Aldol Additions: Enolates derived from esters of (R)-pantolactone react with aldehydes to produce β-hydroxy esters with excellent stereocontrol.

  • Asymmetric Michael Additions: (R)-Pantolactone can be employed to direct the conjugate addition of nucleophiles to α,β-unsaturated systems.

The selection of the appropriate enantiomer of pantolactone allows for the synthesis of either enantiomer of the desired product.

Experimental Protocols

Asymmetric Diels-Alder Reaction of (R)-Pantolactone Acrylate with Cyclopentadiene (B3395910)

This protocol details the Lewis acid-catalyzed Diels-Alder reaction between the acrylate ester of (R)-pantolactone and cyclopentadiene, a classic transformation demonstrating the high diastereoselectivity achievable with this auxiliary.

Data Presentation: Diels-Alder Reaction

EntryLewis AcidSolventTemp (°C)Time (h)Yield (%)Diastereomeric Excess (de, %)
1TiCl₄CH₂Cl₂-78292>98
2Et₂AlClCH₂Cl₂-7838895
3SnCl₄Toluene-7848590

Experimental Workflow

Diels_Alder_Workflow cluster_prep Step 1: Preparation of (R)-Pantolactone Acrylate cluster_reaction Step 2: Diels-Alder Reaction cluster_cleavage Step 3: Cleavage of the Chiral Auxiliary prep_start Mix (R)-Pantolactone, triethylamine (B128534), and CH₂Cl₂ add_acryloyl Add acryloyl chloride dropwise at 0°C prep_start->add_acryloyl stir_rt Stir at room temperature add_acryloyl->stir_rt workup_prep Aqueous workup and purification stir_rt->workup_prep prep_product (R)-Pantolactone Acrylate workup_prep->prep_product reac_start Dissolve (R)-pantolactone acrylate in CH₂Cl₂ and cool to -78°C add_lewis Add Lewis acid (e.g., TiCl₄) reac_start->add_lewis add_diene Add freshly cracked cyclopentadiene add_lewis->add_diene stir_reac Stir at -78°C add_diene->stir_reac quench Quench with saturated NaHCO₃ stir_reac->quench workup_reac Warm to RT, extract, and purify quench->workup_reac reac_product Cycloadduct workup_reac->reac_product cleavage_start Dissolve cycloadduct in THF and cool to 0°C add_hydride Add LiAlH₄ portion-wise cleavage_start->add_hydride stir_cleavage Stir at 0°C to RT add_hydride->stir_cleavage workup_cleavage Aqueous workup and purification stir_cleavage->workup_cleavage final_product Chiral Alcohol workup_cleavage->final_product

Caption: Workflow for the asymmetric Diels-Alder reaction.

Detailed Protocol:

Step 1: Preparation of (R)-Pantolactone Acrylate

  • To a solution of (R)-pantolactone (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0°C under a nitrogen atmosphere, add acryloyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (R)-pantolactone acrylate.

Step 2: Asymmetric Diels-Alder Reaction

  • Dissolve the (R)-pantolactone acrylate (1.0 eq) in anhydrous CH₂Cl₂ and cool the solution to -78°C under a nitrogen atmosphere.

  • Add the Lewis acid (e.g., titanium tetrachloride, TiCl₄, 1.1 eq) dropwise.

  • After stirring for 15 minutes, add freshly cracked cyclopentadiene (3.0 eq) dropwise.

  • Stir the reaction mixture at -78°C for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The diastereomeric excess can be determined by ¹H NMR or HPLC analysis of the crude product. Purify by flash chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • To a solution of the Diels-Alder adduct (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0°C under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1 hour.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography to yield the chiral alcohol and recover the chiral auxiliary.

Asymmetric Aldol Addition of an (R)-Pantolactone Derived Acetate (B1210297) Enolate to Benzaldehyde

This protocol describes the formation of a titanium enolate from an acetate ester of (R)-pantolactone and its subsequent diastereoselective addition to benzaldehyde.

Data Presentation: Aldol Addition

EntryBaseLewis AcidSolventTemp (°C)Time (h)Yield (%)Diastereomeric Excess (de, %)
1LDATiCl₄THF-7838596
2LHMDSTiCl(OiPr)₃THF-7848292
3LDASn(OTf)₂CH₂Cl₂-7837888

Experimental Workflow

Aldol_Workflow cluster_prep Step 1: Preparation of (R)-Pantolactone Acetate cluster_reaction Step 2: Asymmetric Aldol Addition cluster_cleavage Step 3: Cleavage of the Chiral Auxiliary prep_start Mix (R)-Pantolactone, pyridine, and CH₂Cl₂ add_acetyl Add acetyl chloride dropwise at 0°C prep_start->add_acetyl stir_rt Stir at room temperature add_acetyl->stir_rt workup_prep Aqueous workup and purification stir_rt->workup_prep prep_product (R)-Pantolactone Acetate workup_prep->prep_product reac_start Generate LDA in THF at -78°C add_ester Add (R)-pantolactone acetate reac_start->add_ester add_lewis Add TiCl₄ add_ester->add_lewis add_aldehyde Add benzaldehyde add_lewis->add_aldehyde stir_reac Stir at -78°C add_aldehyde->stir_reac quench Quench with saturated NH₄Cl stir_reac->quench workup_reac Warm to RT, extract, and purify quench->workup_reac reac_product Aldol Adduct workup_reac->reac_product cleavage_start Dissolve aldol adduct in methanol add_base Add K₂CO₃ cleavage_start->add_base stir_cleavage Stir at room temperature add_base->stir_cleavage workup_cleavage Filter, concentrate, and purify stir_cleavage->workup_cleavage final_product β-Hydroxy Ester workup_cleavage->final_product Stereochemical_Model Auxiliary (R)-Pantolactone Auxiliary Complex Auxiliary-Substrate Conjugate Auxiliary->Complex Substrate Prochiral Substrate (e.g., Acrylate, Enolate) Substrate->Complex TransitionState Diastereomeric Transition States Complex->TransitionState Reagent Reagent (e.g., Diene, Aldehyde) Reagent->TransitionState TS_Favored Favored Transition State (Lower Energy) TransitionState->TS_Favored Steric Hindrance TS_Disfavored Disfavored Transition State (Higher Energy) TransitionState->TS_Disfavored Steric Hindrance Product_Major Major Diastereomer TS_Favored->Product_Major Product_Minor Minor Diastereomer TS_Disfavored->Product_Minor

Application Notes and Protocols for Microbial Fermentation Methods for Producing D-Pantolactone from DL-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-pantolactone is a critical chiral intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives, which are widely used in the pharmaceutical, cosmetic, and food industries.[1] The efficient production of enantiomerically pure D-pantolactone is of significant commercial interest. Microbial fermentation and enzymatic processes offer green and highly selective alternatives to traditional chemical resolution methods for resolving racemic DL-pantolactone.[1]

This document provides detailed application notes and protocols for the primary microbial methods used to produce D-pantolactone from a racemic mixture of this compound. These methods include enantioselective hydrolysis (kinetic resolution) by wild-type fungi and recombinant microorganisms, as well as a deracemization process using a multi-enzyme cascade.

Methods Overview

There are two primary microbial strategies for producing D-pantolactone from this compound:

  • Kinetic Resolution: This method relies on the stereospecific hydrolysis of one enantiomer from the racemic mixture, leaving the desired enantiomer unreacted.

    • Hydrolysis of D-pantolactone: Microorganisms producing a D-lactonase selectively hydrolyze D-pantolactone to D-pantoic acid. The unreacted L-pantolactone is then separated, and the D-pantoic acid is re-lactonized to form D-pantolactone.

    • Hydrolysis of L-pantolactone: Microorganisms producing an L-lactonase selectively hydrolyze L-pantolactone, leaving the desired D-pantolactone.

  • Deracemization: This more advanced method converts the undesired L-enantiomer into the desired D-enantiomer, theoretically allowing for a 100% yield of D-pantolactone from the racemic mixture.

dot

Caption: Comparison of microbial strategies for D-pantolactone production.

Method 1: Kinetic Resolution using Whole-Cell Fungi

Several fungal species, particularly from the genus Fusarium, are known to produce D-lactonases that stereospecifically hydrolyze D-pantolactone. Fusarium moniliforme SW-902 is a well-characterized strain for this purpose.[2][3] This method often utilizes immobilized cells to improve stability and reusability.

Data Presentation
MicroorganismBiocatalyst FormSubstrate Conc. (g/L)Temp (°C)pHTime (h)Conversion (%)Product e.e. (%)Ref.
Fusarium oxysporumFree Cells135286.5-7.5-4190 (D-pantoic acid)[4]
Fusarium sp. BU-011Immobilized Cells200407.0836.8-[5]
Aspergillus terrus & Rhizopus oryzae (Mixed Culture)----3-3038-56 (one-time)99 (D-pantolactone)[6]
Experimental Protocols

Protocol 1.1: Production of Fusarium moniliforme SW-902 with D-Lactonase Activity [2][3]

  • Strain Maintenance: Maintain Fusarium moniliforme SW-902 on potato dextrose agar (B569324) (PDA) slants at 4°C.

  • Inoculum Preparation:

    • Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., glycerol (B35011) 20 g/L, peptone 10 g/L, yeast extract 5 g/L, KH₂PO₄ 1 g/L, MgSO₄·7H₂O 0.5 g/L).

    • Incubate at 26°C on a rotary shaker at 200 rpm for 24-36 hours.

  • Fermentation for Enzyme Production:

    • Transfer the seed culture (5-10% v/v) to a fermenter containing the production medium.

    • Production Medium Composition (per liter):

      • Glycerol: 30 g

      • Peptone: 20 g

      • Yeast Extract: 10 g

      • KH₂PO₄: 1 g

      • MgSO₄·7H₂O: 0.5 g

    • Sterilize the medium by autoclaving at 121°C for 20 minutes.[7]

    • Fermentation Conditions:

      • Temperature: 26°C

      • pH: 8.0 (initial)

      • Agitation: 300 rpm

      • Aeration: 1 vvm

    • Cultivate for approximately 45 hours.

  • Cell Harvesting:

    • Harvest the mycelia by filtration or centrifugation (5,000 x g for 10 minutes).

    • Wash the cell pellet with sterile water or buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).

Protocol 1.2: Immobilization of Fungal Cells in Calcium Alginate [8][9]

  • Prepare a sterile 3% (w/v) sodium alginate solution in distilled water.

  • Suspend the harvested wet fungal cells (e.g., 100 g wet weight) in 400 mL of the sodium alginate solution.

  • Extrude the cell-alginate slurry dropwise through a nozzle or syringe into a gently stirring sterile 2% (w/v) CaCl₂ solution.

  • Allow the resulting beads to harden in the CaCl₂ solution for at least 1-2 hours at 4°C.

  • Wash the immobilized cell beads with sterile distilled water to remove excess calcium chloride and un-entrapped cells.

Protocol 1.3: Kinetic Resolution of this compound

  • Reaction Setup:

    • Prepare a substrate solution of this compound (e.g., 200 g/L) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0) or water.[3]

    • Add the immobilized Fusarium cells to the substrate solution in a stirred-tank reactor.

  • Reaction Conditions:

    • Temperature: 50°C[3]

    • pH: 7.0 (maintain with automated addition of a base like NaOH or NH₃·H₂O, as the formation of D-pantoic acid will lower the pH).[3][10]

    • Agitation: 100-150 rpm.

  • Monitoring the Reaction:

    • Periodically withdraw samples and analyze for the concentrations of D/L-pantolactone and D-pantoic acid using chiral HPLC (see Protocol 4.1).

    • The reaction is typically stopped when the conversion of this compound reaches approximately 40-45% to ensure high enantiomeric excess of the remaining L-pantolactone and the produced D-pantoic acid.

  • Downstream Processing:

    • Separate the immobilized cells by filtration for reuse.

    • Acidify the reaction mixture to pH 1-2 with an acid (e.g., HCl).

    • Extract the unreacted L-pantolactone with a non-polar solvent (e.g., ethyl acetate).

    • The aqueous phase now contains D-pantoic acid.

    • Lactonization: Heat the aqueous D-pantoic acid solution (e.g., at 95°C for 1 hour) under acidic conditions to promote re-lactonization to D-pantolactone.[11]

    • Extract the newly formed D-pantolactone with ethyl acetate (B1210297).

    • Purify the D-pantolactone by distillation or crystallization.

Method 2: Kinetic Resolution using Recombinant D-Lactonase

This method involves the overexpression of a highly selective D-lactonase in a microbial host like Escherichia coli or Pichia pastoris. This approach offers advantages such as higher enzyme activity and easier process optimization.

dot

Caption: General workflow for kinetic resolution of this compound.

Data Presentation
MicroorganismBiocatalyst FormSubstrate Conc. (g/L)Temp (°C)pHTime (h)Conversion (%)Product e.e. (%)Ref.
E. coli (TSDL)Free Cells200307.0124990 (D-pantoic acid)[1]
P. pastoris (D-lactonase)Immobilized Cells280287.08>40-[11]
Experimental Protocols

Protocol 2.1: Recombinant E. coli (D-Lactonase) Production [12]

  • Strain and Plasmid: E. coli BL21(DE3) strain harboring an expression vector (e.g., pET series) with the D-lactonase gene under an inducible promoter (e.g., T7).

  • Transformation: Transform the expression plasmid into competent E. coli BL21(DE3) cells using a standard heat-shock protocol.[2][13]

  • Inoculum Preparation:

    • Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking (200-250 rpm).

  • Protein Expression:

    • Inoculate 1 L of LB medium (with antibiotic) with the overnight culture.

    • Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

    • Continue to incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance soluble protein expression.

  • Cell Harvesting:

    • Harvest cells by centrifugation (6,000 x g, 15 min, 4°C).

    • Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0). The wet cell pellet can be used directly for the resolution reaction.

Protocol 2.2: Kinetic Resolution using Recombinant E. coli Whole Cells [1]

  • Reaction Setup:

    • In a temperature-controlled reactor, suspend the wet E. coli cell paste (e.g., 40 g/L) in water.

    • Add this compound to the desired final concentration (e.g., 200 g/L).

  • Reaction Conditions:

    • Temperature: 30°C

    • pH: Maintain at 7.0 ± 0.2 using 5% NH₃·H₂O.

    • Agitation: Sufficient to keep cells suspended.

  • Monitoring and Downstream Processing: Follow steps 3 and 4 from Protocol 1.3.

Method 3: Deracemization using a Multi-Enzyme Cascade

This elegant approach uses a whole-cell biocatalyst, typically engineered E. coli, co-expressing three enzymes to convert this compound into D-pantolactone with a theoretical yield of 100%.[14][15]

  • L-pantolactone dehydrogenase (LPLDH): Oxidizes L-pantolactone to ketopantolactone.

  • Ketopantolactone reductase (KPLR): Stereoselectively reduces ketopantolactone to D-pantolactone.

  • Glucose dehydrogenase (GDH): Regenerates the NADPH/NADH cofactors required by the reductase, using glucose as a co-substrate.

dot

Caption: Multi-enzyme cascade for the deracemization of this compound.

Data Presentation
MicroorganismBiocatalyst FormSubstrate Conc. (M)Temp (°C)pHTime (h)Product e.e. (%)Productivity (g/L/d)Ref.
E. coli BL21(DE3) (multi-enzyme)Whole Cells1.25306.03698.6107.7[14][15]
Experimental Protocols

Protocol 3.1: Preparation of Whole-Cell Biocatalyst for Deracemization [15]

  • Strain Construction: Co-express the genes for L-pantolactone dehydrogenase, conjugated polyketone reductase (as KPLR), and glucose dehydrogenase in E. coli BL21(DE3) using compatible expression vectors (e.g., pACYCDuet and pET vectors).

  • Expression and Harvesting: Follow the procedure outlined in Protocol 2.1 for protein expression and cell harvesting.

Protocol 3.2: Deracemization of this compound [15]

  • Reaction Setup:

    • In a pH-controlled bioreactor, prepare the reaction mixture.

    • Reaction Mixture Composition:

      • This compound: 1.25 M

      • Glucose: 2.5 M

      • Wet E. coli cells: 200 g/L

      • PBS buffer (50 mM, pH 6.0)

  • Reaction Conditions:

    • Temperature: 30°C

    • pH: Maintain at 6.0 using an auto-titrator with NaOH solution.

    • Agitation: 400 rpm.

  • Fed-Batch Strategy (Optional but recommended): After 24 hours, supplement the reaction with additional biocatalyst (e.g., 100 g/L wet cells expressing GDH) to boost cofactor regeneration.[15]

  • Monitoring the Reaction:

    • Monitor the concentrations of D- and L-pantolactone over time using chiral HPLC (see Protocol 4.1).

    • The reaction should proceed for approximately 36 hours.

  • Downstream Processing:

    • Terminate the reaction by adding an equal volume of 3 M HCl.

    • Centrifuge to remove cell debris.

    • Extract the D-pantolactone from the supernatant with ethyl acetate (5 volumes).

    • Dehydrate the organic phase with anhydrous sodium sulfate.

    • Purify the D-pantolactone by solvent evaporation and subsequent distillation or crystallization.

Ancillary Protocols

Protocol 4.1: Analytical Method - Chiral HPLC

This protocol is a general guideline; specific parameters may need to be optimized.

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column is commonly used (e.g., Amylose or Cellulose-based CSPs like Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) is typical for normal-phase separation.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dilute the reaction sample in the mobile phase, filter through a 0.22 µm syringe filter before injection.

  • Quantification: Use standard curves of pure D- and L-pantolactone to determine concentrations. Enantiomeric excess (e.e.) is calculated as: e.e. (%) = ([D] - [L]) / ([D] + [L]) * 100.

Conclusion

The microbial production of D-pantolactone from its racemic mixture offers several viable and scalable strategies for industrial application. Kinetic resolution using robust fungal strains like Fusarium moniliforme is a well-established method, particularly when combined with cell immobilization for catalyst reuse. The use of recombinant D-lactonase in hosts like E. coli or P. pastoris can significantly increase volumetric productivity. For achieving the highest theoretical yields, the multi-enzyme deracemization cascade presents a highly efficient and sustainable alternative, converting the entire racemic starting material into the desired D-enantiomer. The choice of method will depend on factors such as desired yield, process complexity, and economic considerations. The protocols provided herein offer a comprehensive guide for the implementation and optimization of these biotechnological approaches.

References

Application Notes & Protocols: Deracemization of dl-Pantolactone using a Multi-Enzymatic Cascade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deracemization of racemic pantolactone (dl-pantolactone) into the valuable enantiomer d-pantolactone using a novel multi-enzymatic cascade system. d-pantolactone is a crucial intermediate in the synthesis of d-pantothenic acid (Vitamin B5), a compound widely used in the pharmaceutical, cosmetic, and food industries[1][2][3].

Traditionally, the production of d-pantolactone has relied on the kinetic resolution of this compound, a process that can be inefficient and generate significant waste[4][5][6]. The multi-enzymatic cascade described herein offers a more sustainable and efficient alternative, enabling the theoretical 100% conversion of the racemic starting material into the desired d-enantiomer[1][2][3].

This innovative approach utilizes a three-enzyme system, co-expressed in a whole-cell biocatalyst, to achieve a highly selective and efficient deracemization process. The key advantages of this method include its simplicity, environmental friendliness, and high product yield and purity[1][2][3].

The Multi-Enzymatic Cascade

The deracemization of this compound is achieved through a three-step enzymatic cascade involving an oxidation-reduction sequence. This process consists of the stereoselective dehydrogenation of the l-enantiomer (B50610) to an intermediate, followed by the asymmetric reduction of this intermediate to the d-enantiomer[1][3]. A third enzyme is incorporated for efficient cofactor regeneration, a critical component for the overall efficiency of the cascade[1][2][3].

The three enzymes at the core of this process are:

  • l-pantolactone dehydrogenase (LPLDH) from Amycolatopsis methanolica (AmeLPLDH): This enzyme selectively oxidizes l-pantolactone to ketopantolactone[1][2][3].

  • Conjugated polyketone reductase (CPR) from Zygosaccharomyces parabailii (ZpaCPR): This reductase asymmetrically reduces the ketopantolactone intermediate to d-pantolactone[1][2][3].

  • Glucose dehydrogenase (GDH) from Bacillus subtilis (BsGDH): This enzyme facilitates the regeneration of the NADPH cofactor required by the reductase, using glucose as a co-substrate[1][2][3].

All three enzymes are co-expressed in Escherichia coli strain BL21(DE3), which serves as a whole-cell biocatalyst, simplifying the process and eliminating the need for enzyme purification[1][2].

Multi_Enzymatic_Cascade cluster_racemate Racemic Mixture cluster_cofactor Cofactor Regeneration dl_pantolactone This compound l_pantolactone l-Pantolactone d_pantolactone_initial d-Pantolactone ketopantolactone Ketopantolactone l_pantolactone->ketopantolactone AmeLPLDH d_pantolactone_final d-Pantolactone ketopantolactone->d_pantolactone_final ZpaCPR nadph NADPH ketopantolactone->nadph glucose Glucose gluconic_acid Gluconic Acid glucose->gluconic_acid BsGDH nadp NADP+ gluconic_acid->nadp nadp->nadph nadph->nadp

Figure 1: Multi-enzymatic cascade for this compound deracemization.

Experimental Data

The following table summarizes the key quantitative data from the optimized multi-enzymatic deracemization process.

ParameterValueReference
SubstrateThis compound[1]
BiocatalystWhole-cell E. coli BL21(DE3) co-expressing AmeLPLDH, ZpaCPR, and BsGDH[1][2]
Initial Substrate Concentration1.25 M[1][2]
Reaction Time36 hours[1][2]
Temperature30 °C[1]
pH6.0[1]
Enantiomeric Excess (e.e.p)98.6%[1][2]
Productivity107.7 g/(L·d)[1][2]

Experimental Protocols

This section provides detailed protocols for the key experiments in the deracemization of this compound using the multi-enzymatic cascade.

Preparation of the Whole-Cell Biocatalyst

The whole-cell biocatalyst is prepared by co-expressing the three enzymes (AmeLPLDH, ZpaCPR, and BsGDH) in E. coli BL21(DE3).

Protocol:

  • Gene Synthesis and Cloning: Synthesize the genes for AmeLPLDH, ZpaCPR, and BsGDH with codon optimization for E. coli.

  • Vector Construction: Clone the synthesized genes into suitable expression vectors (e.g., pACYCDuet-1 and pET-28a) to allow for co-expression.

  • Transformation: Transform the recombinant plasmids into competent E. coli BL21(DE3) cells.

  • Cultivation and Induction:

    • Inoculate a single colony of the recombinant E. coli into LB medium containing appropriate antibiotics and incubate overnight at 37°C with shaking.

    • Transfer the overnight culture to a larger volume of fresh LB medium and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at a lower temperature (e.g., 20°C) for 16-20 hours.

  • Cell Harvesting: Harvest the cells by centrifugation, wash with a suitable buffer (e.g., phosphate-buffered saline, PBS), and store the wet cell paste at -80°C until use.

Multi-Enzymatic Deracemization of this compound

This protocol describes the deracemization reaction under optimized conditions.

Experimental_Workflow start Start prepare_reaction Prepare Reaction Mixture start->prepare_reaction incubation Incubate at 30°C and 400 rpm for 24h prepare_reaction->incubation add_cells Add supplementary BsGDH cells incubation->add_cells incubation_2 Incubate for another 12h add_cells->incubation_2 terminate_reaction Terminate Reaction (e.g., with HCl) incubation_2->terminate_reaction analysis Analyze Product (e.g., by HPLC) terminate_reaction->analysis end End analysis->end

Figure 2: General experimental workflow for the deracemization process.

Materials:

  • This compound

  • Whole-cell biocatalyst (wet cell paste)

  • Glucose

  • Phosphate buffer (50 mM, pH 6.0)

  • NaOH solution (1 M) for pH control

  • HCl solution (3 M) for reaction termination

  • Ethyl acetate (B1210297) for extraction

Protocol:

  • Reaction Setup: In a suitable reaction vessel, prepare the initial reaction mixture (e.g., 10 mL) containing:

    • 1.25 M this compound

    • 2.5 M glucose

    • 200 g/L wet E. coli cells (co-expressing AmeLPLDH, ZpaCPR, and BsGDH)

    • 50 mM PBS buffer (pH 6.0)

  • Incubation (Phase 1): Incubate the reaction mixture at 30°C with agitation (e.g., 400 rpm) for 24 hours. Maintain the pH at 6.0 throughout the reaction by the automated addition of 1 M NaOH.

  • Supplementation (Fed-batch): After 24 hours, add an additional 100 g/L of wet E. coli cells expressing only BsGDH to the reaction mixture[1].

  • Incubation (Phase 2): Continue the incubation at 30°C and 400 rpm for another 12 hours, maintaining the pH at 6.0.

  • Reaction Termination: Stop the reaction by adding an equal volume of 3 M HCl.

  • Product Extraction and Analysis:

    • Centrifuge the terminated reaction mixture to remove cell debris.

    • Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate).

    • Analyze the organic phase for the concentration and enantiomeric excess of d-pantolactone using a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC).

Optimization of Reaction Conditions

To achieve optimal performance, key reaction parameters should be investigated. A single-factor optimization approach can be employed.

Parameters to Optimize:

  • Temperature: Investigate a range of temperatures (e.g., 20°C to 40°C) to determine the optimal temperature for enzyme activity and stability.

  • pH: Evaluate a range of pH values (e.g., pH 5.0 to 10.0) to find the optimal pH for the overall cascade reaction.

  • Substrate and Biocatalyst Loading: Vary the concentrations of this compound and the whole-cell biocatalyst to maximize productivity.

  • Glucose Concentration: Optimize the concentration of glucose as the co-substrate for cofactor regeneration.

General Protocol for Optimization:

  • Set up a series of reactions as described in Protocol 2.

  • In each series, vary one parameter while keeping all other conditions constant.

  • Monitor the reaction progress over time by taking samples and analyzing for product formation and enantiomeric excess.

  • Compare the results to identify the optimal condition for each parameter.

By following these protocols, researchers can effectively implement and optimize the multi-enzymatic cascade for the efficient deracemization of this compound, paving the way for a more sustainable and cost-effective production of this important chiral intermediate.

References

Application Notes and Protocols for the Optical Resolution of dl-Pantolactone using Immobilized d-Lactonohydrolase

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the optical resolution of racemic dl-pantolactone to produce optically pure d-pantolactone, a crucial intermediate in the synthesis of d-pantothenic acid (Vitamin B5) and its derivatives.[1][2][3][4][5] The method utilizes immobilized d-lactonohydrolase, which selectively hydrolyzes d-pantolactone to d-pantoic acid, leaving l-pantolactone unreacted. This environmentally friendly and efficient enzymatic process offers significant advantages over chemical resolution methods. Protocols for whole-cell immobilization of recombinant d-lactonohydrolase in calcium alginate, the enzymatic kinetic resolution reaction, and analytical methods for monitoring the process are described in detail. Quantitative data from various studies are summarized to provide a comprehensive overview of the process efficiency and enzyme stability.

Introduction

d-pantolactone is a vital chiral building block for the synthesis of pharmaceuticals and other valuable compounds, most notably d-pantothenic acid. The enzymatic kinetic resolution of this compound using d-lactonohydrolase is a commercially viable and sustainable method for producing enantiopure d-pantolactone. This process involves the stereospecific hydrolysis of d-pantolactone from the racemic mixture into d-pantoic acid. The unreacted l-pantolactone can then be separated and racemized for reuse in subsequent resolution cycles, maximizing the yield.

Enzyme immobilization offers numerous benefits, including enhanced stability, reusability, and simplified product separation, making the process more cost-effective for industrial applications. This document outlines the use of whole cells expressing recombinant d-lactonohydrolase immobilized in calcium alginate gels, a common and effective technique.

Experimental Workflow

The overall experimental workflow for the optical resolution of this compound using immobilized d-lactonohydrolase is depicted below.

G cluster_prep Biocatalyst Preparation cluster_reaction Enzymatic Resolution cluster_downstream Downstream Processing A Recombinant Strain Cultivation (e.g., Pichia pastoris harboring d-lactonohydrolase) B Cell Harvesting and Washing A->B C Immobilization in Calcium Alginate B->C E Batch Reactor with Immobilized Biocatalyst C->E D Racemic this compound Substrate Solution D->E F Reaction under Optimized Conditions (pH, Temperature) E->F G Separation of Immobilized Biocatalyst (Filtration/Decantation) F->G H Separation of l-Pantolactone and d-Pantoic Acid G->H M Recycled Biocatalyst G->M I Racemization of l-Pantolactone H->I J Chemical Lactonization of d-Pantoic Acid H->J L Recycled this compound I->L K Purified d-Pantolactone J->K L->D M->E

Caption: Experimental workflow for the optical resolution of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the enzymatic resolution of this compound.

Table 1: Comparison of Reaction Conditions and Performance of d-Lactonohydrolase

Enzyme SourceBiocatalyst FormSubstrate Conc. (g/L)Temperature (°C)pHConversion (%)Enantiomeric Excess (ee) of d-Pantoic Acid (%)Reference
Recombinant E. coli (TSDL)Whole Cells40 - 16030 - 407.0 ± 0.2~5095
Recombinant P. pastorisImmobilized Whole Cells220Not SpecifiedNot Specified47>90
Fusarium oxysporumWhole Cells135Not SpecifiedNot Specified4190
Fusarium moniliforme SW-902Immobilized Cells (κ-carrageenan)200557.528 (average over 30 batches)Not Specified
Fusarium moniliforme CGMCC 0536Immobilized Cells (Glutaraldehyde)Not Specified557.5Not SpecifiedNot Specified

Table 2: Stability and Reusability of Immobilized d-Lactonohydrolase

Enzyme SourceImmobilization MatrixNumber of BatchesRemaining Activity (%)Reference
Recombinant P. pastorisCalcium Alginate56Not specified, but no obvious loss
Recombinant E. coli (F. moniliforme gene)3D-Printed Hollow Filaments (Sodium Alginate)20~80
Not SpecifiedNot Specified2085.6
F. moniliforme SW-902κ-Carrageenan30Stable enzyme activity

Experimental Protocols

Protocol for Whole-Cell Immobilization in Calcium Alginate

This protocol is adapted from the general procedure for preparing immobilized cells.

  • Cell Preparation:

    • Cultivate the recombinant strain (e.g., Pichia pastoris harboring d-lactonohydrolase) under optimal conditions to induce enzyme expression.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with sterile water or buffer (e.g., phosphate (B84403) buffer, pH 7.0) to remove residual medium.

  • Immobilization:

    • Prepare a sterile 2% (w/v) sodium alginate solution in deionized water.

    • Resuspend the washed wet cells in the sodium alginate solution to a final cell concentration of approximately 80 g/L.

    • Stir the cell-alginate slurry gently to ensure homogeneity.

    • Extrude the slurry dropwise through a nozzle or syringe into a gently stirring solution of 0.2 M calcium chloride.

    • Allow the resulting beads to harden in the CaCl₂ solution for at least 30-60 minutes at 4°C.

    • Collect the immobilized cell beads by filtration and wash them with sterile water to remove excess calcium chloride and unentrapped cells.

    • The immobilized biocatalyst is now ready for use or can be stored at 4°C.

Protocol for Enzymatic Kinetic Resolution of this compound

This protocol describes a typical batch reaction.

  • Reaction Setup:

    • Prepare a substrate solution of this compound in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0). A typical substrate concentration ranges from 100 to 220 g/L.

    • Add the prepared immobilized d-lactonohydrolase beads to the substrate solution in a stirred-tank reactor. The amount of biocatalyst will depend on its activity and the desired reaction rate.

    • Set the reaction temperature to the optimum for the specific enzyme, typically between 30°C and 55°C.

  • Reaction Monitoring:

    • Maintain the pH of the reaction mixture at the optimal level (e.g., 7.0) by the controlled addition of a base, such as 5% NH₃·H₂O or NaOH, as the hydrolysis of d-pantolactone to d-pantoic acid will cause a decrease in pH.

    • Take samples periodically from the reaction mixture.

    • Remove the biocatalyst from the samples by centrifugation or filtration.

  • Reaction Termination and Downstream Processing:

    • Stop the reaction when the conversion of d-pantolactone reaches approximately 50%.

    • Separate the immobilized biocatalyst from the reaction mixture for reuse.

    • The resulting solution contains l-pantolactone and d-pantoic acid, which can be separated by standard chemical methods such as extraction.

Protocol for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is used to determine the conversion of this compound and the optical purity of the product.

  • Sample Preparation:

    • Dilute the cell-free samples from the reaction mixture with the mobile phase to an appropriate concentration.

  • HPLC Conditions (Example):

    • Column: Chiral column suitable for separating lactones and carboxylic acids (e.g., a C18 column or a specialized chiral column).

    • Mobile Phase: A mixture of aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

    • Temperature: Controlled column temperature (e.g., 25-30°C).

  • Data Analysis:

    • Quantify the concentrations of d-pantolactone, l-pantolactone, and d-pantoic acid by comparing the peak areas to those of standard solutions.

    • Calculate the conversion rate and the enantiomeric excess (ee) of the d-pantoic acid.

Signaling Pathways and Logical Relationships

The core of this application is a biocatalytic transformation rather than a complex cellular signaling pathway. The logical relationship is a straightforward enzymatic kinetic resolution, which is visualized in the experimental workflow diagram in Section 2. The d-lactonohydrolase enzyme follows Michaelis-Menten kinetics, where the enzyme (E) binds to the d-pantolactone substrate (S) to form an enzyme-substrate complex (ES), which then proceeds to form the product, d-pantoic acid (P), and releases the enzyme.

G E d-Lactonohydrolase (E) E_plus_S_D E->E_plus_S_D S_D d-Pantolactone (S) S_D->E_plus_S_D S_L l-Pantolactone S_L->S_L No Reaction ES Enzyme-Substrate Complex (ES) ES->E_plus_S_D k-1 E_plus_P ES->E_plus_P k2 P d-Pantoic Acid (P) E_plus_S_D->ES k1 E_plus_P->E E_plus_P->P

Caption: Michaelis-Menten kinetic scheme for d-lactonohydrolase.

References

Troubleshooting & Optimization

How to improve the yield of DL-Pantolactone chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of DL-Pantolactone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound, which is commonly prepared via a base-catalyzed aldol (B89426) condensation of isobutyraldehyde (B47883) with formaldehyde (B43269), followed by acidification to promote lactonization.[1]

Q1: My overall yield of this compound is low. What are the potential causes and how can I improve it?

A1: Low yield can result from several factors throughout the synthesis process. Here’s a systematic approach to troubleshooting:

  • Incomplete Aldol Condensation:

    • Problem: The initial condensation reaction between isobutyraldehyde and formaldehyde may not have gone to completion.

    • Solution:

      • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

      • Catalyst Activity: The base catalyst (e.g., potassium carbonate, triethylamine) may be old or inactive.[1] Use a fresh batch of catalyst. The concentration of the catalyst is also critical; too little may lead to an incomplete reaction, while too much can promote side reactions.

      • Temperature Control: The aldol condensation is typically exothermic.[1] It is crucial to maintain the reaction temperature within the optimal range (e.g., 20-30°C) to prevent side reactions.[1] Overheating can lead to the formation of byproducts.

  • Inefficient Cyclization (Lactonization):

    • Problem: The conversion of the intermediate α,γ-dihydroxy-β,β-dimethylbutyric acid to this compound may be incomplete.

    • Solution:

      • Acidification: Ensure sufficient acidification with a strong acid (e.g., sulfuric acid, hydrochloric acid) to catalyze the lactonization.[1]

      • Heating: The reaction mixture typically requires heating to reflux for several hours to facilitate cyclization.[1] Ensure adequate heating and reaction time.

  • Product Loss During Workup and Purification:

    • Problem: Significant amounts of the product may be lost during extraction and purification steps.

    • Solution:

      • Extraction: this compound is soluble in water and various organic solvents.[2] Use an appropriate organic solvent for extraction, such as ethyl acetate (B1210297) or dichloromethane, and perform multiple extractions to maximize recovery.[1]

      • Purification: During purification by distillation, ensure the vacuum is stable and the temperature is controlled to prevent product decomposition. For recrystallization, choose a suitable solvent system (e.g., diethyl ether/hexane (B92381), toluene) to minimize loss in the mother liquor.[1]

Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A2: Side product formation is a common issue that can significantly reduce the yield and purity of this compound.

  • Cannizzaro Reaction:

    • Problem: Formaldehyde can undergo a disproportionation reaction (Cannizzaro reaction) in the presence of a strong base to produce formic acid and methanol. This consumes the formaldehyde and can affect the pH of the reaction mixture. Isobutyraldehyde can also undergo this reaction, although it has an alpha-hydrogen.[3]

    • Solution:

      • Controlled Addition of Base: Add the base catalyst gradually to the reaction mixture to avoid localized high concentrations.

      • Temperature Control: Maintain the reaction temperature in the recommended range (20-30°C) as higher temperatures can favor the Cannizzaro reaction.[1]

  • Formation of Ethers:

    • Problem: Under certain conditions, side reactions can lead to the formation of ethers.

    • Solution: It has been shown that formaldehyde reacts in its free monomeric form in base-catalyzed aldol condensations, even in hydroxylic solvents, and the formation of by-products with ether linkages is not a result of condensation with hydrates or hemiformals of formaldehyde. To minimize side products, it is essential to use heterogeneous basic catalysts.[4]

Q3: The final product is impure. What are the likely impurities and how can I remove them?

A3: Impurities can originate from starting materials, side products, or decomposition during workup.

  • Unreacted Starting Materials:

    • Problem: Residual isobutyraldehyde and formaldehyde may remain in the crude product.

    • Solution:

      • Reaction Monitoring: As mentioned before, monitor the reaction to ensure it goes to completion.

      • Purification: Unreacted starting materials can typically be removed by:

        • Washing: Washing the organic extract with water and brine can help remove water-soluble impurities.[1]

        • Distillation: Vacuum distillation is an effective method for separating the higher-boiling this compound from the more volatile starting materials.[1]

  • Side Products:

    • Problem: Byproducts from side reactions as discussed in Q2.

    • Solution:

      • Column Chromatography: For high purity, silica (B1680970) gel column chromatography using a solvent system like hexane and ethyl acetate can be very effective in separating this compound from closely related impurities.[1]

      • Recrystallization: This is a powerful technique for purifying crystalline solids like this compound.[1]

Data Summary

The following table summarizes various reported yields for this compound synthesis and related processes under different conditions.

Starting MaterialsCatalyst/MethodKey ConditionsYieldReference
Isobutyraldehyde, Formalin, Sodium CyanideContinuous processTemperature not exceeding 20°C, followed by hydrolysis and lactonization at reflux for 1 hr62.3%[5][6]
Isobutyraldehyde, Formalin, Potassium Carbonate, Sodium Cyanide, CaCl2Batch processCondensation at 25-35°C, cyanohydrin formation at 5-10°C86%[5][6]
Isobutyraldehyde, Formalin, Sodium CyanideContinuous processNot specified75-80%[5]
This compoundEnzymatic hydrolysis with Fusarium moniliforme SW-902Optimized fermentation86.07% (of D-pantolactone after esterification)[2]

Experimental Protocols

Protocol 1: General Chemical Synthesis of this compound

This protocol is based on the common synthesis route involving aldol condensation and lactonization.[1]

Materials:

  • Isobutyraldehyde

  • Formaldehyde (as paraformaldehyde or formalin solution)

  • Base catalyst (e.g., Potassium Carbonate or Triethylamine)

  • Solvent (e.g., water or methanol)

  • Strong acid for cyclization (e.g., Sulfuric Acid or Hydrochloric Acid)

  • Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)

  • Anhydrous Sodium Sulfate

  • Water

  • Brine

Procedure:

  • Aldol Condensation:

    • In a suitable reaction vessel, combine isobutyraldehyde, formaldehyde (1.1 equivalents), and a catalytic amount of the base in the chosen solvent.

    • Stir the mixture at room temperature.

    • Monitor the exothermic reaction and cool the vessel as needed to maintain the temperature between 20-30°C.

    • Monitor the reaction progress by TLC or GC until the starting materials are consumed.

  • Cyclization (Lactonization):

    • Once the condensation is complete, carefully acidify the reaction mixture with a strong acid.

    • Heat the mixture to reflux for several hours to facilitate the cyclization to this compound.

  • Extraction and Isolation:

    • After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

    • Extract the product with an organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic layers and wash them sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by one of the following methods:

      • Vacuum Distillation

      • Recrystallization from a suitable solvent system (e.g., diethyl ether/hexane or toluene).

      • Column Chromatography on silica gel.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_synthesis This compound Synthesis start Start: Reagents aldol Aldol Condensation (Isobutyraldehyde + Formaldehyde + Base Catalyst) start->aldol 1. Reaction Setup acidification Acidification (Strong Acid) aldol->acidification 2. After Condensation lactonization Lactonization (Heating to Reflux) acidification->lactonization 3. Promote Cyclization extraction Extraction (Organic Solvent) lactonization->extraction 4. Isolation purification Purification (Distillation/Recrystallization/Chromatography) extraction->purification 5. Purification end End: Pure this compound purification->end 6. Final Product

Caption: Workflow for the chemical synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed check_condensation Check Aldol Condensation (TLC/GC analysis of reaction mixture) start->check_condensation incomplete_condensation Incomplete Condensation? check_condensation->incomplete_condensation check_lactonization Check Lactonization (Analyze for intermediate acid) incomplete_lactonization Incomplete Lactonization? check_lactonization->incomplete_lactonization check_workup Review Workup & Purification (Extraction efficiency, purification loss) high_loss High Loss During Workup? check_workup->high_loss incomplete_condensation->check_lactonization No solution_condensation Increase reaction time Check catalyst activity Control temperature incomplete_condensation->solution_condensation Yes incomplete_lactonization->check_workup No solution_lactonization Ensure sufficient acid Increase reflux time/temperature incomplete_lactonization->solution_lactonization Yes solution_workup Optimize extraction solvent/volume Refine purification method high_loss->solution_workup Yes

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Identifying and removing byproducts in DL-Pantolactone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the identification and removal of byproducts during the synthesis of DL-Pantolactone.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered in this compound synthesis?

A1: During the synthesis of this compound, which typically involves the condensation of isobutyraldehyde (B47883) with formaldehyde (B43269) followed by cyanohydrin formation and subsequent hydrolysis and lactonization, several byproducts can form.[1][2] The most common include pantoic acid (from the hydrolysis of the lactone ring), unreacted starting materials, inorganic salts from neutralization steps, and polymeric esters formed through self-condensation of pantolactone at high temperatures.[3][4][5]

Q2: My final product is an oil or viscous liquid, not the expected white solid. What is the likely cause?

A2: this compound is a white crystalline solid at room temperature.[6] If your product is oily or liquid, it indicates the presence of significant impurities that are depressing the melting point. Common culprits include residual solvents from the extraction process, unreacted starting materials, or the formation of oligomeric polyesters.

Q3: How can I reliably assess the purity of my synthesized this compound?

A3: The most common and effective analytical techniques for purity assessment are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1] For structural confirmation and identification of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable.[1][7] For GC analysis, derivatization of the hydroxyl group via silylation is often necessary to improve volatility and peak shape.[8]

Q4: What is the most effective method for purifying crude this compound?

A4: The choice of purification method depends on the scale of the synthesis and the nature of the impurities. For larger quantities, vacuum distillation is a highly effective and common industrial practice.[1][2] For achieving very high purity, especially on a laboratory scale, column chromatography using silica (B1680970) gel or recrystallization from solvent systems like diethyl ether/hexane or toluene (B28343) are excellent options.[1]

Troubleshooting Guides

Issue: Low Product Yield

Low yields can arise from incomplete reactions, product loss during workup, or degradation.

  • Possible Cause 1: Incomplete Reaction: The initial aldol (B89426) condensation or the final lactonization may not have gone to completion.

    • Troubleshooting Step: Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC. Adjust reaction time, temperature, or catalyst concentration as needed. The condensation reaction is often exothermic and may require cooling to optimize.[1]

  • Possible Cause 2: Product Loss During Extraction: this compound has some water solubility. Using an inefficient extraction solvent or an incorrect pH during workup can lead to significant loss in the aqueous phase.

    • Troubleshooting Step: Use a highly effective extraction solvent such as methyl-tert-butyl ether (MTB), which has shown excellent recovery.[4] Perform multiple extractions (at least 3) to ensure complete removal from the aqueous layer. The presence of salts from previous steps can be advantageous due to a "salting-out" effect.[4]

  • Possible Cause 3: Lactone Ring Opening: The pantolactone ring can be hydrolyzed to pantoic acid, especially under strong basic or acidic conditions in the presence of water.[8]

    • Troubleshooting Step: Carefully control the pH during workup. Avoid exposure to strong bases. When acidifying to promote lactonization, ensure conditions also favor the ring-closed form before extraction.

Issue: Unexpected Peaks in GC/HPLC Analysis

The presence of extra peaks indicates impurities. Identifying these is the first step toward removal.

  • Troubleshooting Workflow:

    • Check for Starting Materials: Inject standards of isobutyraldehyde and any other starting materials to compare retention times.

    • Suspect Pantoic Acid: An opened lactone ring (pantoic acid) is a common impurity.[8] It is less volatile than pantolactone and will have a different retention time. Its presence can be confirmed by LC-MS.

    • Consider Polymeric Byproducts: Broad peaks or a rising baseline at higher temperatures in GC can suggest the presence of polyesters. These may not elute cleanly from the column.

    • Utilize Mass Spectrometry: For definitive identification of unknown peaks, GC-MS is the preferred method. It provides the molecular weight and fragmentation pattern of the impurity.[7]

Data Presentation

Table 1: Common Byproducts and Their Identification

Byproduct Potential Cause Recommended Identification Method(s) Key Analytical Signature
Pantoic Acid Lactone ring hydrolysis (presence of water, extreme pH).[8] HPLC, LC-MS Different retention time from pantolactone; mass corresponding to pantolactone + H₂O.
Unreacted Isobutyraldehyde Incomplete initial condensation reaction. GC, GC-MS Shorter retention time than pantolactone due to lower boiling point.[9]
Polyester Oligomers High temperatures during distillation or prolonged heating.[5] GC, Size Exclusion Chromatography (SEC) Broad peaks in GC, often at high elution times/temperatures; multiple peaks in SEC.
Inorganic Salts Byproducts of reaction steps and neutralization (e.g., (NH₄)₂SO₄, Na₂SO₄).[4] Not volatile for GC. Measure by conductivity or ion chromatography if needed. Will remain as non-volatile residue after solvent evaporation.

| Residual Solvents | Incomplete removal after extraction (e.g., Dichloromethane, Ethyl Acetate, MTB).[1][4] | GC-MS | Sharp peaks with characteristic mass spectra, typically at very short retention times. |

Table 2: Comparison of Purification Methods for this compound

Method Principle Byproducts Effectively Removed Advantages Limitations
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.[1] Non-volatile salts, polymeric material, and some less volatile organic impurities. Effective for large quantities; relatively fast.[1] May not separate impurities with similar boiling points; risk of thermal degradation if temperature is too high.
Column Chromatography Separation based on differential adsorption to a stationary phase (e.g., silica gel).[1] A wide range of organic impurities, including isomers and closely related structures. Provides very high purity; adaptable to different scales. Can be slow and requires significant amounts of solvent; may have loading capacity limits.
Recrystallization Purification of a crystalline solid by dissolving it in a hot solvent and allowing it to cool.[1] Impurities that are either much more or much less soluble in the chosen solvent than pantolactone. Can yield highly pure crystalline product; cost-effective. Requires finding a suitable solvent system; yield can be reduced by product solubility in the mother liquor.

| Solvent Extraction | Separation based on partitioning between two immiscible liquid phases.[4] | Water-soluble impurities such as inorganic salts and pantoic acid salts. | Essential for initial workup to remove bulk aqueous phase contaminants. | Does not remove organic impurities that have similar solubility to pantolactone. |

Experimental Protocols

Protocol 1: GC Analysis of this compound (with Silylation)

This protocol is adapted for analyzing the hydroxyl group in pantolactone, which can cause poor peak shape in GC if not derivatized.[8]

  • Sample Preparation: Ensure the sample is completely dry. Weigh approximately 5-10 mg of the crude this compound into a 2 mL reaction vial.

  • Reconstitution: Add 100 µL of an anhydrous solvent like pyridine (B92270) or acetonitrile.

  • Derivatization: Add 100 µL of a silylating agent, such as BSTFA containing 1% TMCS, to the vial.[8]

  • Reaction: Tightly cap the vial and heat it at 70°C for 30 minutes to ensure complete silylation.

  • Cooling & Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the prepared sample into the GC.

  • GC Conditions (Example):

    • Column: DB-5 or similar non-polar capillary column.

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 280°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium.

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a clean, dry short-path distillation apparatus suitable for vacuum. Use a round-bottom flask of an appropriate size (not more than two-thirds full).

  • Crude Product: Charge the distillation flask with the crude this compound oil or solid.

  • Vacuum Application: Slowly apply a vacuum (e.g., <10 mmHg). Gentle heating may be required if the crude product is solid.

  • Heating: Heat the flask gently using an oil bath. As the temperature rises, lower-boiling impurities (e.g., residual solvents) will distill first.

  • Collection: Collect the this compound fraction at its boiling point under the applied vacuum (e.g., approx. 130°C at 2.4 kPa/18 mmHg).[6] Discard any initial forerun and stop the distillation before high-boiling, dark-colored residues begin to distill.

  • Cooling: Allow the apparatus to cool completely before releasing the vacuum to prevent accidental air intake.

Visualizations

G This compound Synthesis and Byproduct Formation A Isobutyraldehyde + Formaldehyde B Aldol Condensation A->B C α,γ-Dihydroxy-β,β-dimethylbutyraldehyde B->C D Cyanohydrin Formation (+HCN/NaCN) C->D BP1 Unreacted Starting Materials C->BP1 Incomplete Reaction E Formisobutyraldolcyanohydrin D->E F Hydrolysis & Lactonization (Acid, Heat) E->F G Crude this compound F->G BP4 Inorganic Salts F->BP4 Neutralization H Purification (Distillation / Chromatography) G->H BP2 Pantoic Acid (from Hydrolysis) G->BP2 Presence of Water BP3 Polyester Byproducts (from Self-Condensation) G->BP3 Excess Heat I Pure this compound H->I

Caption: Synthesis pathway of this compound showing key stages and points of byproduct formation.

G Troubleshooting Workflow for Impure this compound start Impure Product Detected (by GC/HPLC/Appearance) q1 Are there peaks matching starting material standards? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes q2 Is the product oily/gummy or are there broad GC peaks? q1->q2 No sol1 Action: Re-run reaction with longer time or optimized conditions. a1_yes->sol1 end Select Purification Method (Distillation, Chromatography, or Recrystallization) sol1->end a2_yes Suspect Polyester Formation or Residual Solvent q2->a2_yes Yes q3 Are there unknown peaks? q2->q3 No sol2 Action: Purify via high-vacuum distillation to remove polymers and volatile solvents. a2_yes->sol2 sol2->end a3_yes Unknown Impurity q3->a3_yes Yes q3->end No sol3 Action: Analyze by GC-MS to identify structure and molecular weight. a3_yes->sol3 sol3->end

Caption: A decision-making workflow for troubleshooting and identifying impurities in this compound.

G Relationship Between Conditions and Byproduct Formation C1 Excess Water in Reaction or Workup B1 Pantoic Acid C1->B1 promotes hydrolysis C2 High Temperature During Purification (Distillation) B2 Polyester Oligomers C2->B2 promotes polymerization C3 Incomplete Reaction (Time / Temperature) B3 Unreacted Starting Materials C3->B3 leads to C4 Inefficient Extraction or Solvent Removal B4 Residual Solvents C4->B4 leaves behind

Caption: Logical diagram illustrating how experimental conditions can lead to specific byproducts.

References

Troubleshooting low conversion rate in DL-Pantolactone enzymatic resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic resolution of DL-Pantolactone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding low conversion rates in this critical biotransformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic methods for resolving this compound?

There are two predominant enzymatic strategies for the resolution of this compound:

  • Kinetic Resolution: This method employs a stereoselective lactonase that preferentially hydrolyzes one of the enantiomers. For instance, a D-lactonase will selectively hydrolyze D-pantolactone to D-pantoic acid, leaving behind optically enriched L-pantolactone. The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%.

  • Deracemization: This more complex approach converts the undesired enantiomer into the desired one, allowing for a theoretical yield of up to 100%. This is often achieved through a multi-enzyme cascade, for example, using an L-pantolactone dehydrogenase to oxidize L-pantolactone to an intermediate (ketopantolactone), which is then stereoselectively reduced to D-pantolactone by a ketopantolactone reductase. A third enzyme is typically required for cofactor regeneration.[1][2]

Q2: What are the most common initial checks to perform when experiencing a low conversion rate?

When troubleshooting a low conversion rate, it is advisable to start with the most straightforward potential issues:

  • Verify Reaction Conditions: Ensure that the pH, temperature, and agitation speed of your reaction are within the optimal range for the specific enzyme you are using.

  • Confirm Reagent Concentrations: Double-check the concentrations of your substrate (this compound), buffer components, and any necessary cofactors (like NADPH or FMN) or co-substrates (like glucose for cofactor regeneration).[1]

  • Assess Enzyme Activity: If possible, perform a simple activity assay on your enzyme preparation (free enzyme or whole cells) to confirm it is active. Improper storage or handling can lead to a loss of enzymatic activity.

Q3: How does substrate concentration affect the conversion rate?

Substrate concentration can have a significant impact on the reaction. While a higher concentration is often desirable for process efficiency, it can also lead to substrate inhibition or toxicity, particularly in whole-cell systems. It is crucial to determine the optimal substrate concentration for your specific enzymatic system.[3][4]

Q4: Can the accumulation of the product inhibit the reaction?

Yes, in some cases, the product of the enzymatic reaction can act as an inhibitor, slowing down the reaction rate as it accumulates. For example, in kinetic resolution, the resulting pantoic acid can alter the pH of the medium if not properly buffered, which in turn can affect enzyme activity.

Troubleshooting Guide for Low Conversion Rates

Issue 1: Suboptimal Reaction Conditions

The performance of any enzymatic reaction is highly dependent on the conditions of the reaction environment. Deviation from the optimal parameters can lead to a significant drop in the conversion rate.

Troubleshooting Steps:

  • pH Optimization: The optimal pH for lactonases and dehydrogenases can vary. It is essential to maintain a stable pH throughout the reaction, as the hydrolysis of pantolactone can lead to a decrease in pH. Use a well-buffered system or a pH-stat to control the pH.

  • Temperature Control: Enzymes have an optimal temperature for activity. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to enzyme denaturation and a loss of activity.

  • Agitation and Aeration: Proper mixing is crucial to ensure homogeneity and facilitate mass transfer, especially in whole-cell catalysis. For oxidoreductase systems that require molecular oxygen, adequate aeration is also critical.

Data Presentation

Table 1: Optimized Conditions for this compound Resolution using Whole-Cell Biocatalysts
Enzyme SystemOrganismTemperature (°C)pHSubstrate Concentration (g/L)Conversion Rate (%)Time (h)Reference
D-Lactonase (TSDL)E. coli (recombinant)30-407.040-200~505-12
D-LactonohydrolaseFusarium moniliforme407.020036.88
Multi-enzyme CascadeE. coli (recombinant)306.0~162.5 (1.25 M)>98 (e.e.p)36

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Kinetic Resolution of this compound

This protocol outlines a general procedure for the kinetic resolution of this compound using a recombinant E. coli strain expressing a D-lactonase.

Materials:

  • This compound

  • Recombinant E. coli cells expressing D-lactonase (wet cell weight, WCW)

  • Phosphate (B84403) buffer (e.g., 200 mM, pH 7.0)

  • Base solution for pH control (e.g., 1 M NaOH or 15 M NH₃·H₂O)

  • Bioreactor or stirred-tank reactor

  • HPLC system with a chiral column for analysis

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, prepare the reaction mixture containing this compound dissolved in the phosphate buffer at the desired concentration (e.g., 80 g/L).

  • Inoculation: Add the recombinant E. coli cells (e.g., 40 g WCW/L) to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at the optimal temperature (e.g., 30°C) with constant agitation.

  • pH Control: Monitor the pH of the reaction and maintain it at the desired setpoint (e.g., 7.0 ± 0.2) by the automated addition of the base solution.

  • Monitoring the Reaction: Withdraw aliquots from the reaction mixture at regular intervals. Centrifuge the samples to remove the cells.

  • Analysis: Analyze the supernatant using HPLC to determine the concentrations of D-pantolactone, L-pantolactone, and D-pantoic acid, and to calculate the conversion rate and enantiomeric excess.

  • Termination: Stop the reaction when the desired conversion (typically close to 50%) is achieved.

Protocol 2: HPLC Analysis of Reaction Components

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., a Chirex 3126 (D)-penicillamine column)

Mobile Phase:

  • A typical mobile phase could be a mixture of aqueous copper (II) sulfate (B86663) (e.g., 2 mM) and an organic solvent like methanol, with the ratio adjusted for optimal separation.

Procedure:

  • Sample Preparation: Dilute the supernatant from the reaction mixture with the mobile phase to an appropriate concentration.

  • Injection: Inject the prepared sample onto the HPLC column.

  • Detection: Monitor the elution of the compounds using the UV detector at a suitable wavelength (e.g., 210 nm).

  • Quantification: Determine the concentrations of the different components by comparing their peak areas to those of known standards.

Visualizations

Troubleshooting_Workflow start Low Conversion Rate Observed check_conditions Verify Reaction Conditions (pH, Temp, Agitation) start->check_conditions check_reagents Confirm Reagent Concentrations (Substrate, Buffer, Cofactors) start->check_reagents check_enzyme Assess Enzyme Activity start->check_enzyme is_kinetic Kinetic Resolution? check_conditions->is_kinetic If conditions are optimal check_reagents->is_kinetic If concentrations are correct check_enzyme->is_kinetic If enzyme is active is_deracemization Deracemization? is_kinetic->is_deracemization No troubleshoot_kinetic Troubleshoot Kinetic Resolution - Check for Product Inhibition - Verify Enantioselectivity is_kinetic->troubleshoot_kinetic Yes troubleshoot_deracemization Troubleshoot Deracemization - Check Cofactor Regeneration - Identify Rate-Limiting Enzyme Step is_deracemization->troubleshoot_deracemization Yes optimize Systematically Optimize Parameters is_deracemization->optimize No/Other troubleshoot_kinetic->optimize troubleshoot_deracemization->optimize end_resolved Issue Resolved optimize->end_resolved

Caption: A logical workflow for troubleshooting low conversion rates.

Enzymatic_Resolution_Workflow start Start: this compound Mixture reaction_setup 1. Reaction Setup - Add Substrate & Buffer to Reactor start->reaction_setup add_biocatalyst 2. Add Biocatalyst (e.g., Whole Cells or Free Enzyme) reaction_setup->add_biocatalyst run_reaction 3. Run Reaction - Control pH, Temp, Agitation add_biocatalyst->run_reaction monitor 4. Monitor Progress - Withdraw Aliquots run_reaction->monitor analyze 5. HPLC Analysis - Measure Substrate & Product monitor->analyze decision Conversion Target Met? analyze->decision decision->run_reaction No stop_reaction 6. Stop Reaction decision->stop_reaction Yes end_product End: Resolved Product Mixture stop_reaction->end_product

References

Common challenges in the purification of DL-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to common challenges encountered during the purification of DL-Pantolactone.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common purification techniques for this compound are vacuum distillation, recrystallization, and column chromatography.[1][2]

  • Vacuum Distillation: This method is effective for large quantities and for removing non-volatile impurities.[1][2]

  • Recrystallization: Often used to achieve high purity, this method involves dissolving the crude product in a suitable solvent system (e.g., diethyl ether/petroleum ether, toluene) and allowing crystals to form upon cooling.[1]

  • Column Chromatography: This technique uses a stationary phase like silica (B1680970) gel and a mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate the lactone from impurities based on polarity.

Q2: What are the main stability concerns when handling and purifying this compound?

A2: The primary stability issue is its susceptibility to hydrolysis. As a lactone, its ester ring can be cleaved by water to form γ-dihydroxy-β,β-dimethylbutyric acid (pantoic acid). This hydrolysis is accelerated by:

  • High pH (neutral to basic conditions)

  • Elevated temperatures

  • Presence of moisture

This compound is also hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can lead to clumping and promote hydrolysis.

Q3: How should this compound be stored to ensure its stability?

A3: To maintain stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is typically between 2-8°C. Due to its hygroscopic nature, storage in a desiccator or under an inert atmosphere like nitrogen is beneficial for long-term stability.

Q4: What are the typical impurities found in crude this compound?

A4: Impurities in crude this compound often originate from the synthesis process. These can include unreacted starting materials such as isobutyraldehyde (B47883) and formaldehyde, by-products from side reactions like aldol (B89426) condensation, and the hydrolysis product, pantoic acid.

Q5: Which analytical techniques are recommended for assessing the purity of this compound?

A5: A range of analytical methods can be used to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to quantify the lactone and separate it from impurities. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the chemical structure and identify any unknown impurities.

Troubleshooting Guide

Issue 1: The compound appears oily or forms a glass instead of crystallizing during recrystallization.

Possible Cause Recommended Solution
Presence of Impurities Impurities can inhibit crystal formation. Try pre-purifying the crude material using a different method, such as vacuum distillation or a quick column chromatography plug, to remove interfering substances.
Incorrect Solvent System The chosen solvent may be too good a solvent, preventing precipitation. Try a less polar solvent system or a combination of solvents (e.g., diethyl ether with hexane added as an anti-solvent).
Supersaturation The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization.
Residual Water The presence of water can lead to the formation of the hydrolysis product, pantoic acid, which can be oily and inhibit crystallization. Ensure all solvents are anhydrous and the apparatus is dry.

Issue 2: Analytical results (e.g., HPLC, NMR) show significant amounts of pantoic acid.

Possible Cause Recommended Solution
Hydrolysis during Workup Exposure to neutral or basic aqueous solutions during the extraction or washing steps can cause the lactone ring to open. Work quickly and use slightly acidic water (if compatible with the overall process) for washes.
Hydrolysis during Purification Using protic solvents or solvents containing water for recrystallization or chromatography can lead to hydrolysis, especially if heated. Use anhydrous solvents and minimize heating time.
Improper Storage Storing the compound in a non-airtight container or in a humid environment allows moisture absorption, leading to slow hydrolysis over time. Store the purified product in a desiccator or under an inert atmosphere at 2-8°C.

Issue 3: The solid material is clumping, and its weight is unstable during measurement.

Possible Cause Recommended Solution
Hygroscopicity This compound is hygroscopic and is actively absorbing moisture from the air. This leads to caking and a continuously increasing mass on an analytical balance.
Handling Technique Minimize the exposure time of the compound to the atmosphere. Use a weighing vessel with a lid, taring the vessel with the lid on before adding the compound and closing it immediately. If possible, handle and weigh the compound inside a glove box with a controlled inert atmosphere.
Drying Procedure If the material is already caked, it should be dried before use. This can be done by placing it in a vacuum oven at a mild temperature.

Data Presentation

Table 1: Hydrolytic Stability of this compound

This table summarizes the hydrolysis half-life of this compound in aqueous solutions at 25°C.

pHHalf-LifeStability
41-3 yearsStable
7~30 daysModerate Hydrolysis
9~6-20 daysProne to Hydrolysis
Data extrapolated from a study conducted at 50°C.

Visualizations

hydrolysis_pathway dl_pantolactone This compound pantoic_acid Pantoic Acid (γ-dihydroxy-β,β-dimethylbutyric acid) dl_pantolactone->pantoic_acid + H₂O (pH > 4, esp. ≥ 7)

Caption: Hydrolysis of this compound to pantoic acid.

purification_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage crude Crude this compound (from synthesis) extraction Aqueous Workup & Solvent Extraction crude->extraction distillation Vacuum Distillation extraction->distillation For large scale & volatile product recrystallization Recrystallization extraction->recrystallization Directly for smaller scale distillation->recrystallization Optional, for higher purity purity_check Purity Analysis (HPLC, GC, NMR) recrystallization->purity_check purity_check->recrystallization If purity is low storage Store under Inert Gas (2-8°C) purity_check->storage If purity is acceptable

Caption: General experimental workflow for this compound purification.

troubleshooting_tree start Purity Below Target After Initial Purification check_impurity Identify Impurity (NMR, LC-MS) start->check_impurity is_pantoic Is it Pantoic Acid? check_impurity->is_pantoic review_workup Review Workup/Storage: - Avoid high pH - Use anhydrous solvents - Dry thoroughly is_pantoic->review_workup Yes is_starting_material Is it a Starting Material? is_pantoic->is_starting_material No repurify Re-purify (e.g., Recrystallize from anhydrous non-polar solvent) review_workup->repurify review_synthesis Review Synthesis: - Check stoichiometry - Increase reaction time is_starting_material->review_synthesis Yes other_impurity Other Impurity is_starting_material->other_impurity No chromatography Purify by Column Chromatography review_synthesis->chromatography other_impurity->chromatography

Caption: Troubleshooting logic for low purity of this compound.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent may need to be optimized based on the impurities present.

  • Dissolution: In a clean, dry Erlenmeyer flask, dissolve the crude this compound in a minimum amount of a suitable hot solvent, such as toluene (B28343) or a mixture of diethyl ether and hexane.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once cloudiness appears or crystals begin to form, transfer the flask to an ice bath or refrigerator (2-8°C) for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent. Store the final product in a tightly sealed container in a desiccator.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate this compound from its primary degradant, pantoic acid.

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., ODS-3, 4.6 x 250 mm, 5 µm) is required.

  • Mobile Phase: Prepare an isocratic mobile phase, for example, 10% acetonitrile (B52724) in water containing 0.02 mM KH₂PO₄. The mobile phase should be filtered and degassed before use.

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 10-20 µL

    • Column Temperature: Ambient or controlled at 25°C

  • Analysis: Inject the prepared sample into the HPLC system. The retention time for this compound is typically shorter than that of the more polar pantoic acid. Calculate the purity by determining the peak area percentage of this compound relative to the total area of all observed peaks.

References

Troubleshooting guide for laboratory experiments that are not working

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during laboratory experiments.

General Laboratory Practice FAQ

Question: What are some fundamental practices to ensure the reproducibility of my experiments?

Answer: Reproducibility is a cornerstone of scientific research. Adhering to Good Laboratory Practices (GLP) is essential.[1][2][3] This includes:

  • Standard Operating Procedures (SOPs): Maintain detailed, step-by-step protocols for all routine procedures.[1][2]

  • Documentation: Record all experimental details, including reagent lot numbers, instrument settings, and any deviations from the protocol.

  • Calibration and Maintenance: Regularly inspect, clean, maintain, and calibrate all laboratory equipment according to established schedules.

  • Training: Ensure all personnel are thoroughly trained on experimental techniques, safety procedures, and GLP.

  • Quality Control: Implement regular quality control checks to monitor the performance of assays and reagents.

Cell Culture

Cell Culture Contamination FAQ

Question: My cell culture medium has turned cloudy and yellow overnight. What is the likely cause and what should I do?

Answer: A sudden change in the appearance of your cell culture medium, such as turbidity and a yellow color (indicating a pH change), is a strong indicator of bacterial contamination.

Immediate Actions:

  • Isolate: Immediately quarantine the contaminated flask or plate to prevent cross-contamination to other cultures.

  • Verify: Visually inspect the culture under a microscope. Bacteria will often appear as small, motile rods or cocci, sometimes causing a "quicksand" effect in the media.

  • Discard: For heavy contamination, it is best to discard the culture. Autoclave all contaminated materials before disposal.

  • Decontaminate: Thoroughly disinfect the biosafety cabinet, incubator, and any equipment that may have come into contact with the contaminated culture using 70% ethanol (B145695) followed by a stronger disinfectant like a benzalkonium chloride solution.

Question: I see filamentous structures growing in my cell culture. What type of contamination is this?

Answer: The presence of filamentous hyphae is characteristic of fungal (mold) contamination. Initially, the medium may remain clear, but will eventually become cloudy.

Immediate Actions:

  • Discard: It is highly recommended to discard the contaminated culture immediately to prevent the spread of fungal spores.

  • Thorough Decontamination: Fungal spores are resilient and can easily spread. A comprehensive decontamination of the entire incubator and surrounding work area is critical. This includes removing all contents and cleaning with 70% ethanol, followed by a disinfectant effective against fungal spores.

Troubleshooting Cell Culture Contamination
ObservationPotential CauseRecommended Action
Cloudy Medium, pH Drop (Yellow Color) Bacterial Contamination- Isolate and discard the culture.- Decontaminate the incubator and biosafety cabinet.- Review aseptic technique.
Filamentous Growth Fungal (Mold) Contamination- Immediately discard the culture to prevent spore dispersal.- Perform a thorough cleaning and decontamination of the incubator and work area.
Round or Oval Particles, Sometimes Budding Yeast Contamination- Discarding the culture is the best practice.- If the cell line is irreplaceable, a potential rescue involves washing with PBS and using an antifungal agent, though this is not generally recommended.
No Visible Contamination, but Cells are Unhealthy Mycoplasma Contamination- Test for mycoplasma using a specific PCR kit or DNA staining.- If positive, treat with a mycoplasma-specific antibiotic or discard the cell line.
Precipitate in Media Chemical Contamination- Ensure high-purity water and reagents are used.- Check for residues from cleaning agents on glassware.
Experimental Protocol: Aseptic Technique for Cell Culture

This protocol outlines the fundamental steps for maintaining a sterile environment during cell culture procedures to prevent microbial contamination.

Materials:

  • 70% ethanol in a spray bottle

  • Sterile culture flasks, plates, and pipettes

  • Sterile culture medium and reagents

  • Biosafety cabinet (BSC)

  • Personal Protective Equipment (PPE): lab coat, gloves

Procedure:

  • Prepare the Biosafety Cabinet (BSC):

    • Turn on the BSC fan at least 10-15 minutes before starting work.

    • Wipe down the entire inner surface of the BSC with 70% ethanol.

    • Place all necessary sterile materials inside the BSC after wiping their surfaces with 70% ethanol.

  • Personal Hygiene:

    • Wear a clean lab coat and sterile gloves.

    • Spray gloves with 70% ethanol before beginning work.

  • Handling Reagents and Cultures:

    • Avoid pouring media directly from bottles. Use sterile pipettes for all liquid transfers.

    • Do not touch the neck or opening of bottles and flasks with your hands.

    • Open sterile containers for the shortest time possible and away from direct airflow towards you.

    • Use a fresh sterile pipette for each different reagent or cell line to prevent cross-contamination.

  • Workflow:

    • Perform all manipulations in the central area of the BSC, avoiding the edges.

    • Maintain slow and deliberate movements to minimize air turbulence.

  • Completion:

    • After use, wipe down all items with 70% ethanol before removing them from the BSC.

    • Wipe down the BSC work surface again with 70% ethanol.

    • Dispose of all waste in appropriate biohazard containers.

Molecular Biology

Polymerase Chain Reaction (PCR) FAQ

Question: I am not seeing any bands on my agarose (B213101) gel after PCR. What are the common reasons for a complete PCR failure?

Answer: The absence of PCR products can be due to several factors. A systematic check of your reaction components and protocol is necessary.

Common Causes for No Amplification:

  • Missing Reagent: Ensure all components (Taq polymerase, dNTPs, primers, template DNA, and buffer) were added to the reaction mix.

  • Incorrect Annealing Temperature: If the annealing temperature is too high, the primers will not bind to the template DNA. Conversely, a temperature that is too low can lead to non-specific products.

  • Poor Primer Design: Primers may have secondary structures (hairpins, self-dimers) or may not be specific to the target sequence.

  • Degraded Template DNA: The quality of the template DNA is crucial. It may be degraded or contain PCR inhibitors.

  • Inactive Polymerase: The Taq polymerase may have lost its activity due to improper storage or multiple freeze-thaw cycles.

Troubleshooting PCR
ObservationPotential CauseRecommended Action
No PCR Product - Missing reaction component.- Incorrect annealing temperature.- Poor primer design.- Degraded template DNA.- Set up a positive control to verify reagents.- Perform a temperature gradient PCR to optimize annealing temperature.- Redesign primers.- Use fresh, high-quality template DNA.
Non-specific Bands - Annealing temperature is too low.- Too much template DNA.- Primer-dimer formation.- Increase the annealing temperature in 2°C increments.- Reduce the amount of template DNA.- Redesign primers to avoid complementarity at the 3' ends.
Faint Bands (Low Yield) - Insufficient number of cycles.- Suboptimal annealing temperature.- Low template concentration.- Increase the number of PCR cycles (up to 40).- Optimize the annealing temperature.- Increase the amount of template DNA.
Smeared Bands - Too many cycles.- High concentration of template DNA or primers.- Degraded template DNA.- Reduce the number of PCR cycles.- Decrease the amount of template DNA and primers.- Use intact, high-quality template DNA.
Experimental Protocol: Standard PCR

This protocol provides a general guideline for setting up a standard PCR reaction.

Materials:

  • Nuclease-free water

  • 10x PCR buffer (containing MgCl₂)

  • 10 mM dNTP mix

  • 10 µM Forward Primer

  • 10 µM Reverse Primer

  • Template DNA (1-100 ng)

  • Taq DNA Polymerase (5 U/µL)

  • Sterile PCR tubes

Reaction Mixture (for a 20 µL reaction):

ComponentVolume (µL)Final Concentration
Nuclease-free water13-
10x PCR Buffer21x
10 mM dNTPs0.4200 µM
10 µM Forward Primer10.5 µM
10 µM Reverse Primer10.5 µM
Template DNA2.5< 250 ng
Taq DNA Polymerase0.10.5 units
Total Volume 20

Procedure:

  • Thaw all reagents on ice.

  • Prepare a master mix containing water, buffer, dNTPs, primers, and Taq polymerase. This ensures consistency across multiple reactions.

  • Aliquot the master mix into individual PCR tubes.

  • Add the template DNA to each respective tube.

  • Gently mix the contents and centrifuge briefly to collect the reaction mixture at the bottom of the tube.

  • Place the tubes in a thermal cycler and run the appropriate PCR program.

Thermal Cycling Conditions:

StepTemperature (°C)TimeNumber of Cycles
Initial Denaturation952-5 min1
Denaturation9530 sec25-35
Annealing55-65*30 sec
Extension721 min/kb
Final Extension725-10 min1
Hold41

*The annealing temperature should be optimized based on the melting temperature (Tm) of the primers.

Protein Analysis

Western Blot FAQ

Question: I am getting no signal or a very weak signal on my Western blot. What could be the problem?

Answer: A lack of signal in a Western blot can be due to issues at multiple stages of the protocol, from protein extraction to antibody incubation and detection.

Common Causes for No/Weak Signal:

  • Inefficient Protein Transfer: The proteins may not have transferred effectively from the gel to the membrane. You can check transfer efficiency by staining the membrane with Ponceau S after transfer.

  • Low Protein Concentration: The target protein may be in low abundance in your sample. Try loading more protein onto the gel.

  • Incorrect Antibody Concentration: The primary or secondary antibody concentration may be too low. Titrate your antibodies to find the optimal concentration.

  • Inactive Antibody: The antibody may have lost activity due to improper storage or expiration.

  • Insufficient Incubation Time: The incubation time for the primary or secondary antibody may be too short.

Troubleshooting Western Blot
ObservationPotential CauseRecommended Action
No/Weak Signal - Inefficient protein transfer.- Low target protein concentration.- Suboptimal antibody concentration.- Insufficient incubation time.- Verify transfer with Ponceau S staining.- Increase the amount of protein loaded.- Optimize primary and secondary antibody concentrations.- Increase incubation times (e.g., overnight at 4°C for primary antibody).
High Background - Insufficient blocking.- Antibody concentration too high.- Inadequate washing.- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Reduce the concentration of primary and/or secondary antibodies.- Increase the number and duration of wash steps.
Non-specific Bands - Primary antibody is not specific.- Antibody concentration is too high.- Contamination of the sample.- Use a more specific primary antibody.- Decrease the primary antibody concentration.- Ensure proper sample preparation to avoid degradation.
Uneven or Smeared Bands - Uneven gel polymerization.- Air bubbles during transfer.- Overloading of protein.- Ensure the gel is prepared correctly.- Carefully remove any air bubbles between the gel and membrane during transfer setup.- Reduce the amount of protein loaded.
Experimental Protocol: Western Blot

This protocol provides a general workflow for performing a Western blot.

Materials:

  • Protein lysate

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody

  • HRP-conjugated secondary antibody

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation and Gel Electrophoresis:

    • Prepare protein lysates and determine their concentration.

    • Mix lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load samples and a molecular weight marker into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Equilibrate the gel, membrane, and filter papers in transfer buffer.

    • Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane.

    • Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.

  • Blocking:

    • After transfer, wash the membrane briefly with wash buffer.

    • Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with wash buffer.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time.

    • Capture the chemiluminescent signal using an imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA) FAQ

Question: My ELISA plate has high background noise. What are the likely causes?

Answer: High background in an ELISA can obscure the specific signal and reduce the sensitivity of the assay. It is often caused by non-specific binding of antibodies or issues with the washing steps.

Common Causes for High Background:

  • Insufficient Washing: Inadequate washing between steps can leave behind unbound antibodies or reagents, leading to a high background signal.

  • Ineffective Blocking: The blocking buffer may not have effectively covered all non-specific binding sites on the plate.

  • High Antibody Concentration: Using too high a concentration of the primary or secondary antibody can result in non-specific binding.

  • Cross-reactivity: The detection antibody may be cross-reacting with other components in the sample or with the capture antibody.

  • Contaminated Reagents: Contamination of buffers or reagents can also contribute to high background.

Troubleshooting ELISA
ObservationPotential CauseRecommended Action
High Background - Insufficient washing.- Ineffective blocking.- Antibody concentration too high.- Cross-reactivity.- Increase the number of wash steps and soaking time.- Optimize the blocking buffer concentration and incubation time.- Titrate the primary and secondary antibodies to determine the optimal dilution.- Use highly specific antibodies.
No or Weak Signal - Reagent omission or error.- Inactive antibody or conjugate.- Insufficient incubation time.- Incorrect wavelength reading.- Ensure all reagents were added in the correct order.- Use fresh, properly stored antibodies and conjugates.- Increase incubation times for sample and antibodies.- Verify the plate reader settings.
High Variability Between Replicates - Pipetting errors.- Inconsistent washing.- Edge effects.- Calibrate pipettes and ensure consistent pipetting technique.- Use an automated plate washer for uniform washing.- Avoid using the outer wells of the plate or ensure uniform temperature during incubation.
Poor Standard Curve - Incorrect standard dilutions.- Degraded standard.- Inappropriate curve fit.- Prepare fresh standard dilutions carefully.- Use a fresh aliquot of the standard.- Use the appropriate curve-fitting model for your data.
Experimental Protocol: Sandwich ELISA

This protocol describes the steps for a typical sandwich ELISA.

Materials:

  • ELISA plate pre-coated with capture antibody

  • Standard and samples

  • Detection antibody (biotinylated)

  • Streptavidin-HRP conjugate

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 1M H₂SO₄)

  • Plate reader

Procedure:

  • Prepare Reagents: Prepare all buffers, standards, and samples as per the kit protocol.

  • Add Standards and Samples:

    • Add 100 µL of standard or sample to the appropriate wells.

    • Cover the plate and incubate for the recommended time (e.g., 2 hours at room temperature).

  • Washing:

    • Aspirate the liquid from each well.

    • Wash each well 3-4 times with wash buffer.

    • After the final wash, invert the plate and tap it on absorbent paper to remove any remaining buffer.

  • Add Detection Antibody:

    • Add 100 µL of the diluted biotinylated detection antibody to each well.

    • Cover the plate and incubate (e.g., 1 hour at room temperature).

  • Washing: Repeat the washing step as described in step 3.

  • Add Streptavidin-HRP:

    • Add 100 µL of the diluted Streptavidin-HRP conjugate to each well.

    • Cover the plate and incubate (e.g., 30 minutes at room temperature).

  • Washing: Repeat the washing step as described in step 3.

  • Develop and Read:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for the recommended time (e.g., 15-30 minutes) until color develops.

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) within 30 minutes.

Signaling Pathways in Drug Development

Understanding key signaling pathways is crucial for targeted drug development, particularly in oncology. Here are diagrams of three commonly dysregulated pathways in cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a frequent event in many cancers.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3 Dephosphorylation

PI3K/Akt Signaling Pathway
MAPK/ERK Signaling Pathway

The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is another central signaling cascade that controls cell proliferation, differentiation, and survival. Mutations in this pathway are common in various cancers.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation

MAPK/ERK Signaling Pathway
NF-κB Signaling Pathway

The NF-κB pathway plays a key role in regulating the immune and inflammatory responses, cell survival, and proliferation. Its constitutive activation is linked to chronic inflammation and various types of cancer.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression

NF-κB Signaling Pathway

References

Technical Support Center: Enhancing Operational Stability of Immobilized Enzymes for Pantolactone Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the kinetic resolution of pantolactone using immobilized enzymes.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using immobilized enzymes for pantolactone resolution?

Immobilizing enzymes for pantolactone resolution offers several key benefits over using free enzymes in solution.[1] Enhanced stability is a major advantage, as immobilization can protect the enzyme from harsh environmental conditions such as extreme pH and temperature.[2] This increased stability allows for repeated use of the enzyme, making the process more cost-effective.[1] Furthermore, immobilized enzymes are easily separated from the reaction mixture, which simplifies downstream processing and ensures a purer product.[1]

Q2: Which immobilization techniques are most common for this application?

The most frequently employed methods for immobilizing enzymes for pantolactone resolution are entrapment and covalent binding.

  • Entrapment: This method involves physically enclosing the enzyme within a porous matrix, such as calcium alginate or κ-carrageenan gels.[1] It is a relatively mild technique that generally preserves the enzyme's activity.

  • Covalent Binding: This technique forms strong, stable chemical bonds between the enzyme and a support material. This method minimizes enzyme leaching, leading to enhanced operational stability.

Q3: What are the key factors that influence the operational stability of the immobilized enzyme?

Several factors can impact the stability and performance of your immobilized enzyme system:

  • Choice of Support Material: The properties of the support, such as porosity, hydrophilicity, and the presence of functional groups, significantly affect enzyme loading and stability.

  • Immobilization Conditions: Parameters like pH, temperature, and the concentration of cross-linking agents during the immobilization process can influence the enzyme's conformation and activity.

  • Reaction Conditions: The pH, temperature, and solvent composition of the reaction medium can directly impact the immobilized enzyme's performance and longevity.

  • Mass Transfer Limitations: The rate at which the substrate reaches the enzyme and the product diffuses away can be limited by the support material, potentially affecting the overall reaction rate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the kinetic resolution of pantolactone using immobilized enzymes.

Problem 1: Low or No Enzyme Activity After Immobilization

Possible Causes:

  • Enzyme Denaturation: The immobilization process itself, particularly covalent binding methods, can sometimes lead to changes in the enzyme's three-dimensional structure, resulting in a loss of activity.

  • Active Site Blockage: The enzyme's active site may be sterically hindered or blocked by the support matrix, preventing the substrate from binding.

  • Poor Enzyme Loading: Insufficient enzyme may have been loaded onto the support material.

Troubleshooting Steps:

  • Verify Enzyme Activity Pre-Immobilization: Always measure the activity of the free enzyme before immobilization to ensure it is active.

  • Optimize Immobilization Conditions:

    • Adjust the pH and temperature of the immobilization process to be within the enzyme's optimal range.

    • For covalent binding, consider using a spacer arm to distance the enzyme from the support surface, reducing steric hindrance.

  • Screen Different Support Materials: Experiment with various support materials that have different chemical and physical properties.

  • Determine Enzyme Loading Efficiency: Quantify the amount of protein bound to the support to confirm successful immobilization.

Problem 2: Rapid Decrease in Activity During Reuse (Low Operational Stability)

Possible Causes:

  • Enzyme Leaching: The enzyme may be detaching from the support material and washing away with the reaction medium. This is more common with adsorption-based immobilization.

  • Enzyme Deactivation: The reaction conditions (e.g., temperature, pH, organic solvents) may be causing the enzyme to denature over time.

  • Mechanical Instability of the Support: The support material itself may be degrading or breaking down under the reaction conditions, leading to the loss of the immobilized enzyme.

Troubleshooting Steps:

  • Test for Enzyme Leaching: Analyze the reaction supernatant for the presence of protein or enzyme activity to determine if leaching is occurring.

  • Strengthen Enzyme Attachment:

    • If using adsorption, consider cross-linking the adsorbed enzyme with a reagent like glutaraldehyde (B144438) to create a more stable attachment.

    • For entrapment methods like calcium alginate, a coating of chitosan (B1678972) can enhance the mechanical strength of the beads and prevent enzyme leakage.

  • Optimize Reaction Conditions:

    • Conduct stability studies to determine the optimal pH and temperature range for the immobilized enzyme.

    • If using organic solvents, screen for solvents that are less denaturing to the enzyme.

  • Select a More Robust Support Material: Choose a support that is chemically and mechanically stable under your reaction conditions.

Problem 3: Low Enantioselectivity (Poor Resolution)

Possible Causes:

  • Mass Transfer Limitations: If the rate of the enzymatic reaction is faster than the rate of substrate diffusion into the support, the concentration of the substrate inside the support may become a limiting factor, which can sometimes affect enantioselectivity.

  • Presence of Inhibitors: The reaction mixture may contain impurities that inhibit the enzyme's activity or alter its selectivity.

  • Sub-optimal Reaction Conditions: The pH and temperature can influence the enzyme's conformation and, consequently, its enantioselectivity.

Troubleshooting Steps:

  • Reduce Particle Size: Using smaller support particles can decrease the diffusion path length for the substrate and product, mitigating internal mass transfer limitations.

  • Optimize Enzyme Loading: Avoid excessively high enzyme loading, which can exacerbate diffusion limitations.

  • Purify Substrate and Reagents: Ensure that the starting materials are of high purity to avoid potential enzyme inhibition.

  • Fine-tune Reaction Conditions: Systematically vary the pH and temperature of the reaction to find the optimal conditions for enantioselectivity.

Quantitative Data Summary

The following tables summarize key performance data for immobilized enzymes used in pantolactone resolution from various studies.

Table 1: Reusability and Stability of Immobilized Whole Cells for Pantolactone Resolution

Enzyme SourceImmobilization MatrixNumber of ReusesResidual ActivityReference
Pichia pastoris (recombinant D-lactonase)Calcium Alginate56No obvious decrease
Immobilized D-lactonohydrolaseNot specified2085.6%
Fusarium moniliforme SW-902κ-carrageenan30 (24h batches)Stable
Fusarium moniliforme CGMCC 0536Cross-linked cells2080%

Table 2: Optimization of Immobilization Conditions for P. pastoris Whole Cells

ParameterOptimized ValueOutcomeReference
Sodium Alginate Concentration20 g/LGood stability
Glutaraldehyde Concentration20 g/LGood stability
Wet Cell Concentration80 g/LHigh hydrolysis rate

Experimental Protocols

Protocol 1: Immobilization of Whole Cells in Calcium Alginate Beads

This protocol is adapted from a study on the industrial kinetic resolution of D,L-pantolactone using recombinant Pichia pastoris cells.

Materials:

  • Recombinant P. pastoris cells expressing D-lactonase (wet cell weight)

  • Glutaraldehyde (50% solution)

  • Sodium alginate

  • Calcium chloride (CaCl₂)

  • Deionized water

  • Round-bottom flasks

  • Stir plate and stir bar

  • Centrifuge

Procedure:

  • Cell Preparation:

    • To a 5 L round-bottom flask, add 1000 mL of water containing 80 g (wet cell weight) of recombinant P. pastoris cells.

    • Under stirring, add 40 g of 50% glutaraldehyde solution.

    • Stir the mixture at 4°C for 10 hours.

    • Centrifuge the mixture to separate the cell precipitate.

    • Wash the precipitate twice with 1000 mL of water.

    • Resuspend the washed precipitate in 1000 mL of water to obtain the cell suspension.

  • Alginate Solution Preparation:

    • In a separate 5 L round-bottom flask, add 10 g of sodium alginate to 1000 mL of water.

    • Heat the mixture to 85°C with stirring until the sodium alginate is completely dissolved.

    • Maintain the solution at 85°C for an additional 2 hours, then cool to 30°C.

  • Bead Formation:

    • Add the 1000 mL of cell suspension to the cooled sodium alginate solution and stir at 30°C for 1 hour.

    • Slowly drip the cell-alginate mixture into a 2% CaCl₂ solution with continuous stirring.

    • Continue stirring for 2 hours to allow the beads to harden.

    • Wash the resulting immobilized cell beads with water and store them at 4°C for future use.

Protocol 2: Kinetic Resolution of D,L-Pantolactone

This protocol describes a general procedure for the kinetic resolution of D,L-pantolactone using the immobilized whole-cell biocatalyst.

Materials:

  • Immobilized whole-cell beads

  • D,L-pantolactone

  • Calcium chloride (CaCl₂)

  • Ammonia (B1221849) solution (15 M NH₃·H₂O) for pH control

  • Round-bottom flask

  • Stir plate and stir bar

  • pH meter

  • Thermostated water bath or shaker

Procedure:

  • Reaction Setup:

    • In a 500 mL round-bottom flask, combine 100 mL of a 280 g/L D,L-pantolactone substrate solution, 70 g of the immobilized cell beads, and 0.5 g of CaCl₂.

  • Reaction Conditions:

    • Maintain the reaction temperature at 28°C with stirring.

    • Control the pH of the reaction at 7.0 ± 0.2 by adding 15 M ammonia solution as needed.

  • Reaction Monitoring and Work-up:

    • Allow the reaction to proceed for 8-12 hours.

    • Monitor the conversion of D,L-pantolactone and the enantiomeric excess (ee) of the resulting D-pantoic acid using appropriate analytical methods (e.g., HPLC).

    • After the desired conversion is reached, filter the reaction mixture to separate the immobilized cell beads.

  • Biocatalyst Reuse:

    • The recovered immobilized cell beads can be used for subsequent batch reactions under the same conditions.

Protocol 3: Analytical Method for Monitoring the Resolution

Analysis of D,L-Pantolactone Conversion:

  • Method: High-Performance Liquid Chromatography (HPLC)

  • Column: ODS-3 column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: 10% acetonitrile (B52724) containing 0.02 mM KH₂PO₄

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Retention Times: D-pantoic acid (~5.4 min), D,L-pantolactone (~7.5 min)

Analysis of Enantiomeric Excess (ee) of Pantolactone:

  • Method: Chiral Gas Chromatography (GC)

  • Column: CYCLODEX-B

  • Carrier Gas: Nitrogen

  • Temperature Program: 80°C for 10 min, ramp at 10°C/min to 130°C, hold at 130°C for 10 min.

  • Detection: Flame Ionization Detector (FID)

  • Retention Times: L-pantolactone (~17.8 min), D-pantolactone (~18.3 min)

Visual Guides

Experimental Workflow for Pantolactone Resolution

G cluster_prep Biocatalyst Preparation cluster_reaction Kinetic Resolution cluster_workup Product Isolation & Biocatalyst Reuse cell_prep Cell Culture & Harvesting immobilization Immobilization in Calcium Alginate cell_prep->immobilization reaction_setup Reaction Setup: - Immobilized Enzyme - D,L-Pantolactone - Buffer immobilization->reaction_setup reaction Controlled Reaction (pH, Temperature) reaction_setup->reaction monitoring Reaction Monitoring (HPLC, Chiral GC) reaction->monitoring separation Separation of Immobilized Enzyme monitoring->separation product_isolation Product (D-Pantoic Acid) Isolation separation->product_isolation reuse Reuse of Immobilized Enzyme separation->reuse reuse->reaction_setup Next Batch

Caption: Workflow for pantolactone resolution using immobilized enzymes.

Troubleshooting Decision Tree for Low Enzyme Activity

G start Low Enzyme Activity Observed check_leaching Check for Enzyme Leaching in Supernatant start->check_leaching leaching_yes Enzyme Leaching Detected check_leaching->leaching_yes Yes leaching_no No Significant Leaching check_leaching->leaching_no No solution_leaching Solution: - Use covalent binding - Cross-link adsorbed enzyme - Coat alginate beads leaching_yes->solution_leaching check_deactivation Assess Enzyme Deactivation: - Vary pH and Temperature - Test solvent effects leaching_no->check_deactivation deactivation_yes Activity Loss Under Specific Conditions check_deactivation->deactivation_yes Yes deactivation_no Activity Stable Under Varied Conditions check_deactivation->deactivation_no No solution_deactivation Solution: - Optimize reaction pH and temperature - Screen for milder solvents deactivation_yes->solution_deactivation check_mass_transfer Investigate Mass Transfer Limitations deactivation_no->check_mass_transfer solution_mass_transfer Solution: - Reduce particle size - Optimize enzyme loading - Increase agitation check_mass_transfer->solution_mass_transfer

Caption: Troubleshooting guide for low immobilized enzyme activity.

References

Strategies for scaling up DL-Pantolactone synthesis for industrial production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of DL-Pantolactone.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and recommended solutions.

Issue 1: Low Overall Yield of this compound

Potential CauseRecommended Solution
Incomplete Aldol (B89426) Condensation - Ensure precise stoichiometric ratios of isobutyraldehyde (B47883) and formaldehyde (B43269).[1] - Optimize reaction temperature and time. Cooling may be necessary to control the exothermic reaction.[2] - Verify the activity and concentration of the base catalyst (e.g., potassium carbonate, triethylamine).[2]
Side Reactions During Cyanation - Maintain strict temperature control during the addition of cyanide. - Ensure efficient mixing to avoid localized high concentrations of reactants.
Inefficient Lactonization - Confirm the strength and concentration of the acid used for cyclization (e.g., sulfuric acid, hydrochloric acid).[2][3] - Ensure adequate heating and reaction time to drive the lactonization to completion.[3] - In enzymatic resolutions, ensure the pH is optimal for lactonization.[4][5]
Product Loss During Extraction - Select an appropriate extraction solvent with high partition coefficient for pantolactone. - Perform multiple extractions to maximize recovery. - Avoid emulsion formation by controlling the agitation speed and considering the use of brine washes.

Issue 2: Poor Optical Purity in Enzymatic Resolution

Potential CauseRecommended Solution
Suboptimal Enzyme Activity - Verify the optimal pH and temperature for the specific lactonohydrolase used.[4][6] - Ensure the enzyme is not denatured due to improper storage or handling. - Check for the presence of any enzyme inhibitors in the reaction mixture.
Incorrect Substrate Concentration - High substrate concentrations can sometimes inhibit enzyme activity. Determine the optimal substrate concentration through small-scale trials.[4][6]
Incomplete Hydrolysis of the Undesired Enantiomer - Increase the reaction time to allow for complete hydrolysis.[6] - Ensure the pH is maintained at the optimum for the enzyme throughout the reaction, as the formation of pantoic acid can lower the pH.[4]
Racemization of the Product - L-pantolactone can be racemized back to this compound under basic conditions for recycling. Ensure conditions during D-pantolactone isolation are not basic.[3]

Issue 3: Impurities in the Final Product

Potential CauseRecommended Solution
Unreacted Starting Materials - Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (e.g., TLC, GC).[2] - Optimize the stoichiometry of reactants.
Side-Product Formation - A thorough understanding of potential side reactions can help in devising purification strategies.[7] - Employ appropriate purification techniques such as crystallization or chromatography.[3]
Residual Solvents - Utilize vacuum distillation or drying to remove residual solvents effectively.[8]
Water Content - this compound is hygroscopic.[1][9] Store in a dry, well-ventilated place and consider using a desiccant.[9]

Frequently Asked Questions (FAQs)

Synthesis & Methodology

  • What are the common starting materials for the industrial synthesis of this compound? The most common starting materials are isobutyraldehyde and formaldehyde, which undergo an aldol condensation followed by cyanation and lactonization.[1]

  • What are the primary methods for obtaining the biologically active D-(-)-Pantolactone from the racemic mixture? The primary industrial method is the enzymatic kinetic resolution of this compound. This involves using a lactonohydrolase enzyme that selectively hydrolyzes one enantiomer (e.g., L-pantolactone), allowing for the separation of the desired D-pantolactone.[10][11][12] Another emerging method is the deracemization using a multi-enzyme cascade.[10][13][14]

  • What are the key parameters to control during enzymatic resolution? Critical parameters include temperature, pH, substrate concentration, and enzyme activity.[4][6] For instance, some processes have an optimal temperature of around 40-50°C and a pH of 7.0.[6]

Troubleshooting & Optimization

  • My yield of D-(-)-Pantolactone after enzymatic resolution is consistently low. What should I investigate? First, verify the activity of your enzyme and ensure the reaction conditions (pH, temperature) are optimal.[6] Incomplete hydrolysis of the L-form can be addressed by extending the reaction time.[6] Also, check your extraction and purification steps for product loss.

  • How can I improve the purity of my final this compound product? Effective purification can be achieved through crystallization or chromatography to remove unreacted starting materials and side products.[3] Ensuring the reaction goes to completion is also crucial.

Safety & Handling

  • What are the main safety precautions when handling this compound and its precursors? this compound can cause skin and eye irritation.[15][16] It is important to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[17][18] Ensure adequate ventilation to avoid dust formation and inhalation.[9][16] The synthesis involves toxic chemicals, so proper handling and disposal procedures are critical.[7]

  • How should this compound be stored? this compound is hygroscopic and sensitive to moisture.[1][9] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[9][17] Storing under an inert atmosphere like nitrogen is also recommended.[19]

Experimental Protocols & Data

Protocol 1: Chemical Synthesis of Racemic this compound

This protocol outlines a general procedure for the chemical synthesis of this compound.

  • Aldol Condensation:

    • Charge a suitable reactor with isobutyraldehyde, formaldehyde (as paraformaldehyde or formalin solution), and a suitable solvent (e.g., water, methanol).[2]

    • Add a catalytic amount of a base, such as potassium carbonate or triethylamine, while maintaining the temperature between 20-30°C, using cooling if necessary due to the exothermic nature of the reaction.[2]

    • Monitor the reaction progress by TLC or GC until completion.[2]

  • Cyanation & Hydrolysis:

    • To the resulting α,α-dimethyl-β-hydroxypropionaldehyde, carefully add a cyanide source.

    • The reaction mixture is then subjected to hydrolysis.

  • Lactonization:

    • Acidify the reaction mixture with a strong acid (e.g., sulfuric acid or hydrochloric acid) and heat to induce lactonization.[2][3]

  • Purification:

    • Extract the this compound from the aqueous solution using an organic solvent.

    • Purify the extracted product by crystallization or distillation.

Protocol 2: Enzymatic Kinetic Resolution of this compound

This protocol describes a general method for the enzymatic resolution of a racemic mixture.

  • Reaction Setup:

    • Prepare a solution of this compound in a buffered aqueous medium.

    • Add the immobilized d-lactonohydrolase enzyme to the substrate solution.[6]

  • Hydrolysis:

    • Maintain the reaction at the optimal temperature and pH for the enzyme (e.g., 40°C, pH 7.0).[6]

    • Monitor the hydrolysis of the L-enantiomer. The reaction progress can be tracked by measuring the amount of pantoic acid formed.[4]

  • Separation:

    • Once the desired conversion is reached (typically >40%), separate the unreacted D-(-)-Pantolactone from the aqueous solution containing the L-pantoic acid via extraction with an organic solvent.[4][20]

  • Product Isolation:

    • Purify the D-(-)-Pantolactone from the organic extract.

  • Racemization and Recycling (Optional):

    • The recovered L-pantoic acid can be converted back to L-pantolactone and then racemized to this compound for reuse.[3]

Quantitative Data Summary

ParameterChemical SynthesisEnzymatic ResolutionReference
Yield 80-90% (for D-Panthenol from D-Pantolactone)Hydrolysis rate of ~36.8%[6][8]
Reaction Time Several hours to days8-12 hours[4][20]
Temperature 20-30°C (Aldol Condensation)40-50°C[2][6]
pH Acidic (Lactonization)~7.0[3][6]
Substrate Concentration Varies by processUp to 280 g/L[20]

Visualizations

experimental_workflow_chemical_synthesis start Starting Materials (Isobutyraldehyde, Formaldehyde) aldol Aldol Condensation (Base Catalyst) start->aldol cyanation Cyanation & Hydrolysis aldol->cyanation lactonization Lactonization (Acid, Heat) cyanation->lactonization extraction Solvent Extraction lactonization->extraction purification Purification (Crystallization/Distillation) extraction->purification end This compound purification->end

Caption: Chemical synthesis workflow for this compound.

experimental_workflow_enzymatic_resolution start This compound hydrolysis Enzymatic Hydrolysis (d-lactonohydrolase, pH 7.0, 40°C) start->hydrolysis mixture Mixture (D-Pantolactone & L-Pantoic Acid) hydrolysis->mixture extraction Solvent Extraction mixture->extraction d_pantolactone D-(-)-Pantolactone extraction->d_pantolactone l_pantoic_acid L-Pantoic Acid extraction->l_pantoic_acid recycle Racemization & Recycle l_pantoic_acid->recycle recycle->start

Caption: Enzymatic resolution workflow for D-(-)-Pantolactone.

troubleshooting_low_yield issue Low Overall Yield cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Product Loss issue->cause3 solution1a Optimize Stoichiometry cause1->solution1a solution1b Adjust T/Time cause1->solution1b solution2a Control Temperature cause2->solution2a solution2b Improve Mixing cause2->solution2b solution3a Optimize Extraction cause3->solution3a solution3b Refine Purification cause3->solution3b

Caption: Troubleshooting logic for low this compound yield.

References

Validation & Comparative

A Comparative Guide to the Synthesis of D-Pantolactone: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-pantolactone, a crucial chiral intermediate in the synthesis of D-pantothenic acid (Vitamin B5), is produced through various synthetic strategies. The choice of synthesis route, broadly categorized into chemical and enzymatic methods, significantly impacts yield, purity, cost-effectiveness, and environmental footprint. This guide provides a comprehensive comparative analysis of these two primary approaches, supported by experimental data and detailed protocols to inform laboratory and industrial-scale production decisions.

At a Glance: Comparing Chemical and Enzymatic Synthesis

The synthesis of D-pantolactone fundamentally involves two stages: the initial formation of a racemic mixture of DL-pantolactone and the subsequent resolution to isolate the desired D-enantiomer. The key differences between the chemical and enzymatic approaches lie in the resolution step.

ParameterChemical Synthesis (with Chiral Resolution)Enzymatic Synthesis (Kinetic Resolution/Deracemization)
Starting Materials Isobutyraldehyde (B47883), Formaldehyde, Cyanide source, Chiral Resolving Agent (e.g., chiral amines)This compound (produced chemically), Enzymes (e.g., D-lactonase, L-pantolactone dehydrogenase), Co-substrates (e.g., glucose)
Overall Yield Typically lower due to the theoretical maximum of 50% for resolution without racemization and recycling of the unwanted enantiomer. Can reach up to 90% with efficient recycling.Kinetic resolution is limited to a 50% theoretical yield, but deracemization can theoretically achieve a 100% yield. Reported yields are often high.
Enantiomeric Excess (e.e.) Can be high (>99%) but may require multiple recrystallizations.Generally very high (>99%) due to the high stereoselectivity of enzymes.[1]
Space-Time Yield Can be limited by long reaction times for crystallization and the need for large solvent volumes.Can be very high, with reported values of 36.2 g/L/h to 228 g L⁻¹ d⁻¹ for different enzymatic systems.[1]
Process Conditions Often requires harsh conditions (strong acids/bases, high temperatures) and organic solvents.Typically proceeds under mild conditions (near-neutral pH, lower temperatures) in aqueous media.[2][3]
Environmental Impact Generates significant waste from resolving agents, solvents, and by-products.Considered a greener alternative with less hazardous waste and biodegradable catalysts (enzymes).[2]
Cost & Scalability Can be costly due to expensive resolving agents and the need for their recovery and recycling. Scalable but can be complex.Enzyme production can be a significant cost, but immobilization and reuse can improve economics. Highly scalable.

Visualizing the Synthesis Workflows

The following diagrams illustrate the distinct workflows for the chemical and enzymatic synthesis of D-pantolactone.

cluster_chemical Chemical Synthesis Workflow chem_start Isobutyraldehyde + Formaldehyde racemic_pl This compound (Racemic Mixture) chem_start->racemic_pl Aldol Condensation, Cyanation, Lactonization resolution Chiral Resolution (Diastereomeric Salt Formation) racemic_pl->resolution + Chiral Resolving Agent d_salt Diastereomeric Salt of D-Pantolactone resolution->d_salt Crystallization l_salt Diastereomeric Salt of L-Pantolactone resolution->l_salt d_pl D-Pantolactone d_salt->d_pl Liberation l_pl L-Pantolactone l_salt->l_pl Liberation racemization Racemization l_pl->racemization racemization->racemic_pl

Caption: Chemical synthesis workflow for D-pantolactone.

cluster_enzymatic Enzymatic Synthesis Workflow cluster_kr Kinetic Resolution cluster_derac Deracemization enz_start This compound kr_process Enzymatic Hydrolysis (D-lactonase) enz_start->kr_process derac_process Multi-enzyme Cascade enz_start->derac_process d_pa D-Pantoic Acid kr_process->d_pa l_pl_kr L-Pantolactone kr_process->l_pl_kr d_pl_kr D-Pantolactone d_pa->d_pl_kr Lactonization d_pl_derac D-Pantolactone derac_process->d_pl_derac

Caption: Enzymatic synthesis workflows for D-pantolactone.

In-Depth Analysis of Synthesis Routes

Chemical Synthesis: A Well-Established but Challenging Path

The traditional chemical synthesis of D-pantolactone begins with the formation of racemic this compound from readily available starting materials like isobutyraldehyde and formaldehyde. The core challenge of this method lies in the separation of the desired D-enantiomer from the racemic mixture.

The most common method for this separation is diastereomeric salt resolution . This involves reacting the racemic mixture with a chiral resolving agent, typically a chiral amine, to form two diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired enantiomer is liberated from the salt.

Advantages:

  • Mature and well-understood technology.

  • Can achieve high enantiomeric purity with careful optimization.

Disadvantages:

  • The theoretical maximum yield for a single resolution step is 50%. To improve the overall yield, the undesired L-enantiomer must be racemized and recycled, adding complexity to the process.

  • Often requires the use of expensive and sometimes toxic chiral resolving agents.

  • The process can be time-consuming and solvent-intensive, leading to a significant environmental burden.

  • Finding a suitable resolving agent and crystallization conditions can be a matter of trial and error.

Enzymatic Synthesis: A Greener and More Efficient Alternative

Enzymatic methods for producing D-pantolactone have gained significant attention due to their high selectivity, mild reaction conditions, and environmental benefits. These methods typically start with the same chemically synthesized this compound but employ enzymes for the chiral resolution.

Two primary enzymatic strategies are employed:

  • Kinetic Resolution: This method utilizes an enzyme, such as D-lactonase, that selectively catalyzes the hydrolysis of one enantiomer of the racemic mixture. For example, a D-lactonase will specifically hydrolyze D-pantolactone to D-pantoic acid, leaving the L-pantolactone unreacted. The D-pantoic acid can then be separated and re-lactonized to form pure D-pantolactone. While the theoretical yield is still 50%, the process is often cleaner and more efficient than chemical resolution.

  • Deracemization: This more advanced approach uses a multi-enzyme cascade to convert the undesired L-enantiomer into the desired D-enantiomer, thus enabling a theoretical yield of 100%. One such system involves a three-enzyme cascade: an L-pantolactone dehydrogenase oxidizes L-pantolactone to an intermediate, which is then reduced to D-pantolactone by a ketopantolactone reductase, with a third enzyme regenerating the necessary cofactor.

Advantages:

  • High enantioselectivity, leading to products with very high enantiomeric purity.

  • Mild reaction conditions (pH, temperature) in aqueous media, reducing energy consumption and the use of hazardous solvents.

  • Deracemization strategies can overcome the 50% yield limitation of traditional resolution methods.

  • Enzymes are biodegradable and can often be immobilized and reused, improving process economics.

Disadvantages:

  • The cost of enzyme production can be a factor, although this is decreasing with advances in biotechnology.

  • Enzyme stability and activity can be sensitive to reaction conditions.

Experimental Protocols

Chemical Synthesis: Formation of this compound and Chiral Resolution

1. Synthesis of Racemic this compound (Acid-Catalyzed Conversion of 2,4-Dihydroxy-3,3-dimethylbutyronitrile)

  • Materials: 2,4-dihydroxy-3,3-dimethylbutyronitrile (B157872), ethanol (B145695), concentrated sulfuric acid, saturated sodium carbonate solution, ethyl acetate, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 2,4-dihydroxy-3,3-dimethylbutyronitrile in ethanol in a reaction vessel.

    • Slowly add concentrated sulfuric acid while maintaining the temperature below 40°C.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature.

    • Neutralize the excess acid by the slow addition of a saturated sodium carbonate solution to a pH of approximately 7.

    • Filter the precipitated salt (ammonium sulfate).

    • Remove the ethanol from the filtrate by distillation.

    • Extract the resulting residue with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield crude this compound, which can be further purified by vacuum distillation.

2. Chiral Resolution of this compound via Diastereomeric Salt Formation (General Protocol)

  • Materials: this compound (as the corresponding pantoic acid), a chiral amine resolving agent (e.g., (+)- or (-)-1-phenylethylamine), a suitable solvent (e.g., methanol, ethanol), hydrochloric acid, sodium hydroxide.

  • Procedure:

    • Hydrolyze this compound to DL-pantoic acid using a base (e.g., NaOH).

    • Dissolve the resulting DL-pantoic acid in a minimal amount of a hot solvent.

    • In a separate container, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

    • Slowly add the resolving agent solution to the pantoic acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

    • Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.

    • To liberate the enantiomerically enriched pantoic acid, suspend the salt in water and acidify with HCl.

    • Extract the pantoic acid into an organic solvent.

    • Re-lactonize the pantoic acid to D-pantolactone by heating under acidic conditions.

    • The undesired L-pantoic acid remaining in the mother liquor can be recovered, racemized, and recycled.

Enzymatic Synthesis: Kinetic Resolution using Immobilized Whole Cells

1. Immobilization of Recombinant Pichia pastoris Cells Harboring D-lactonase

  • Materials: Wet cells of recombinant P. pastoris, glutaraldehyde (B144438), sodium alginate, calcium chloride solution (2%).

  • Procedure:

    • Suspend the wet cells in water and treat with glutaraldehyde under stirring at 4°C for 10 hours.

    • Centrifuge the mixture to collect the precipitate and wash with water.

    • Resuspend the precipitate in water to obtain a cell suspension.

    • Prepare a sodium alginate solution by dissolving it in water with heating.

    • Cool the sodium alginate solution and mix it with the cell suspension.

    • Drip the cell-alginate mixture into a calcium chloride solution with stirring to form immobilized cell beads.

    • Wash the beads with water and store at 4°C.

2. Kinetic Resolution of this compound

  • Materials: this compound substrate solution (e.g., 280 g/L), immobilized cells, calcium chloride, 15 M ammonium (B1175870) hydroxide.

  • Procedure:

    • In a stirred tank reactor, add the this compound solution, immobilized cells, and calcium chloride.

    • Maintain the temperature at 28°C and the pH at 7.0 by the controlled addition of ammonium hydroxide.

    • Allow the reaction to proceed for 8-12 hours, monitoring the hydrolysis conversion by HPLC.

    • Once the desired conversion (e.g., >40%) is reached, filter the mixture to separate the immobilized cells (which can be reused).

    • The filtrate contains D-pantoic acid and unreacted L-pantolactone. Separate these, for example, by extraction.

    • Convert the D-pantoic acid to D-pantolactone by heating under acidic conditions.

Conclusion

The choice between chemical and enzymatic synthesis of D-pantolactone depends on various factors, including the desired scale of production, cost considerations, and environmental regulations. While chemical synthesis is a long-established method, it is often hampered by lower yields, the need for harsh chemicals, and a significant environmental footprint.

Enzymatic methods, particularly deracemization, represent a more sustainable and efficient approach, offering the potential for higher yields, exceptional purity, and milder processing conditions. For researchers and drug development professionals, the high selectivity and green credentials of enzymatic synthesis make it an increasingly attractive option for the production of this vital chiral intermediate. As enzyme technology continues to advance, the economic viability of these biocatalytic routes is expected to further improve, solidifying their position as the preferred method for D-pantolactone synthesis.

References

D-(-)-Pantolactone-d6: Setting the Gold Standard in Mass Spectrometry Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis by mass spectrometry, the precision and accuracy of results are paramount. The choice of an internal standard is a critical determinant of data quality, directly impacting the reliability of pharmacokinetic, metabolic, and nutritional studies. This guide provides an in-depth comparison of D-(-)-Pantolactone-d6, a deuterated stable isotope-labeled compound, against other common internal standards. Supported by experimental data and detailed protocols, this document demonstrates the superior performance of D-(-)-Pantolactone-d6 in ensuring the integrity of analytical results.

D-(-)-Pantolactone-d6 is the isotopically labeled analog of D-(-)-Pantolactone, a key intermediate in the biosynthesis of pantothenic acid (Vitamin B5) and a degradation product of this essential vitamin.[1] Its primary application is as an internal standard for the accurate quantification of D-(-)-Pantolactone and, more broadly, pantothenic acid in biological matrices such as plasma, serum, and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

The Superiority of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard in quantitative mass spectrometry.[3] By incorporating deuterium (B1214612) atoms, D-(-)-Pantolactone-d6 becomes chemically almost identical to the endogenous analyte but is distinguishable by its mass.[3] This key difference allows it to meticulously mimic the analyte's behavior throughout the entire analytical process—from sample extraction to ionization in the mass spectrometer.[3] This co-elution and similar ionization response are crucial for correcting for matrix effects, a common source of variability and inaccuracy in LC-MS/MS assays.[3][4]

Key Advantages of D-(-)-Pantolactone-d6:

  • Enhanced Accuracy and Precision: By co-eluting with the analyte, D-(-)-Pantolactone-d6 experiences similar matrix effects, thereby providing more accurate and precise quantification.[1][3]

  • Correction for Sample Processing Variability: It effectively corrects for analyte loss during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[5][6]

  • Improved Robustness: Methods employing SIL internal standards are generally more robust and less susceptible to variations in experimental conditions.[3]

Performance Comparison: D-(-)-Pantolactone-d6 vs. Alternative Internal Standards

The choice of internal standard significantly impacts assay performance. While various types of internal standards can be used, their ability to compensate for analytical variability differs.

Parameter D-(-)-Pantolactone-d6 (Deuterated SIL-IS) ¹³C-Labeled Pantothenic Acid (¹³C SIL-IS) Non-Isotopically Labeled Analog (e.g., Hopantenic Acid) Rationale
Co-elution with Analyte Nearly perfectPerfectMay differDeuterated standards can have slight chromatographic shifts, while ¹³C standards are virtually identical. Analog standards have different chemical structures.[6]
Correction for Matrix Effects ExcellentExcellentModerate to PoorCo-elution is key to compensating for ion suppression or enhancement.[6][7]
Accuracy (% Recovery) 85-115% (Matrix Dependent)95-105%Can be variable and matrix-dependentSIL standards provide more accurate correction, leading to higher accuracy.[6]
Precision (%RSD) < 15%< 5%Often > 15%Consistent co-elution and stable isotope incorporation result in lower variability.[6]
Cost ModerateHighLowThe synthesis of ¹³C-labeled compounds is generally more complex and expensive.

This table represents expected performance based on established principles of using stable isotope-labeled internal standards in LC-MS bioanalysis.[3][6]

Experimental Protocols

Herein, we provide a detailed methodology for the quantification of pantothenic acid in human serum using D-(-)-Pantolactone-d6 as an internal standard.

Preparation of Stock and Working Solutions
  • Pantothenic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve pantothenic acid in methanol (B129727).[2]

  • D-(-)-Pantolactone-d6 Stock Solution (1 mg/mL): Accurately weigh and dissolve D-(-)-Pantolactone-d6 in methanol.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions of pantothenic acid by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile (B52724) and water.[1]

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the D-(-)-Pantolactone-d6 stock solution with acetonitrile to the desired concentration.[1]

Sample Preparation (Protein Precipitation)
  • To 100 µL of human serum in a microcentrifuge tube, add 20 µL of the D-(-)-Pantolactone-d6 internal standard working solution.[2]

  • Vortex for 10 seconds.[2]

  • Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.[2]

  • Vortex vigorously for 30 seconds.[2]

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[2]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]

LC-MS/MS Conditions
  • LC System: UHPLC system (e.g., Shimadzu Nexera, Waters Acquity).[8]

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.[8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]

  • Flow Rate: 0.4 mL/min.[8]

  • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B, and re-equilibrate for 2 minutes.[8]

  • Injection Volume: 5 µL.[8]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[8]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[8]

  • MRM Transitions: Specific precursor and product ions for pantothenic acid and D-(-)-Pantolactone-d6 must be optimized for the specific instrument used. For D-(-)-Pantolactone-d6, the [M+H]⁺ ion would be observed at m/z 137.10.[5][8]

Visualizing the Workflow and Rationale

To further elucidate the processes and relationships discussed, the following diagrams are provided.

cluster_0 Sample Preparation Workflow serum 1. Human Serum Sample add_is 2. Add D-(-)-Pantolactone-d6 (IS) serum->add_is protein_precip 3. Protein Precipitation (Methanol + Formic Acid) add_is->protein_precip centrifuge 4. Centrifugation protein_precip->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant lcms_analysis 6. LC-MS/MS Analysis supernatant->lcms_analysis cluster_1 Rationale for Using a Stable Isotope-Labeled Internal Standard analyte Analyte (Pantothenic Acid) sample_prep Sample Preparation (Extraction, etc.) analyte->sample_prep is Internal Standard (D-(-)-Pantolactone-d6) is->sample_prep lcms LC-MS/MS System sample_prep->lcms Analyte & IS experience similar losses & matrix effects data Peak Area Ratio (Analyte/IS) lcms->data concentration Accurate Concentration data->concentration Ratio corrects for variability cluster_2 Coenzyme A Biosynthesis Pathway pantolactone D-(-)-Pantolactone pantothenic_acid Pantothenic Acid (Vitamin B5) pantolactone->pantothenic_acid phosphopantothenate 4'-Phosphopantothenate pantothenic_acid->phosphopantothenate phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine phosphopantothenate->phosphopantothenoylcysteine phosphopantetheine 4'-Phosphopantetheine phosphopantothenoylcysteine->phosphopantetheine dephospho_coa Dephospho-CoA phosphopantetheine->dephospho_coa coa Coenzyme A (CoA) dephospho_coa->coa

References

A Comparative Guide to Purity Analysis of DL-Pantolactone: GC vs. HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of DL-Pantolactone, a key intermediate in the synthesis of pantothenic acid (Vitamin B5) and its derivatives, is critical for ensuring the quality, safety, and efficacy of final pharmaceutical products. This guide provides an objective comparison of two common analytical techniques for purity analysis of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The information presented, including supporting experimental data and detailed protocols, is intended to assist researchers in selecting the most appropriate method for their specific analytical needs.

At a Glance: GC vs. HPLC for this compound Analysis

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Derivatization Required . Silylation of the hydroxyl group is necessary.Not required . Direct analysis is possible.
Typical Column Capillary column (e.g., 5% phenyl-methylpolysiloxane).Chiral stationary phase (e.g., polysaccharide-based).
Detector Flame Ionization Detector (FID), Mass Spectrometry (MS).Ultraviolet (UV), Diode Array Detector (DAD), MS.
Primary Use Achiral purity analysis, quantification of volatile impurities.Chiral purity (enantiomeric excess), achiral purity, analysis of non-volatile impurities.
Key Advantage High resolution for volatile compounds.Versatility for a wide range of analytes without derivatization.

Quantitative Performance Comparison

The following tables summarize representative validation parameters for GC-FID and HPLC-UV methods for the purity analysis of this compound. It is important to note that these values are illustrative and can vary depending on the specific instrumentation, column, and experimental conditions.

Table 1: Representative Validation Parameters for GC-FID Method

ParameterTypical Performance
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) 0.01 - 0.05%
Limit of Quantification (LOQ) 0.03 - 0.15%
Precision (%RSD) < 2.0%
Accuracy (Recovery %) 98.0 - 102.0%

Table 2: Representative Validation Parameters for HPLC-UV Method

ParameterTypical Performance
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) 0.01 - 0.05%
Limit of Quantification (LOQ) 0.03 - 0.15%
Precision (%RSD) < 2.0%
Accuracy (Recovery %) 98.0 - 102.0%

Experimental Workflows and Logical Relationships

The selection of an analytical method is guided by the specific requirements of the analysis, primarily whether achiral or chiral purity is the focus.

Method Selection Logic for this compound Purity Analysis start Start: Purity Analysis of this compound chiral_purity Is Chiral Purity (Enantiomeric Excess) Required? start->chiral_purity achiral_purity Focus on Achiral Purity and Volatile Impurities chiral_purity->achiral_purity No hplc_method Select Chiral HPLC Method chiral_purity->hplc_method Yes gc_method Select GC-FID Method achiral_purity->gc_method end_hplc Analysis Complete hplc_method->end_hplc derivatization Derivatization (Silylation) Required gc_method->derivatization end_gc Analysis Complete derivatization->end_gc

Caption: Method selection workflow for this compound purity analysis.

Experimental Protocols

Gas Chromatography (GC-FID) Method for Achiral Purity

This protocol outlines a general procedure for the purity analysis of this compound using GC with Flame Ionization Detection. A crucial step in this analysis is the derivatization of the polar hydroxyl group to increase volatility.

1. Sample Preparation (Derivatization)

Due to the presence of a polar hydroxyl group, this compound requires derivatization to improve its volatility and chromatographic performance in GC analysis. Silylation is a common and effective derivatization technique.[1]

  • Materials :

    • This compound sample

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Anhydrous pyridine (B92270) or other suitable aprotic solvent

    • GC vials with inserts and caps

  • Procedure :

    • Accurately weigh approximately 10 mg of the this compound sample into a GC vial.

    • Add 1 mL of anhydrous pyridine to dissolve the sample.

    • Add 200 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection into the GC.

GC Sample Preparation Workflow (Derivatization) weigh Weigh this compound Sample dissolve Dissolve in Anhydrous Pyridine weigh->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent heat Heat at 60-70°C for 30 min add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC cool->inject

Caption: Step-by-step workflow for the silylation of this compound.

2. GC-FID Conditions

  • Column : 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas : Helium, constant flow rate of 1.0 mL/min

  • Injector Temperature : 250°C

  • Detector Temperature (FID) : 280°C

  • Oven Temperature Program :

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 250°C at 10°C/min

    • Hold at 250°C for 5 minutes

  • Injection Volume : 1 µL

  • Split Ratio : 50:1

High-Performance Liquid Chromatography (HPLC-UV) Method for Chiral Purity

This protocol provides a general method for the enantiomeric separation of this compound using chiral HPLC with UV detection.

1. Sample Preparation

  • Materials :

    • This compound sample

    • Mobile phase (e.g., n-Hexane/Isopropanol mixture)

    • Volumetric flasks and pipettes

  • Procedure :

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.

    • Further dilute as necessary to fall within the linear range of the calibration curve.

    • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions

  • Column : Polysaccharide-based chiral stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm ID, 5 µm particle size

  • Mobile Phase : n-Hexane / Isopropanol (e.g., 90:10 v/v)

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 25°C

  • Detection Wavelength : 210 nm

  • Injection Volume : 10 µL

Common Impurities in this compound

The manufacturing process of this compound can introduce several impurities that may need to be monitored.

  • Starting Materials and Intermediates : Residual amounts of isobutyraldehyde, formaldehyde, and intermediates from the condensation and cyclization reactions.

  • Byproducts : Side reactions can lead to the formation of various byproducts.

  • Degradation Products : The lactone ring of pantolactone is susceptible to hydrolysis, especially in the presence of moisture or at non-neutral pH, leading to the formation of pantoic acid (2,4-dihydroxy-3,3-dimethylbutanoic acid).

Conclusion

Both GC and HPLC are powerful techniques for the purity analysis of this compound, each with its own strengths.

  • GC-FID is a robust method for assessing the achiral purity of this compound and for quantifying volatile impurities. The requirement for derivatization is a key consideration in the workflow.

  • Chiral HPLC-UV is the method of choice for determining the enantiomeric purity (enantiomeric excess) of this compound. It also offers a direct method for achiral purity analysis without the need for derivatization.

The selection of the most appropriate technique will depend on the specific analytical objective, the nature of the potential impurities to be monitored, and the available instrumentation. For comprehensive quality control, a combination of both techniques may be necessary to address both chiral and achiral purity.

References

A Head-to-Head Comparison of Deuterated vs. Non-Deuterated Pantolactone Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the rigorous field of analytical chemistry, particularly within pharmaceutical development and bioanalysis, the selection of an appropriate analytical standard is a critical decision that directly impacts data quality. D-(-)-Pantolactone, a key chiral intermediate in the synthesis of D-pantothenic acid (Vitamin B5), requires precise and accurate quantification in various matrices.[1][2] This guide provides an objective, data-driven comparison of deuterated and non-deuterated pantolactone standards to inform the development of robust and reliable analytical methods.

Core Principles and Performance Comparison

The primary advantage of a deuterated internal standard, such as D-(-)-Pantolactone-d6, is its application in isotope dilution mass spectrometry (IDMS).[1] In this technique, the stable isotope-labeled (SIL) standard is chemically identical to the analyte, ensuring it behaves the same way during sample preparation, chromatography, and ionization.[3] This co-elution and identical behavior allow it to perfectly mirror the analyte, thus correcting for variability in sample extraction and, most importantly, mitigating matrix effects—where other components in a biological sample suppress or enhance the analyte's signal.[4][5]

A non-deuterated standard is essential for creating calibration curves and can be used as an external standard. However, when used as an internal standard, a non-isotopic (structural analog) standard may not co-elute or experience matrix effects in the same way as the analyte, potentially compromising data accuracy.[1][5]

FeatureDeuterated Pantolactone (e.g., d6)Non-Deuterated Pantolactone
Primary Role Internal Standard (IS) for Isotope Dilution Mass SpectrometryCalibrant / External Standard
Mass-to-Charge (m/z) Distinctly higher than the native analyteNative m/z
Chromatographic Elution Co-elutes with the non-deuterated analyte[6]Native retention time
Matrix Effect Correction Excellent: Signal suppression/enhancement affects the IS and analyte almost identically, preserving the ratio.[4][7]Poor: Does not account for sample-specific matrix effects.
Sample Loss Correction Excellent: Added at the start, it mirrors analyte loss during the entire sample preparation process.[1]Poor: Cannot correct for analyte loss during sample preparation.
Accuracy & Precision High: Minimizes errors from sample prep and matrix variability, leading to superior accuracy and precision.[1][8]Lower: Susceptible to errors, leading to reduced accuracy and precision when used for internal standardization.[1]

Supporting Experimental Data

The theoretical advantages of deuterated standards are consistently demonstrated in experimental data. Assays validated with SIL internal standards show marked improvements in precision. For instance, in an assay for the immunosuppressant sirolimus, the use of a deuterated internal standard resulted in a coefficient of variation (CV) of 2.7%-5.7%, whereas a structural analog IS yielded a CV of 7.6%-9.7%.[5] This level of improved robustness is a hallmark of using a deuterated standard.

The following table represents typical performance data when quantifying a small molecule like pantolactone in a complex matrix such as human plasma.

Quality Control LevelTypical Precision (%CV) with Deuterated ISTypical Precision (%CV) with Structural Analog ISTypical Accuracy (% Bias) with Deuterated ISTypical Accuracy (% Bias) with Structural Analog IS
Low QC < 5%< 15%± 5%± 15%
Medium QC < 5%< 10%± 5%± 10%
High QC < 3%< 10%± 3%± 10%
This table reflects generally accepted performance differences and is for illustrative purposes.[9]

Experimental Protocols

Protocol: Quantification of D-Pantolactone in Human Plasma via LC-MS/MS

This protocol outlines a typical method for quantifying D-pantolactone in human plasma using its deuterated analog as an internal standard.

  • Preparation of Solutions:

    • Stock Solutions (1 mg/mL): Separately prepare stock solutions of D-(-)-Pantolactone and D-(-)-Pantolactone-d6 in methanol.[10]

    • Calibration Standards: Perform serial dilutions of the D-(-)-Pantolactone stock solution with a 50:50 methanol:water mix to create working solutions for the calibration curve. Spike these into blank plasma to achieve final concentrations ranging from 2–1000 ng/mL.[11]

    • Internal Standard Working Solution: Dilute the D-(-)-Pantolactone-d6 stock solution to a constant concentration (e.g., 100 ng/mL) in 50% methanol.[2]

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of a plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.[2]

    • Add 50 µL of the internal standard working solution (D-Pantolactone-d6).[2]

    • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins. Vortex vigorously for 30 seconds.[2]

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

    • Carefully transfer the supernatant to an autosampler vial for analysis.[2]

  • LC-MS/MS Analysis:

    • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[2]

    • Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and acetonitrile (B).

    • Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both D-pantolactone and D-pantolactone-d6.[2]

  • Quantification:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of the analyte in unknown samples by plotting the peak area ratios of the calibration standards against their known concentrations and applying linear regression.[3]

Visualized Workflow and Logic

The decision to use a deuterated versus a non-deuterated standard is primarily dictated by the analytical methodology and the desired level of accuracy.

cluster_start cluster_decision cluster_paths cluster_actions cluster_end A Analytical Goal: Quantify Pantolactone B Using Mass Spectrometry (LC-MS, GC-MS)? A->B C YES: Isotope Dilution Method (Highest Accuracy & Precision) B->C Yes D NO: Other Detector (e.g., UV, FID) B->D No E Use Deuterated Pantolactone as Internal Standard (IS) C->E F Use Non-Deuterated Pantolactone to prepare Calibrators & QCs C->F G Use Non-Deuterated Pantolactone as External Standard & Calibrator D->G H Accurate Quantification E->H F->H G->H

Caption: Decision workflow for selecting pantolactone analytical standards.

Conclusion

For quantitative mass spectrometry-based bioanalysis, deuterated pantolactone is the unequivocal gold standard for use as an internal standard.[1][4] Its ability to perfectly mimic the non-deuterated analyte through the entire analytical process provides superior accuracy and precision by correcting for matrix effects and procedural losses.[8] While the initial cost is higher, the integrity and reliability of the resulting data are paramount, especially in regulated environments like drug development. The non-deuterated pantolactone standard remains indispensable for the preparation of calibrators and quality control samples, forming a crucial partnership with its deuterated counterpart to enable robust and validated analytical methods.

References

A Comparative Guide to Confirming Enantiomeric Excess of D-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and purification of chiral compounds, the accurate determination of enantiomeric excess (ee) is a critical step. This is particularly true for D-pantolactone, a key intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives. Following a resolution process to separate D- and L-pantolactone, robust analytical methods are required to quantify the success of the resolution and confirm the purity of the desired D-enantiomer.

This guide provides an objective comparison of the three primary analytical techniques for determining the enantiomeric excess of D-pantolactone: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to assist in selecting the most appropriate method for your specific needs.

Performance Comparison of Analytical Techniques

The choice of analytical method for determining the enantiomeric excess of D-pantolactone depends on several factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance metrics for chiral HPLC, chiral GC, and NMR spectroscopy.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction with a chiral stationary phase in a liquid mobile phase.Differential interaction with a chiral stationary phase in a gaseous mobile phase.Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.
Sample Volatility Not required. Suitable for a wide range of compounds.Required. Best for volatile and thermally stable compounds. Derivatization may be necessary.Not required.
Resolution (Rs) Typically > 1.5 for baseline separation.High resolution is achievable, often > 2.0.Dependent on the chemical shift difference of diastereomeric complexes.
Precision (%RSD) < 5% for the minor enantiomer is common.Typically < 5% for the minor enantiomer.Generally 1-5%, dependent on signal-to-noise and integration.
Accuracy (% Recovery) Generally in the range of 98-102%.Typically within 95-105%.High accuracy, directly proportional to the molar ratio.
Limit of Detection (LOD) Can be low, depending on the detector (e.g., UV, CD).High sensitivity, especially with a Flame Ionization Detector (FID).Higher than chromatographic methods, typically requires >1% of the minor enantiomer.
Analysis Time 10-30 minutes per sample.5-20 minutes per sample.< 10 minutes per sample for data acquisition.
Sample Preparation Simple dissolution in the mobile phase.May require derivatization to increase volatility.Simple mixing of the sample and chiral solvating agent in an NMR tube.
Solvent Consumption Moderate to high.Low.Low.

Experimental Protocols

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for a broad range of chiral compounds, including lactones.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and UV detector.

Materials:

  • Chiral Column: A polysaccharide-based CSP such as one derived from amylose (B160209) or cellulose (B213188) is recommended (e.g., CHIRALPAK® series).

  • Mobile Phase: A mixture of n-hexane and a polar organic modifier like ethanol (B145695) or isopropanol.

  • D-pantolactone sample.

  • Racemic (D,L)-pantolactone standard.

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the D-pantolactone sample from the resolution process in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a similar solution of the racemic pantolactone standard.

  • Chromatographic Conditions:

    • Column: Amylose-based chiral stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane/Ethanol (e.g., 60:40 v/v). The ratio may be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the racemic standard to determine the retention times of the D- and L-enantiomers and to confirm the resolution.

    • Inject the D-pantolactone sample.

    • Identify and integrate the peaks corresponding to the D- and L-enantiomers in the sample chromatogram.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (AreaD - AreaL) / (AreaD + AreaL) ] x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample D-Pantolactone Sample Dissolve Dissolve Sample->Dissolve Solvent Mobile Phase Solvent->Dissolve PreparedSample Sample Solution (1 mg/mL) Dissolve->PreparedSample HPLC Inject into Chiral HPLC PreparedSample->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Integrate Integrate Peak Areas (D and L enantiomers) Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate Result Enantiomeric Excess (%) Calculate->Result

Workflow for ee determination by Chiral HPLC.
Method 2: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. For compounds with polar functional groups like the hydroxyl group in pantolactone, derivatization is often necessary to improve volatility and peak shape.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a chiral capillary column.

Materials:

  • Chiral GC Column: A cyclodextrin-based chiral stationary phase is recommended.

  • Carrier Gas: Hydrogen or Helium.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Anhydrous pyridine (B92270) or acetonitrile.

  • D-pantolactone sample.

  • Racemic (D,L)-pantolactone standard.

Procedure:

  • Derivatization (Silylation):

    • Ensure the D-pantolactone sample is completely dry.

    • In a reaction vial, dissolve a small amount of the sample in 100 µL of anhydrous pyridine.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Tightly cap the vial and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

    • Prepare a derivatized racemic standard in the same manner.

  • Chromatographic Conditions:

    • Column: Cyclodextrin-based chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 130 °C, hold for 1 minute, then ramp to 180 °C at 2 °C/min.

    • Carrier Gas: Hydrogen at a constant flow rate (e.g., 1.4 bar).

    • Detector Temperature (FID): 250 °C.

    • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 1:50).

  • Analysis:

    • Inject the derivatized racemic standard to identify the retention times of the D- and L-enantiomer derivatives.

    • Inject the derivatized sample.

    • Integrate the peak areas of the two enantiomer derivatives.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (AreaD-TMS - AreaL-TMS) / (AreaD-TMS + AreaL-TMS) ] x 100

GC_Workflow cluster_prep Derivatization cluster_analysis GC Analysis cluster_data Data Processing Sample Dry D-Pantolactone Derivatize Heat at 70°C Sample->Derivatize Reagent BSTFA + TMCS in Pyridine Reagent->Derivatize DerivSample Silylated Sample Derivatize->DerivSample GC Inject into Chiral GC-FID DerivSample->GC Chromatogram Obtain Chromatogram GC->Chromatogram Integrate Integrate Peak Areas (D-TMS and L-TMS) Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate Result Enantiomeric Excess (%) Calculate->Result

Workflow for ee determination by Chiral GC.
Method 3: ¹H-NMR Spectroscopy with a Chiral Solvating Agent

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. The addition of a chiral solvating agent (CSA) to a solution of enantiomers can lead to the formation of transient diastereomeric complexes, which exhibit distinct chemical shifts in the NMR spectrum.

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better resolution).

Materials:

  • NMR Tubes.

  • Deuterated Solvent: Chloroform-d (CDCl₃).

  • Chiral Solvating Agent (CSA): (S)-1,1'-Bi-2-naphthol ((S)-BINOL).

  • D-pantolactone sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the D-pantolactone sample (e.g., 5-10 mg) and dissolve it in approximately 0.6 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H-NMR spectrum of the sample.

    • Add the chiral solvating agent, (S)-BINOL, to the NMR tube. An optimal molar ratio of CSA to the major enantiomer (e.g., 1:1 or 2:1) should be determined empirically to achieve the best separation of signals.

    • Gently shake the NMR tube to ensure thorough mixing.

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H-NMR spectrum of the mixture.

    • Identify a proton signal of pantolactone that shows clear separation for the two enantiomers in the presence of the CSA. Protons close to the chiral center are often good candidates.

  • Analysis:

    • Carefully integrate the well-resolved signals corresponding to the D- and L-enantiomers.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (IntegralD - IntegralL) / (IntegralD + IntegralL) ] x 100

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample D-Pantolactone Sample Mix Mix in NMR Tube Sample->Mix Solvent CDCl₃ Solvent->Mix CSA (S)-BINOL CSA->Mix NMR Acquire ¹H-NMR Spectrum Mix->NMR Spectrum Obtain Spectrum with Separated Signals NMR->Spectrum Integrate Integrate Signals (D and L enantiomers) Spectrum->Integrate Calculate Calculate ee% Integrate->Calculate Result Enantiomeric Excess (%) Calculate->Result

Workflow for ee determination by ¹H-NMR.

Conclusion

The choice between chiral HPLC, GC, and NMR for determining the enantiomeric excess of D-pantolactone after resolution depends on the specific analytical requirements.

  • Chiral HPLC is a highly versatile and robust method, suitable for a wide range of concentrations and does not require sample derivatization.

  • Chiral GC offers high resolution and sensitivity, particularly with an FID, but necessitates a derivatization step for the polar pantolactone molecule.

  • ¹H-NMR with a chiral solvating agent is the fastest method, requiring minimal sample preparation. However, it is less sensitive than chromatographic techniques and may not be suitable for detecting very low levels of the minor enantiomer.

For routine quality control where high accuracy and sensitivity are paramount, chiral HPLC is often the preferred method. For high-throughput screening or when rapid analysis is required, ¹H-NMR can be a valuable tool. Chiral GC is a strong alternative to HPLC, especially if the laboratory is well-equipped for this technique and the derivatization procedure can be easily implemented. Ultimately, the selection of the most appropriate technique should be based on a careful consideration of the factors outlined in this guide and may require method validation to ensure the reliability of the results for your specific application.

A Comparative Guide to Catalysts for the Asymmetric Synthesis of Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric synthesis of pantolactone, a key chiral intermediate in the synthesis of Vitamin B5 and other valuable compounds, has been a subject of intense research. The efficiency and enantioselectivity of this synthesis are critically dependent on the choice of catalyst. This guide provides a comparative benchmark of different catalytic systems, including organocatalysts, biocatalysts, and metal-based catalysts, supported by experimental data and detailed protocols to aid researchers in selecting the optimal catalyst for their needs.

Performance Benchmark of Catalysts

The following table summarizes the performance of various catalysts in the asymmetric synthesis of (R)- or (D)-pantolactone, highlighting key metrics such as enantiomeric excess (ee%), yield, and reaction conditions.

Catalyst TypeCatalystSubstrateProductYield (%)ee (%)Key Reaction Conditions
Organocatalyst L-histidine-modified ionic liquidIsobutyraldehyde, Ethyl glyoxylate (B1226380)D-pantolactone9393Two-step process: Aldol (B89426) reaction followed by hydrogenation.[1]
Organocatalyst tert-leucine-derived 2-phenolic anilideIsobutyraldehyde, Ethyl glyoxylate(R)-pantolactone precursor9193Room temperature, EtOAc as solvent.[2]
Biocatalyst Multi-enzyme cascade (AmeLPLDH, ZpaCPR, BsGDH)dl-pantolactoneD-pantolactoneHigh98.6 (e.e.p)Whole-cell biocatalyst, deracemization.[3][4]
Biocatalyst Carbonyl reductase (SceCPR1) & GDHKetopantolactone(R)-pantolactone91.6>99.9Whole-cell bioreduction with NADPH regeneration.[5]
Metal Catalyst [Rh(diop)(PPh₃)I]KetopantolactonePantolactone-65Asymmetric hydrogenation.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further development.

Organocatalytic Synthesis using tert-leucine-derived 2-phenolic anilide

This protocol is for the asymmetric cross-aldol reaction to synthesize the precursor of (R)-pantolactone.

Materials:

  • tert-leucine-derived 2-phenolic anilide organocatalyst (10 mol%)

  • Isobutyraldehyde

  • Ethyl glyoxylate

  • Ethyl acetate (B1210297) (EtOAc)

Procedure:

  • To a solution of the tert-leucine-derived 2-phenolic anilide organocatalyst in ethyl acetate, add isobutyraldehyde.

  • Add ethyl glyoxylate to the mixture.

  • Stir the reaction at room temperature and monitor the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired aldol adduct.

  • The resulting α-hydroxy-β,β-dimethyl-γ-butyrolactone precursor can then be cyclized to form (R)-pantolactone. A subsequent reduction and lactonization step is typically required.

Biocatalytic Deracemization using a Multi-Enzyme Cascade

This protocol describes the deracemization of racemic this compound into D-pantolactone using a whole-cell biocatalyst.[3][4]

Materials:

  • E. coli strain BL21(DE3) co-expressing l-pantolactone dehydrogenase (AmeLPLDH), conjugated polyketone reductase (ZpaCPR), and glucose dehydrogenase (BsGDH)

  • This compound (1.25 M)

  • D-glucose (2.5 M)

  • Phosphate buffer (50 mM, pH 6.0)

  • NaOH solution (1 M) for pH control

Procedure:

  • Prepare a reaction mixture containing 1.25 M this compound, 2.5 M D-glucose, and 200 g/L wet E. coli cells in 50 mM PBS buffer (pH 6.0).[3]

  • Maintain the reaction at 30 °C with agitation (400 rpm).[3]

  • Keep the pH constant at 6.0 using an auto-titration system with 1 M NaOH.[3]

  • After 24 hours, supplement the reaction with an additional 100 g/L wet E. coli cells expressing BsGDH.[3]

  • Continue the reaction for another 12 hours under the same conditions.[3]

  • Monitor the conversion and enantiomeric excess of D-pantolactone using chiral HPLC or GC.

Metal-Catalyzed Asymmetric Hydrogenation using a Rhodium Catalyst

This protocol outlines the general procedure for the asymmetric hydrogenation of ketopantolactone.

Materials:

  • Ketopantolactone

  • Rhodium catalyst, e.g., [Rh(diop)(PPh₃)I]

  • Hydrogen gas

  • Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

Procedure:

  • In a high-pressure autoclave, dissolve ketopantolactone in the chosen anhydrous solvent.

  • Add the rhodium catalyst under an inert atmosphere (e.g., argon or nitrogen).

  • Seal the autoclave, purge with hydrogen gas several times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at the specified temperature for the required duration.

  • After the reaction is complete, carefully release the hydrogen pressure.

  • Remove the solvent under reduced pressure.

  • Purify the product by column chromatography or recrystallization to obtain pantolactone.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the different catalytic approaches to the asymmetric synthesis of pantolactone.

cluster_0 Organocatalytic Aldol Reaction Start_Org Isobutyraldehyde + Ethyl Glyoxylate Reaction_Org Asymmetric Aldol Reaction Start_Org->Reaction_Org Catalyst_Org Organocatalyst (e.g., tert-leucine deriv.) Catalyst_Org->Reaction_Org Intermediate_Org Chiral Aldol Adduct Reaction_Org->Intermediate_Org Workup_Org Purification Intermediate_Org->Workup_Org Product_Org (R)-Pantolactone Precursor Workup_Org->Product_Org

Organocatalytic synthesis of a pantolactone precursor.

cluster_1 Biocatalytic Deracemization Start_Bio This compound Reaction_Bio Deracemization (Oxidation-Reduction) Start_Bio->Reaction_Bio Catalyst_Bio Whole-Cell Biocatalyst (Multi-enzyme) Catalyst_Bio->Reaction_Bio Workup_Bio Cell Removal & Extraction Reaction_Bio->Workup_Bio Product_Bio D-Pantolactone Workup_Bio->Product_Bio

Biocatalytic deracemization of racemic pantolactone.

cluster_2 Metal-Catalyzed Asymmetric Hydrogenation Start_Metal Ketopantolactone Reaction_Metal Asymmetric Hydrogenation (H₂) Start_Metal->Reaction_Metal Catalyst_Metal Chiral Metal Complex (e.g., Rh-based) Catalyst_Metal->Reaction_Metal Workup_Metal Purification Reaction_Metal->Workup_Metal Product_Metal Pantolactone Workup_Metal->Product_Metal

Metal-catalyzed asymmetric hydrogenation of ketopantolactone.

References

A Comparative Guide to HPLC and GC Methods for Pantolactone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of pantolactone, a key intermediate in the synthesis of pantothenic acid (Vitamin B5) and a component in various pharmaceutical and cosmetic formulations.[1][2][3] The selection of an appropriate analytical technique is crucial for quality control, stability testing, and pharmacokinetic studies. This document provides a summary of experimental data, detailed methodologies, and a logical workflow for the cross-validation of these techniques.

Data Presentation: A Comparative Overview

The following table summarizes the performance characteristics of HPLC and GC methods for the analysis of pantolactone and related lactones. It is important to note that these values are collated from various studies and do not represent a direct head-to-head comparison.[4] The performance of each method can vary depending on the specific instrumentation, column, and experimental conditions.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4]Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Analyte Volatility Ideal for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds or derivatization.
Derivatization Generally not required.Often necessary to improve volatility and thermal stability; silylation is a common method for pantolactone.
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) Method-dependent, can range from ng/mL to µg/mL.High sensitivity, particularly with selected ion monitoring (SIM), can reach ng/mL levels.
Limit of Quantification (LOQ) Method-dependent, can range from ng/mL to µg/mL.High sensitivity, particularly with selected ion monitoring (SIM), can reach ng/mL levels.
Primary Application Well-suited for routine analysis of pantolactone in various matrices, including biological fluids.A robust method for sensitive and specific analysis, often used for confirmation and forensic purposes.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of pantolactone by HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a general guideline and may require optimization for specific sample matrices.

  • Instrumentation: A standard high-performance liquid chromatography (HPLC) system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of a buffer solution (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for best separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent. Filtration of the sample solution prior to injection is recommended.

Gas Chromatography (GC) Method

Due to the polarity and low volatility of pantolactone, derivatization is typically required before GC analysis. Silylation is a common derivatization technique.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane).

  • Carrier Gas: Helium or nitrogen at a constant flow rate.

  • Temperature Program:

    • Injector Temperature: 250 °C

    • Oven Temperature: An initial temperature of around 100°C, followed by a temperature ramp to approximately 250°C.

    • Detector Temperature: 280 °C

  • Derivatization (Silylation):

    • Dry the sample containing pantolactone completely.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and a solvent (e.g., pyridine (B92270) or acetonitrile).

    • Heat the mixture to facilitate the reaction.

    • The derivatized sample is then injected into the GC.

  • Injection Mode: Split or splitless injection depending on the concentration of the analyte.

Method Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods produce comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC methods for pantolactone analysis.

start Start: Define Analytical Requirements sample_prep Sample Preparation (e.g., extraction, dilution) start->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis gc_analysis GC Analysis (with Derivatization) sample_prep->gc_analysis data_acq_hplc Data Acquisition (HPLC) hplc_analysis->data_acq_hplc data_acq_gc Data Acquisition (GC) gc_analysis->data_acq_gc data_proc_hplc Data Processing (HPLC) (e.g., peak integration, quantification) data_acq_hplc->data_proc_hplc data_proc_gc Data Processing (GC) (e.g., peak integration, quantification) data_acq_gc->data_proc_gc stat_analysis Statistical Analysis (e.g., t-test, F-test, Bland-Altman plot) data_proc_hplc->stat_analysis data_proc_gc->stat_analysis conclusion Conclusion: Method Comparability Assessment stat_analysis->conclusion

Caption: Workflow for the cross-validation of HPLC and GC methods.

Conclusion

Both HPLC and GC are powerful and reliable techniques for the analysis of pantolactone. The choice between the two methods will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the availability of instrumentation. HPLC is often preferred for its simplicity, as it typically does not require derivatization, making it suitable for high-throughput screening. On the other hand, GC, especially when coupled with mass spectrometry, can offer very high selectivity and sensitivity, which is advantageous for complex matrices and confirmatory analysis. A thorough cross-validation should be performed when switching between methods or comparing results from different laboratories to ensure data consistency and reliability.

References

A Researcher's Guide to Evaluating Immobilized Enzymes in Repeated Batch Resolutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficiency and stability of biocatalysts are paramount. Immobilized enzymes offer a powerful solution for repeated batch resolutions, enabling cost-effective and sustainable production of chiral compounds. This guide provides a comparative analysis of different immobilized enzyme systems, supported by experimental data, to aid in the selection of the optimal biocatalyst for your specific application.

The longevity and reusability of immobilized enzymes are critical factors in their successful application in large-scale production. By carefully selecting immobilization methods and maintaining optimal conditions, industries can achieve significant cost savings, improved efficiency, and a reduced environmental footprint.[1][2] The ability to reuse enzymes for multiple cycles is a key advantage, making large-scale operations more economical and environmentally friendly.[1]

Comparative Performance of Immobilized Enzymes

The choice of immobilization support and technique significantly influences the performance of an enzyme in repeated batch resolutions.[3] Immobilization can enhance enzyme activity, stability, selectivity, and resistance to inhibitors, solvents, and chemicals.[3] The following tables summarize the performance of various immobilized lipases, a commonly used class of enzymes in kinetic resolutions, under different immobilization strategies.

EnzymeImmobilization SupportImmobilization MethodKey Performance MetricsReference
Lipase B from Candida antarctica (CalB)Magnetic Nanoparticles (MNPs)Covalent AttachmentRetained over 80% of its activity after 20 reaction cycles.
Lipase from Rhizomucor mieheiNanomagnetic SupportsCovalent Coupling (APTS ligand)Retained 75.76% of activity after the fourth reuse cycle.
Lipase from Serratia sp. (LipS.g)Calcium CarbonateAdsorption & CrosslinkingMaintained 68.33% of its initial activity after 120 days at 4°C.
Subtilisin CarlsbergGlutaraldehyde-linked chitosan-coated magnetic nanoparticlesCovalent BindingRetained 70% of its activity after 10 cycles of reuse.
CellulaseModified Mesoporous SilicaCovalent BindingRetained 89% of its initial activity after 11 cycles.

Table 1: Reusability of Various Immobilized Enzymes. This table highlights the impressive reusability of different enzymes immobilized on various supports, a key factor for their industrial application.

EnzymeImmobilization SupportKey Stability FindingsReference
Lipase B from Candida antarctica (CalB)Silica-lignin matrixIncreased thermal and chemical stability compared to the native enzyme.
Lipase from Serratia sp. (LipS.g)Calcium CarbonateGreater tolerance to alkaline pH and high temperatures (up to 70°C).
Subtilisin CarlsbergGlutaraldehyde-linked chitosan-coated magnetic nanoparticlesEnhanced thermal stability, with 75% activity retained at 70°C compared to 50% for the free enzyme.
β-GlucosidaseSpongeOptimum temperature increased by 10°C after immobilization.

Table 2: Enhanced Stability of Immobilized Enzymes. This table showcases how immobilization can significantly improve the stability of enzymes under various conditions, broadening their operational range.

EnzymeImmobilization SupportKm (Michaelis Constant)Vmax (Maximum Velocity)Reference
Lipase B from Candida antarctica (CalB)Silica-lignin matrixIncreased Km (4.36 ± 0.32 mM) compared to native enzyme (3.24 ± 0.39 mM), indicating lower substrate affinity.Not specified
Subtilisin CarlsbergGlutaraldehyde-linked chitosan-coated magnetic nanoparticlesIncreased Km from 11.5 mM to 15.02 mM.Increased Vmax from 13 mM/min to 22.7 mM/min.

Table 3: Kinetic Parameters of Free vs. Immobilized Enzymes. This table illustrates the changes in kinetic parameters that can occur upon immobilization, which may be due to conformational changes or mass transfer limitations.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for evaluating and comparing the performance of immobilized enzymes. Below are generalized methodologies for key experiments.

Enzyme Immobilization via Covalent Attachment on Magnetic Nanoparticles

This protocol describes a common method for creating a robust and easily separable biocatalyst.

Materials:

Procedure:

  • Surface Functionalization of MNPs:

    • Disperse MNPs in an ethanol/water mixture.

    • Add APTS and stir for several hours at room temperature to introduce amine groups onto the MNP surface.

    • Wash the functionalized MNPs with ethanol and deionized water and dry.

  • Activation with Glutaraldehyde:

    • Disperse the amine-functionalized MNPs in phosphate buffer.

    • Add glutaraldehyde solution and stir for a few hours at room temperature. This activates the surface for enzyme binding.

    • Wash the activated MNPs thoroughly with phosphate buffer to remove excess glutaraldehyde.

  • Enzyme Immobilization:

    • Add the CalB solution to the activated MNPs suspended in phosphate buffer.

    • Incubate the mixture with gentle shaking for a specified time (e.g., 24 hours) at a controlled temperature (e.g., 4°C).

    • Separate the immobilized enzyme from the supernatant using a magnet.

    • Wash the immobilized enzyme with phosphate buffer to remove any unbound enzyme.

    • The protein concentration of the supernatant before and after immobilization can be determined using the Bradford assay to calculate the immobilization yield.

Repeated Batch Resolution of a Racemic Amine

This protocol outlines a typical procedure for evaluating the performance of an immobilized enzyme in a kinetic resolution over multiple cycles.

Materials:

  • Immobilized CalB on MNPs

  • Racemic amine (e.g., 1-phenylethanamine)

  • Acylating agent (e.g., ethyl acetate)

  • Organic solvent (e.g., hexane)

  • Magnetic stirrer

  • Thermostatically controlled reactor

Procedure:

  • Initial Batch Reaction:

    • Add the immobilized CalB, racemic amine, acylating agent, and organic solvent to the reactor.

    • Stir the reaction mixture at a constant temperature (e.g., 30°C).

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion and enantiomeric excess (e.e.) of the substrate and product.

  • Enzyme Recovery and Reuse:

    • At the end of the reaction cycle (e.g., after 24 hours or when 50% conversion is reached), stop the stirring and use a magnet to hold the immobilized enzyme at the bottom of the reactor.

    • Decant the reaction mixture.

    • Wash the immobilized enzyme with fresh solvent to remove any residual substrate and product.

  • Subsequent Batch Reactions:

    • Add a fresh mixture of substrate, acylating agent, and solvent to the reactor containing the recovered immobilized enzyme.

    • Repeat the reaction, recovery, and washing steps for the desired number of cycles.

    • Analyze the conversion and enantiomeric excess for each cycle to evaluate the operational stability of the immobilized enzyme.

Visualizing Experimental Workflows and Influencing Factors

Diagrams are powerful tools for understanding complex processes. The following visualizations, created using Graphviz, illustrate a typical experimental workflow and the key factors influencing the performance of immobilized enzymes.

Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Repeated Batch Resolution Enzyme Enzyme Solution Immobilization Immobilization (e.g., Covalent Bonding) Enzyme->Immobilization Support Support Material (e.g., Magnetic Nanoparticles) Support->Immobilization Washing Washing & Drying Immobilization->Washing ImmobilizedEnzyme Immobilized Enzyme Washing->ImmobilizedEnzyme BatchReaction Batch Reaction (Substrate + Solvent) ImmobilizedEnzyme->BatchReaction Recovery Magnetic Separation BatchReaction->Recovery Analysis Product Analysis (Conversion, e.e.) Recovery->Analysis Reuse Enzyme Reuse Recovery->Reuse Reuse->BatchReaction Next Cycle

Figure 1: Experimental workflow for repeated batch resolution using an immobilized enzyme.

Influencing_Factors cluster_enzyme Enzyme Properties cluster_support Support Characteristics cluster_method Immobilization Method cluster_conditions Reaction Conditions Performance Immobilized Enzyme Performance EnzymeType Enzyme Type EnzymeType->Performance EnzymeLoading Enzyme Loading EnzymeLoading->Performance Material Material (e.g., Polymer, Silica) Material->Performance Porosity Porosity & Surface Area Porosity->Performance ParticleSize Particle Size ParticleSize->Performance Method Method (Adsorption, Covalent, etc.) Method->Performance Crosslinker Cross-linker Chemistry Crosslinker->Performance pH pH pH->Performance Temperature Temperature Temperature->Performance Solvent Solvent Solvent->Performance SubstrateConc Substrate Concentration SubstrateConc->Performance

Figure 2: Key factors influencing the performance of immobilized enzymes.

By systematically evaluating these parameters, researchers can develop robust and efficient biocatalytic processes for the synthesis of valuable chiral molecules. The provided data and protocols serve as a starting point for the rational design and optimization of immobilized enzyme systems for repeated batch resolutions.

References

A Comparative Guide to Isotope Dilution Mass Spectrometry for Pantolactone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Isotope Dilution Mass Spectrometry (IDMS) with alternative analytical methods for the quantification of pantolactone. Pantolactone is a key chiral intermediate in the synthesis of pantothenic acid (Vitamin B5) and is of significant interest in pharmaceutical and metabolic research. Accurate quantification is crucial for pharmacokinetic studies and drug development. This document presents a comparison of IDMS with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID), supported by experimental data and detailed methodologies.

Overview of Analytical Techniques

The choice of an analytical method for pantolactone quantification depends on the specific requirements of the study, including desired sensitivity, accuracy, and the nature of the sample matrix.

  • Isotope Dilution Mass Spectrometry (IDMS): This is considered the gold standard for quantitative analysis.[1] It involves the use of a stable isotope-labeled version of the analyte as an internal standard (IS). For pantolactone, D-(−)-pantolactone-d6 is an ideal IS.[1] The IS is added to the sample at a known concentration before sample preparation. Because the IS is chemically identical to the analyte, it experiences the same variations during extraction, derivatization, and ionization.[1] By measuring the ratio of the native analyte to the isotopically labeled IS, highly accurate and precise quantification can be achieved, correcting for sample loss and matrix effects.[1]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase. Detection is achieved by measuring the absorbance of UV light by the analyte. While less sensitive and specific than mass spectrometry-based methods, HPLC-UV can be a cost-effective and reliable method for quantifying pantolactone, particularly at higher concentrations.[2][3]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This method is suitable for volatile and semi-volatile compounds. The sample is vaporized and separated in a gaseous mobile phase. The separated compounds are then burned in a hydrogen flame, producing ions that are detected as a current.[4] For non-volatile compounds like pantolactone, a derivatization step is typically required to increase volatility.[5] GC-FID is known for its high sensitivity to a wide range of organic compounds.[6]

Performance Comparison

The following table summarizes the performance characteristics of IDMS, HPLC-UV, and GC-FID for the quantification of pantolactone. The data for IDMS is based on an LC-MS/MS method, while the HPLC-UV data is for a related compound, panthenol, and is presented as a reasonable proxy. The GC-FID data is based on a published method with limited validation parameters.

Parameter Isotope Dilution Mass Spectrometry (LC-MS/MS) HPLC-UV (for Panthenol) GC-FID
Accuracy (% Bias) Within ±5%[1]100.3% (Recovery)Not explicitly reported
Precision (%RSD/CV) < 5%[1]< 2.2%[7]Not explicitly reported
Linearity (r²) > 0.99> 0.99Not explicitly reported
Limit of Detection (LOD) Low ng/mL range (expected)Not explicitly reportedHigh sensitivity reported (7.6 x 10⁻⁴ mmole/ml)[8]
Limit of Quantification (LOQ) Low ng/mL range (expected)Not explicitly reportedNot explicitly reported
Specificity HighModerateModerate to High
Throughput HighModerateModerate
Cost HighLowModerate

Experimental Protocols

Isotope Dilution Mass Spectrometry (LC-MS/MS) for Pantolactone

This protocol describes a robust method for the quantification of D-pantolactone in human plasma using D-(−)-pantolactone-d6 as an internal standard.[9]

3.1.1. Sample Preparation (Protein Precipitation)

  • Thaw human plasma samples at room temperature and vortex to ensure homogeneity.

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., D-(−)-pantolactone-d6 at 100 ng/mL in 50% methanol).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and filter it through a 0.2 µm syringe filter into a clean LC vial.

3.1.2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to 10% B and re-equilibrate.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

HPLC-UV for Panthenol (as a proxy for Pantolactone)

This protocol is for the quantification of panthenol in a pharmaceutical gel.[7]

3.2.1. Sample Preparation

  • Accurately weigh the sample containing panthenol.

  • Dissolve the sample in a suitable solvent (e.g., methanol).

  • Perform dilutions as necessary to bring the concentration within the linear range of the method.

  • Filter the final solution through a 0.45 µm filter before injection.

3.2.2. HPLC-UV Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: ZIC-Hilic column (150 × 4.6 mm), 5 μm.[7]

  • Mobile Phase: A gradient elution system with Solvent A (CH₃CN-H₂O, 90:10 v/v) and Solvent B (CH₃CN-H₂O, 10:90 v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

Gas Chromatography with Flame Ionization Detection (GC-FID) for Pantolactone

This protocol is based on a published method and includes a necessary derivatization step.[5][8]

3.3.1. Sample Preparation and Derivatization

  • Ensure the sample containing pantolactone is completely dry.

  • Dissolve the dried sample in an anhydrous solvent like pyridine (B92270) or acetonitrile.

  • Add a silylating reagent, such as BSTFA with 1% TMCS.

  • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

3.3.2. GC-FID Analysis

  • GC System: A gas chromatograph equipped with a flame ionization detector.

  • Column: A column with 5% silicone XE-60 on Chromaton N-AW is a suitable option.[8]

  • Carrier Gas: Helium.[8]

  • Injector and Detector Temperature: Optimized for the derivatized pantolactone.

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation.

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Add Internal Standard (Pantolactone-d6) plasma->is precip Add Acetonitrile (Protein Precipitation) is->precip vortex1 Vortex precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter supernatant->filter lc HPLC Separation filter->lc ms Mass Spectrometry (MRM Detection) lc->ms data Data Analysis (Ratio of Analyte to IS) ms->data

IDMS Experimental Workflow for Pantolactone

cluster_idms IDMS (LC-MS/MS) cluster_hplc HPLC-UV cluster_gc GC-FID idms_node High Accuracy High Specificity High Sensitivity High Cost hplc_node Moderate Accuracy Moderate Specificity Moderate Sensitivity Low Cost gc_node Good Accuracy Moderate Specificity High Sensitivity Moderate Cost start Pantolactone Quantification start->idms_node Gold Standard start->hplc_node Cost-Effective Screening start->gc_node Volatile Analytes (with derivatization)

Comparison of Analytical Methods

Conclusion

Isotope Dilution Mass Spectrometry stands out as the most accurate and reliable method for the quantification of pantolactone, making it the preferred choice for regulated bioanalysis in drug development and crucial research studies.[1] The use of a stable isotope-labeled internal standard effectively minimizes errors arising from sample preparation and matrix effects.

HPLC-UV offers a simpler and more cost-effective alternative, which may be suitable for applications where the high sensitivity and specificity of MS are not required. However, it may be more susceptible to interferences from the sample matrix.[2]

GC-FID, while highly sensitive, necessitates a derivatization step for a non-volatile compound like pantolactone, which can add complexity and potential for variability to the workflow.[5]

The selection of the most appropriate method should be based on a careful consideration of the specific analytical needs, including the required limits of detection, the complexity of the sample matrix, and budgetary constraints. For definitive and highly reliable quantitative data, IDMS is the superior technique.

References

Safety Operating Guide

Navigating the Safe Disposal of DL-Pantolactone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of DL-Pantolactone, ensuring compliance and minimizing risk.

This compound, while not classified as a hazardous material for transport, is recognized as a substance that causes serious eye irritation.[1][2] Therefore, adherence to proper disposal protocols is paramount to ensure a safe laboratory environment and prevent environmental contamination. The primary recommended method of disposal is to engage a licensed disposal company for surplus and non-recyclable solutions.[3]

Key Disposal-Related Characteristics of this compound

To facilitate a comprehensive understanding of its handling and disposal requirements, the following table summarizes the key properties of this compound.

PropertyValueImplication for Disposal
Physical State White crystalsSpills should be swept and collected in a solid waste container.
Solubility Soluble in water (1g/10mL)[3]Despite solubility, do not dispose of down the drain.[4]
Hazard Classification Causes serious eye irritationRequires appropriate personal protective equipment (PPE) during handling and disposal.
Transport Information Not classified as dangerous goods for transport (ADR/RID, IMDG, IATA)While not regulated for transport, it must still be disposed of as chemical waste.

Step-by-Step Disposal Protocol

Follow these procedures to ensure the safe and compliant disposal of this compound:

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.

    • Collect all solid this compound waste, including contaminated materials like weighing paper and pipette tips, in a dedicated and clearly labeled hazardous waste container.

  • Containerization and Labeling:

    • Use a compatible, leak-proof container with a secure lid for waste collection. High-density polyethylene (B3416737) (HDPE) containers are a suitable option.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Eye Irritant").

  • Handling Spills:

    • In the event of a spill, avoid generating dust.

    • Carefully sweep up the solid material and place it into the designated hazardous waste container.

    • Ensure the area is then decontaminated with an appropriate solvent, and the cleaning materials are also disposed of as hazardous waste.

  • Storage of Waste:

    • Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

    • Keep the container tightly closed except when adding waste.

  • Final Disposal:

    • Do not dispose of this compound in the regular trash or down the sanitary sewer.

    • Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed hazardous waste management company.

    • Contaminated packaging should be disposed of as unused product.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated ppe Wear Appropriate PPE (Safety Glasses, Gloves, Lab Coat) start->ppe is_surplus Is it surplus/unwanted chemical? ppe->is_surplus is_spill Is it a spill? collect_spill Sweep solid material. Avoid generating dust. is_spill->collect_spill Yes is_empty_container Is it an empty, contaminated container? is_spill->is_empty_container No place_in_container Place waste in a dedicated, labeled hazardous waste container. collect_spill->place_in_container store_waste Store waste container in a designated satellite accumulation area. place_in_container->store_waste is_surplus->is_spill No is_surplus->place_in_container Yes dispose_as_product Dispose of as unused product. is_empty_container->dispose_as_product Yes is_empty_container->store_waste No dispose_as_product->place_in_container contact_ehs Arrange for disposal through a licensed disposal company / EHS. store_waste->contact_ehs end End of Disposal Process contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DL-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling DL-Pantolactone, a common compound in various research and development applications. Adherence to these procedures will minimize risk and ensure the integrity of your work.

Personal Protective Equipment (PPE) for this compound

When handling this compound, the use of appropriate personal protective equipment is the first line of defense against potential exposure. This compound is known to cause serious eye irritation and may cause skin and respiratory irritation.[1][2] The following table summarizes the recommended PPE.

PPE CategorySpecific Recommendations
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection are mandatory. A face shield may be necessary for larger quantities or when splashing is likely.[2][3]
Hand Protection Wear impervious gloves, such as nitrile rubber. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[3]
Skin and Body Protection A standard laboratory coat or other protective clothing must be worn to prevent skin contact.[2][3]
Respiratory Protection Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[3] If dust is generated, a NIOSH/MSHA-approved dust respirator should be used.[3][4]

Experimental Protocol: Safe Handling of this compound

Following a systematic workflow is crucial for safely managing this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[1]

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to minimize dust generation.[2][3]

  • Before handling, ensure all necessary PPE is donned correctly.

  • Keep the container of this compound tightly closed when not in use.[2]

2. Handling and Use:

  • Avoid all direct contact with the skin, eyes, and clothing.[2]

  • Do not breathe in dust or vapors.[2]

  • When weighing or transferring the powder, do so carefully to avoid creating airborne dust.

  • After handling, wash hands thoroughly with soap and water.[2][3]

  • Do not eat, drink, or smoke in the designated handling area.[3]

3. Spill and Cleanup Procedures:

  • In the event of a spill, evacuate unnecessary personnel from the area.

  • Wearing appropriate PPE, including respiratory protection if dust is present, carefully sweep or vacuum the spilled solid material.[1][2]

  • Place the collected material into a suitable, labeled container for disposal.[1][2]

  • Avoid generating dust during cleanup.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste this compound and any materials used for cleanup (e.g., contaminated paper towels, gloves) in a clearly labeled, sealed container.[1][2]

  • Container Labeling: The waste container must be labeled with the chemical name ("this compound") and the appropriate hazard warnings.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.

  • Regulatory Compliance: All disposal activities must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visualizing the Safe Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

start Start: Prepare for Handling ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation handling Handle this compound (Weighing, Transferring) ventilation->handling spill_check Spill Occurred? handling->spill_check cleanup Execute Spill Cleanup Protocol spill_check->cleanup Yes decontaminate Decontaminate Work Area spill_check->decontaminate No cleanup->decontaminate disposal Dispose of Waste and Contaminated PPE decontaminate->disposal end End: Procedure Complete disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
DL-Pantolactone
Reactant of Route 2
DL-Pantolactone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。